1-Phenylbutane-1,4-diol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 98557. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-phenylbutane-1,4-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-3,5-6,10-12H,4,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWLUBCSBVYYTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701313550 | |
| Record name | 1-Phenyl-1,4-butanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701313550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4850-50-4 | |
| Record name | 1-Phenyl-1,4-butanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4850-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC98557 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98557 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenyl-1,4-butanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701313550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-phenylbutane-1,4-diol
This technical guide provides a comprehensive overview of the structure, properties, synthesis, and potential biological relevance of 1-phenylbutane-1,4-diol. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Core Compound Structure and Properties
This compound is a chemical compound with the molecular formula C₁₀H₁₄O₂. It is a diol, meaning it contains two hydroxyl (-OH) groups, attached to a butane (B89635) chain with a phenyl substituent.
Structure:
Caption: A flowchart illustrating the proposed synthetic workflow for this compound via asymmetric hydrogenation.
Spectroscopic Data
Detailed, experimentally verified spectroscopic data for this compound is not readily available in the reviewed literature. However, predicted NMR data is often available in chemical databases. [1]For reference, the experimental ¹H and ¹³C NMR data for a closely related analog, (1S,4S)-1,4-diphenylbutane-1,4-diol, are presented below. [2] ¹H and ¹³C NMR Data for (1S,4S)-1,4-diphenylbutane-1,4-diol
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |
| δ (ppm) | δ (ppm) |
| 7.40 – 7.23 (m, 10H) | 144.64 |
| 4.85 – 4.52 (m, 2H) | 128.47 |
| 2.87 (s, 2H) | 127.53 |
| 1.98 – 1.76 (m, 4H) | 125.84 |
| 74.61 | |
| 35.92 |
General Characterization Workflow
A typical workflow for the characterization of a synthesized diol, such as this compound, would involve a series of analytical techniques to confirm its structure and purity.
Diagram of a General Characterization Workflow
Caption: A flowchart outlining the typical steps for the purification and structural characterization of a synthesized diol.
Biological Activity and Signaling Pathways
There is currently a lack of specific studies in the public domain detailing the biological activities, pharmacological effects, or signaling pathways directly modulated by this compound. However, insights can be drawn from its structural analog, 1,4-butanediol (B3395766).
1,4-butanediol is known to be a metabolic precursor to gamma-hydroxybutyric acid (GHB), a neurotransmitter and psychoactive drug. [3][4]The conversion of 1,4-butanediol to GHB is a two-step enzymatic process involving alcohol dehydrogenase and aldehyde dehydrogenase. [3] Hypothetical Metabolic Pathway
Given its structure, it is plausible that this compound could undergo a similar metabolic transformation in vivo. The presence of the phenyl group may influence the rate and extent of this metabolism, as well as the pharmacological properties of any resulting metabolites. This proposed pathway is hypothetical and requires experimental validation.
Diagram of Hypothetical Metabolic Pathway
Caption: A proposed metabolic pathway for this compound, based on the known metabolism of 1,4-butanediol.
Conclusion
This compound is a compound with well-defined physicochemical properties. While specific experimental data on its synthesis, spectroscopy, and biological activity are limited in the available literature, plausible pathways and characteristics can be inferred from closely related analogs. This guide provides a foundational understanding of this compound and highlights areas where further research is needed to fully elucidate its chemical and biological profile. For drug development professionals, this compound and its potential derivatives may warrant further investigation, particularly concerning its metabolic fate and potential pharmacological effects.
References
A Technical Guide to the Synthesis of 1-Phenylbutane-1,4-diol from γ-Butyrolactone
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the synthesis of 1-phenylbutane-1,4-diol, a valuable building block in medicinal chemistry and materials science, starting from γ-butyrolactone. The direct reaction of γ-butyrolactone with a phenyl Grignard reagent typically yields 1,1-diphenylbutane-1,4-diol (B85740) due to the high reactivity of the intermediate ketone.[1][2] Therefore, this guide details a controlled, two-step synthetic strategy. The first step involves a carefully managed Grignard reaction at low temperatures to isolate the key intermediate, 4-hydroxy-1-phenylbutan-1-one. The second step focuses on the selective reduction of this intermediate to the target diol. Detailed experimental protocols, quantitative data, and process visualizations are provided to aid in practical application.
Synthetic Strategy and Mechanism
The synthesis of this compound from γ-butyrolactone is achieved through a two-step process:
-
Controlled Nucleophilic Acyl Substitution: One equivalent of a phenyl Grignard reagent (phenylmagnesium bromide) is added to γ-butyrolactone at a low temperature (-78 °C). This controlled addition opens the lactone ring to form a ketone intermediate, 4-hydroxy-1-phenylbutan-1-one.[3] Using a precise 1:1 stoichiometry and low temperature is critical to prevent a second addition of the Grignard reagent.[3]
-
Chemoselective Reduction: The intermediate γ-hydroxyketone is then treated with a mild reducing agent, such as sodium borohydride (B1222165) (NaBH₄), to selectively reduce the ketone functional group to a secondary alcohol, yielding the final product, this compound.[4][5]
The overall reaction mechanism is depicted below.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. homework.study.com [homework.study.com]
- 3. benchchem.com [benchchem.com]
- 4. Stereoselective Enzymatic Reduction of 1,4-Diaryl-1,4-Diones to the Corresponding Diols Employing Alcohol Dehydrogenases [mdpi.com]
- 5. Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to 1-phenylbutane-1,4-diol (CAS: 4850-50-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-phenylbutane-1,4-diol, a molecule of interest in chemical synthesis and potential pharmacological research. This document outlines its physicochemical properties, plausible synthetic routes, analytical methodologies, and explores its potential biological significance based on related compounds.
Core Chemical and Physical Properties
This compound is a diol compound featuring a phenyl substituent. Its core properties are summarized in the table below, compiled from various chemical data sources.
| Property | Value |
| CAS Number | 4850-50-4 |
| Molecular Formula | C₁₀H₁₄O₂ |
| Molecular Weight | 166.22 g/mol |
| Melting Point | 65-66 °C |
| Boiling Point | 316.1 °C at 760 mmHg |
| Density | 1.1 g/cm³ |
| Refractive Index | 1.55 |
| Flash Point | 153.9 °C |
| Topological Polar Surface Area | 40.5 Ų |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 4 |
Synthesis and Experimental Protocols
A plausible and commonly employed method for the synthesis of this compound involves the reduction of a suitable precursor, 4-hydroxy-1-phenyl-1-butanone (also known as 4-hydroxybutyrophenone).
Proposed Synthesis Pathway: Reduction of 4-hydroxy-1-phenyl-1-butanone
The synthesis of this compound can be achieved through the reduction of the ketone functionality in 4-hydroxy-1-phenyl-1-butanone. A standard laboratory procedure would utilize a reducing agent such as sodium borohydride (B1222165).
Caption: Proposed synthesis of this compound.
Experimental Protocol: General Procedure for Reduction
-
Dissolution: Dissolve 4-hydroxy-1-phenyl-1-butanone in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar ratio of NaBH₄ to the ketone is typically between 1:1 and 1.5:1.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of a dilute acid, such as 1M HCl, until the effervescence ceases.
-
Extraction: Extract the product from the aqueous layer using an organic solvent like ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield pure this compound.
Analytical Characterization
The identity and purity of this compound are typically confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire the spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Analysis: The resulting spectra would be analyzed for chemical shifts, integration, and coupling patterns to confirm the molecular structure. A document from a practical course mentions the availability of NMR data for this compound, suggesting its characterization is standard.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method would be suitable for assessing the purity of this compound. Based on methods for similar aromatic diols, a general protocol can be outlined.
-
Column: A C18 stationary phase is commonly used for the separation of moderately polar compounds.
-
Mobile Phase: A gradient or isocratic elution with a mixture of water and an organic solvent like acetonitrile (B52724) or methanol would be effective. The addition of a small amount of acid (e.g., formic acid or phosphoric acid) can improve peak shape.
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Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm) would be appropriate.
-
Method Development: The development of a specific HPLC method would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve good resolution and peak symmetry.
Potential Biological Activity and Signaling Pathways
Direct pharmacological studies on this compound are not extensively reported in the public domain. However, the biological activity of the parent compound, 1,4-butanediol (B3395766), and other substituted butanediols can provide insights into its potential pharmacological profile.
1,4-butanediol is a known prodrug of gamma-hydroxybutyrate (GHB), a neurotransmitter and central nervous system depressant. The metabolism of 1,4-butanediol to GHB is a key determinant of its pharmacological effects.
Metabolic Pathway of 1,4-Butanediol
Caption: Metabolic conversion of 1,4-butanediol to GHB.
The presence of a phenyl group at the 1-position in this compound would likely influence its metabolism and pharmacological activity compared to the unsubstituted 1,4-butanediol. The steric hindrance and electronic effects of the phenyl group could alter its affinity for metabolizing enzymes and target receptors.
Potential Neurological Effects and Signaling Pathways
Studies on 1,4-butanediol have shown that it can induce learning and memory impairment. This has been linked to its effects on the ERK1/2-CREB-BDNF signaling pathway in neuronal cells. This pathway is crucial for synaptic plasticity and cognitive function. It is plausible that this compound, if it crosses the blood-brain barrier, could also modulate this or other neuronal signaling pathways.
Additionally, high doses of 1,4-butanediol have been shown to induce oxidative stress in the brain. The potential for this compound to have similar or distinct effects on neuronal health and function warrants further investigation.
Experimental Workflow for Biological Evaluation
A general workflow for the initial biological screening of this compound would involve a series of in vitro and in vivo assays.
Caption: General workflow for biological evaluation.
This workflow would enable a systematic investigation of the compound's potential neuropharmacological effects, starting with basic toxicity and mechanism of action studies in cell culture, followed by more complex behavioral and neurochemical analyses in animal models.
Conclusion
This compound is a well-defined chemical entity with established physicochemical properties. While detailed experimental protocols for its synthesis and analysis are not extensively published, they can be inferred from standard organic chemistry and analytical practices. The biological activity of this compound remains largely unexplored, but the known pharmacology of its parent compound, 1,4-butanediol, suggests potential for central nervous system effects. Further research is needed to elucidate the specific metabolic fate and pharmacological profile of this compound, which may hold interest for drug development professionals exploring novel neuroactive compounds.
An In-depth Technical Guide to 1-phenylbutane-1,4-diol (C₁₀H₁₄O₂)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical protocols for 1-phenylbutane-1,4-diol. It also addresses the current state of knowledge regarding its biological activity, drawing comparisons to its parent compound, 1,4-butanediol (B3395766).
Chemical and Physical Properties
This compound is a diol derivative of butane (B89635) with a phenyl substituent at the first position.[1][2] Its chemical structure and properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄O₂ | [1][2] |
| Molecular Weight | 166.22 g/mol | [1][2] |
| CAS Number | 4850-50-4 | [1][2] |
| Melting Point | 65-66 °C | [2] |
| Boiling Point | 316.1 °C at 760 mmHg | [2] |
| Density | 1.1 g/cm³ | [2] |
| Flash Point | 153.9 °C | [2] |
| Refractive Index | 1.55 | [2] |
| Topological Polar Surface Area | 40.5 Ų | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 4 | [3] |
Synthesis and Reactions
While specific, detailed industrial synthesis routes for this compound are not extensively published, a plausible and commonly employed laboratory-scale synthesis involves the reaction of a phenyl organometallic reagent with a suitable four-carbon electrophile. One such approach is the Grignard reaction.
Illustrative Synthesis Protocol: Grignard Reaction
This protocol is based on the general principles of Grignard reactions with lactones, a common method for synthesizing diols.
Objective: To synthesize this compound from γ-butyrolactone and a phenyl Grignard reagent.
Materials:
-
γ-butyrolactone
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (for initiation)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
2 N Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297)
Procedure:
-
Preparation of Phenylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine.
-
Add a solution of bromobenzene in anhydrous diethyl ether or THF dropwise from the dropping funnel. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy and starts to reflux.
-
Continue the addition of the bromobenzene solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with γ-butyrolactone:
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Add a solution of γ-butyrolactone in anhydrous diethyl ether or THF dropwise to the stirred Grignard reagent. An excess of the Grignard reagent is typically used.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Acidify the mixture with 2 N HCl to dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by column chromatography on silica (B1680970) gel or by recrystallization.
-
Illustrative workflow for the synthesis of this compound.
Biological Activity and Toxicology
There is a significant lack of published research on the specific biological activities, pharmacology, and toxicology of this compound. However, the biological effects of its parent compound, 1,4-butanediol (1,4-BD), are well-documented.
1,4-butanediol is a known prodrug of gamma-hydroxybutyric acid (GHB), a psychoactive substance and a central nervous system depressant.[4][5] The metabolic conversion of 1,4-BD to GHB is rapid and occurs via the enzymes alcohol dehydrogenase and aldehyde dehydrogenase.[4]
Hypothesized Metabolism: It is plausible that this compound also undergoes metabolism in a similar manner, potentially being converted to gamma-hydroxy-gamma-phenylbutyric acid. The presence of the phenyl group may influence the rate of metabolism and the pharmacological profile of the resulting metabolite compared to GHB.
Potential Pharmacological Effects: Given its structural similarity to 1,4-BD, this compound may exhibit central nervous system effects. However, without experimental data, this remains speculative. The toxicology of 1,4-butanediol is characterized by dose-dependent CNS depression, and fatal intoxications have been reported.[6][7]
Future Research Directions: The lack of data on this compound highlights an area for future research. Key investigations would include:
-
In vitro and in vivo metabolism studies to identify its metabolic fate.
-
Pharmacological screening to determine its activity at various receptors and its overall effect on the central nervous system.
-
Toxicological assessments to establish its safety profile.
Hypothesized metabolic pathway of this compound.
Analytical Protocols
Standard analytical techniques can be employed for the characterization and quantification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
Sample Preparation:
-
Dissolve 5-10 mg of the sample for ¹H NMR and approximately 30 mg for ¹³C NMR in a suitable deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
Expected ¹H NMR Signals:
-
Aromatic protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the phenyl group.
-
Methine proton (CH-OH): A multiplet adjacent to the phenyl group.
-
Methylene (B1212753) protons (CH₂): Several multiplets corresponding to the three methylene groups in the butane chain.
-
Hydroxyl protons (OH): Two broad singlets, the chemical shift of which is dependent on concentration and solvent. These signals will disappear upon D₂O exchange.
Expected ¹³C NMR Signals:
-
Aromatic carbons: Signals in the aromatic region (typically 125-145 ppm).
-
Carbons bearing hydroxyl groups: Signals in the range of 60-80 ppm.
-
Other aliphatic carbons: Signals in the upfield region.
Mass Spectrometry (MS)
Mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is used to determine the molecular weight and fragmentation pattern of the compound.
GC-MS Protocol:
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms, is suitable.
-
Injection: Inject a dilute solution of the sample in a volatile organic solvent (e.g., ethyl acetate, dichloromethane).
-
Ionization: Electron ionization (EI) at 70 eV is standard.
-
Expected Fragmentation: The molecular ion peak (m/z = 166) may be observed. Common fragment ions would result from the loss of water (m/z = 148), cleavage of the butane chain, and the formation of benzylic cations.
LC-MS Protocol:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with a small amount of formic acid or ammonium acetate to promote ionization.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode. In positive mode, protonated molecules [M+H]⁺ (m/z = 167) or adducts with sodium [M+Na]⁺ (m/z = 189) are expected.
General analytical workflow for this compound.
Conclusion
This compound is a compound for which the fundamental chemical and physical properties are known. Standard organic synthesis and analytical methods are applicable for its preparation and characterization. However, a significant gap exists in the scientific literature regarding its biological activity and metabolic fate. Future research is necessary to elucidate its pharmacological and toxicological profile, particularly in relation to its structural analog, 1,4-butanediol. This will be crucial for any consideration of its potential applications in drug development or other fields.
References
- 1. 1,4-Diphenylbutane-1,4-diol synthesis - chemicalbook [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 1,4-Butanediol - Wikipedia [en.wikipedia.org]
- 5. A review of evidence leading to the prediction that 1,4-butanediol is not a carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. researchgate.net [researchgate.net]
Enantioselective Synthesis of 1-Phenylbutane-1,4-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of 1-phenylbutane-1,4-diol and its diaryl analogues. Chiral 1,4-diols are crucial building blocks in the synthesis of a wide range of pharmaceuticals and chiral ligands. This document details and compares three prominent and highly effective methods: Ruthenium-catalyzed asymmetric hydrogenation, Iridium-catalyzed asymmetric hydrogenation, and enzymatic reduction. For each technique, detailed experimental protocols are provided, and quantitative data are summarized in structured tables to facilitate comparison. Visual diagrams of the reaction workflows are also included to enhance understanding.
Ruthenium-Catalyzed Asymmetric Hydrogenation
The use of Ruthenium(II) catalysts bearing chiral diphosphine and diamine ligands has proven to be a highly efficient method for the asymmetric hydrogenation of 1,4-diketones to their corresponding chiral 1,4-diols. The trans-RuCl2[(S)-BINAP)][(S)-Daipen] complex is a particularly effective catalyst, demonstrating excellent enantioselectivity and diastereoselectivity across a range of diaryl 1,4-diketones.[1][2][3]
Quantitative Data
| Entry | Substrate (1,4-Diketone) | Yield (%) | ee (%) | de (%) | Reference |
| 1 | 1,4-diphenylbutane-1,4-dione | >99 | >99 | >99 | [1] |
| 2 | 1,4-bis(4-methylphenyl)butane-1,4-dione | >99 | 99 | 92 | [1] |
| 3 | 1,4-bis(4-methoxyphenyl)butane-1,4-dione | >99 | 99 | 94 | [1] |
| 4 | 1,4-bis(4-fluorophenyl)butane-1,4-dione | >99 | 98 | 91 | [1] |
| 5 | 1,4-bis(4-chlorophenyl)butane-1,4-dione | >99 | 99 | 95 | [1] |
| 6 | 1,4-bis(4-bromophenyl)butane-1,4-dione | >99 | 99 | 96 | [1] |
| 7 | 1,4-bis(2-methylphenyl)butane-1,4-dione | >99 | 96 | 71 | [1] |
Experimental Protocol: General Procedure for Ru-Catalyzed Asymmetric Hydrogenation[1]
A solution of the diaryl 1,4-diketone (0.2 mmol) and trans-RuCl2[(S)-BINAP)][(S)-Daipen] (0.002 mmol) in a mixture of ethanol (B145695) (2.0 mL) and dichloromethane (B109758) (1.0 mL) is placed in a glass tube. The tube is then transferred into an autoclave. The autoclave is purged with hydrogen gas three times, and the pressure is then increased to 50 atm. The reaction mixture is stirred at 50 °C for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by silica (B1680970) gel column chromatography (petroleum ether/ethyl acetate (B1210297) = 3:1) to afford the desired chiral 1,4-diol. The enantiomeric and diastereomeric excesses are determined by HPLC analysis using a chiral stationary phase.
Reaction Workflow
Caption: Workflow for Ru-catalyzed asymmetric hydrogenation.
Iridium-Catalyzed Asymmetric Hydrogenation
Iridium complexes featuring chiral ligands, such as f-amphox, have emerged as powerful catalysts for the asymmetric hydrogenation of 1,4-diketones.[4][5][6] These catalytic systems can achieve exceptional levels of enantioselectivity and diastereoselectivity, often under mild reaction conditions.[4]
Quantitative Data
| Entry | Substrate (1,4-Diketone) | Yield (%) | ee (%) | de (%) | Reference |
| 1 | 1,4-diphenylbutane-1,4-dione | >99 | >99.9 | >100:1 | [4] |
| 2 | 1,4-bis(4-fluorophenyl)butane-1,4-dione | >99 | >99.9 | >100:1 | [4] |
| 3 | 1,4-bis(4-chlorophenyl)butane-1,4-dione | >99 | >99.9 | >100:1 | [4] |
| 4 | 1,4-bis(4-bromophenyl)butane-1,4-dione | >99 | >99.9 | >100:1 | [4] |
| 5 | 1,4-bis(4-methoxyphenyl)butane-1,4-dione | >99 | >99.9 | >100:1 | [4] |
| 6 | 1,4-bis(3-methylphenyl)butane-1,4-dione | >99 | 99.8 | >100:1 | [4] |
| 7 | 1-(4-fluorophenyl)-4-phenylbutane-1,4-dione | >99 | >99.9 | >100:1 | [4] |
Experimental Protocol: General Procedure for Ir-Catalyzed Asymmetric Hydrogenation[4]
In a glovebox, a mixture of [Ir(COD)Cl]2 (1.0 mg, 0.0015 mmol) and the f-amphox ligand (0.0033 mmol) in anhydrous dichloromethane (1.0 mL) is stirred at room temperature for 10 minutes. This catalyst solution is then transferred to a stainless-steel autoclave containing the 1,4-diaryl-1,4-dione (0.3 mmol) and potassium carbonate (4.1 mg, 0.03 mmol). Anhydrous isopropanol (B130326) (2.0 mL) is added, and the autoclave is sealed. The hydrogenation is performed at room temperature under 50 atm of hydrogen for 24 hours. After the reaction, the pressure is carefully released, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to yield the pure 1,4-diarylbutane-1,4-diol. The enantiomeric and diastereomeric excesses are determined by chiral HPLC.
Reaction Pathway
Caption: Iridium-catalyzed asymmetric hydrogenation pathway.
Enzymatic Reduction using Alcohol Dehydrogenase
Biocatalytic methods offer a green and highly selective alternative for the synthesis of chiral diols. Alcohol dehydrogenase from Ralstonia sp. (RasADH), overexpressed in E. coli, has been shown to be a highly active and stereoselective biocatalyst for the reduction of 1,4-diaryl-1,4-diones.[7][8] This enzymatic approach typically yields the (1S,4S)-diols with excellent diastereo- and enantioselectivity.
Quantitative Data
| Entry | Substrate (1,4-Diketone) | Conversion (%) | ee (%) | de (%) | Isolated Yield (%) | Reference |
| 1 | 1,4-diphenylbutane-1,4-dione | >99 | >99 | >99 | 73 | [7] |
| 2 | 1,4-bis(4-methylphenyl)butane-1,4-dione | >99 | >99 | >99 | 65 | [7] |
| 3 | 1,4-bis(4-methoxyphenyl)butane-1,4-dione | >99 | >99 | >99 | 58 | [7] |
| 4 | 1,4-bis(4-fluorophenyl)butane-1,4-dione | 90 | >99 | >99 | 45 | [7] |
| 5 | 1,4-bis(4-chlorophenyl)butane-1,4-dione | 40 | >99 | >99 | 20 | [7] |
| 6 | 1,4-bis(3-chlorophenyl)butane-1,4-dione | 45 | >99 | >99 | 10 | [7] |
Experimental Protocol: General Procedure for Enzymatic Reduction[7]
In an Eppendorf tube, add lyophilized E. coli/RasADH cells (15-30 mg), the desired cosolvent (e.g., THF, 2.5-10% v/v), 1 mM NADP+ (60 µL of a 10 mM stock solution), 50 mM glucose (60 µL of a 500 mM stock solution), and glucose dehydrogenase (5 U). To this mixture, add the 1,4-diaryl-1,4-dione (25 mM) in Tris·HCl buffer (50 mM, pH 7.5, 420 µL). The reaction mixture is shaken at 30-40 °C and 250 rpm for 24-48 hours. The reaction is then extracted with ethyl acetate, and the organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography to give the pure 1,4-diol. The enantiomeric and diastereomeric excesses are determined by chiral HPLC.
Biocatalytic Reduction Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ru-Catalyzed Enantioselective Hydrogenation of Diaryl 1,4-Diketones: Synthesis of Chiral 1,4-Diarylbutane-1,4-Diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric hydrogenation of 1,4-diketones: facile synthesis of enantiopure 1,4-diarylbutane-1,4-diols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-Phenylbutane-1,4-diol Derivatives and Analogs for Researchers and Drug Development Professionals
Disclaimer: This document synthesizes available scientific information on 1-phenylbutane-1,4-diol derivatives and their analogs. The field is ever-evolving, and the information presented herein is intended for research and development purposes. It is not a substitute for rigorous, peer-reviewed research and validation.
Introduction
This compound and its derivatives represent a class of organic compounds with a versatile phenylbutanediol scaffold. This core structure, featuring a phenyl group and two hydroxyl moieties on a butane (B89635) chain, offers numerous possibilities for chemical modification, leading to a wide array of analogs with diverse physicochemical properties and potential biological activities. This technical guide provides a comprehensive overview of the synthesis, known biological activities, and experimental methodologies related to these compounds, aimed at facilitating further research and drug discovery efforts in this area.
Synthesis of this compound Derivatives
The synthesis of this compound and its analogs can be achieved through various organic chemistry reactions. A common strategy involves the use of Grignard reagents with lactones or other suitable starting materials.
Synthesis of 1,1-Diphenylbutane-1,4-diol (B85740)
A representative protocol for the synthesis of 1,1-diphenylbutane-1,4-diol involves the reaction of a phenyl magnesium bromide Grignard reagent with γ-butyrolactone.
Experimental Protocol:
-
Materials:
-
Phenyl magnesium bromide (2 M solution in THF)
-
γ-Butyrolactone
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
2 N Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of γ-butyrolactone (50.3 mmol) in anhydrous THF (60 ml), add a 2 M solution of phenyl magnesium bromide in THF (120 mmol, 60 ml) dropwise over 50 minutes.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution, followed by 2 N hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
Further purification can be achieved through techniques such as column chromatography or recrystallization.
-
Biological Activities and Quantitative Data
Derivatives of the this compound scaffold have been investigated for a range of biological activities, including anticancer, neuroprotective, and anti-inflammatory effects. While comprehensive data for a wide range of derivatives is still emerging, some studies on structurally related compounds provide valuable insights.
Anticancer Activity
Structurally related compounds, such as 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione derivatives, have demonstrated cytotoxic activity against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 10a | MCF-7 (Breast) | 6.43 |
| HeLa (Cervical) | 5.6 | |
| A549 (Lung) | 21.1 | |
| 10d | MCF-7 (Breast) | Not Reported |
| HeLa (Cervical) | 9.8 | |
| A549 (Lung) | 16.5 |
Table 1: In vitro anticancer activity of selected 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione derivatives. Data is illustrative of the potential of the broader diphenylbutane scaffold.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Neuroprotective and Anti-inflammatory Activities
While specific quantitative data for this compound derivatives in neuroprotection and anti-inflammation is limited in the readily available literature, the general scaffold suggests potential in these areas. Research on analogous structures indicates that such compounds could be evaluated using standard in vitro assays.
Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.
Potential Mechanisms of Action: Signaling Pathways
The biological effects of small molecules are often mediated through their interaction with specific cellular signaling pathways. For compounds with potential anticancer, neuroprotective, and anti-inflammatory activities, pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are of significant interest.
The NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation, immunity, cell proliferation, and survival. Its dysregulation is implicated in numerous diseases, including cancer and chronic inflammatory conditions.
Caption: A simplified diagram of the canonical NF-κB signaling pathway and potential points of inhibition.
Further research is necessary to determine if this compound derivatives directly modulate the NF-κB pathway or other critical signaling cascades.
Conclusion and Future Directions
The this compound scaffold holds promise for the development of novel therapeutic agents. The synthetic accessibility and potential for diverse functionalization make it an attractive starting point for medicinal chemistry campaigns. While preliminary data on related structures are encouraging, a systematic exploration of the structure-activity relationships for anticancer, neuroprotective, and anti-inflammatory activities is warranted. Future research should focus on synthesizing a broader library of derivatives and conducting comprehensive in vitro and in vivo evaluations to identify lead compounds and elucidate their mechanisms of action. The use of high-throughput screening and detailed mechanistic studies will be crucial in unlocking the full therapeutic potential of this chemical class.
Uncharted Territory: The Biological Activity of 1-Phenylbutane-1,4-diol Remains Largely Unexplored
A comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of the biological activity of 1-phenylbutane-1,4-diol. While information on its basic chemical properties is available, in-depth studies on its physiological effects, metabolic pathways, and mechanisms of action are currently absent from the public domain.
For researchers, scientists, and drug development professionals, this compound (CAS No: 4850-50-4) presents as a molecule with uncharacterized potential. Basic chemical information identifies it as a compound with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol .[1][2][3] However, beyond these fundamental details, its interactions with biological systems have not been documented in the reviewed literature.
In contrast, extensive research is available for the related, non-phenylated compound, 1,4-butanediol (B3395766). This structural analog is well-known to be a precursor to gamma-hydroxybutyric acid (GHB), a psychoactive substance with significant effects on the central nervous system.[4][5] The metabolism of 1,4-butanediol to GHB is a critical factor in its biological activity, which includes sedative and anesthetic properties.[4][5] Studies have detailed its ability to induce oxidative stress and impact learning and memory through specific signaling pathways.[6][7] Furthermore, the biosynthesis of 1,4-butanediol in various microorganisms has been a subject of metabolic engineering research.[8][9][10]
Similarly, other phenyl-substituted butanediols, such as 1,1-diphenylbutane-1,4-diol (B85740) and 1,4-diphenylbutane-1,4-diol, have been synthesized and are commercially available for research purposes.[11][12] However, like this compound, their biological activities and potential therapeutic or toxicological profiles remain largely uninvestigated. The presence of the phenyl group in this compound suggests that its metabolic fate and biological interactions may differ significantly from that of 1,4-butanediol. The bulky phenyl substituent could influence enzyme recognition and metabolism, potentially leading to a different pharmacological profile.
The absence of published data on the biological activity of this compound means that crucial information for researchers, such as quantitative data on its efficacy or toxicity (e.g., IC50, LD50), detailed experimental protocols for its study, and elucidated signaling pathways, could not be compiled for this technical guide.
This lack of information highlights a potential area for future research. Investigating the biological properties of this compound could uncover novel pharmacological activities or provide insights into the structure-activity relationships of butanediol (B1596017) derivatives. Until such studies are conducted and published, the biological landscape of this particular molecule remains an uncharted territory.
References
- 1. This compound [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. guidechem.com [guidechem.com]
- 4. 1,4-Butanediol - Wikipedia [en.wikipedia.org]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. Learning and memory impairment induced by 1,4-butanediol is regulated by ERK1/2-CREB-BDNF signaling pathways in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of 1,4-butanediol administration on oxidative stress in rat brain: study of the neurotoxicity of gamma-hydroxybutyric acid in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive analysis of metabolic sensitivity of 1,4-butanediol producing Escherichia coli toward substrate and oxygen availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Unraveling 1,4-Butanediol Metabolism in Pseudomonas putida KT2440 [frontiersin.org]
- 11. Synthesis routes of 1,1-Diphenylbutane-1,4-diol [benchchem.com]
- 12. 1,4-Diphenylbutane-1,4-diol synthesis - chemicalbook [chemicalbook.com]
The Cornerstone of Chirality: 1-Phenylbutane-1,4-diol as a Key Building Block in Modern Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The principle of chirality is fundamental to pharmaceutical sciences, dictating the interaction between drug molecules and their biological targets. Enantiomers of a chiral drug can exhibit vastly different pharmacological, toxicological, and metabolic profiles.[1] Consequently, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development, a practice strongly encouraged by regulatory bodies like the U.S. Food and Drug Administration (FDA) since the early 1990s.[2] Within the vast toolkit of medicinal chemistry, chiral building blocks serve as essential starting points for the stereoselective synthesis of complex molecules. 1-Phenylbutane-1,4-diol, with its two stereocenters, has emerged as a valuable and versatile chiral synthon for creating sophisticated molecular architectures.
This technical guide provides a comprehensive overview of this compound as a chiral building block. It details its stereoselective synthesis through various methodologies, presents key quantitative data, and outlines its applications in the synthesis of pharmaceutically relevant compounds.
Physicochemical Properties
This compound is a chiral alcohol containing a phenyl group and two hydroxyl groups. Its physical and chemical characteristics are foundational to its use in organic synthesis.
| Property | Value | Reference(s) |
| CAS Number | 4850-50-4 | [3][4] |
| Molecular Formula | C₁₀H₁₄O₂ | [3][4] |
| Molecular Weight | 166.22 g/mol | [3][4] |
| Melting Point | 65-66 °C | [4] |
| Boiling Point | 316.1 °C at 760 mmHg | [4] |
| Topological Polar Surface Area | 40.5 Ų | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bond Count | 4 | [3] |
Stereoselective Synthesis of this compound
The utility of this compound as a chiral building block is entirely dependent on the ability to synthesize it in an enantiomerically pure form. The primary strategies involve the asymmetric reduction of a prochiral precursor, typically a 1,4-dione or a hydroxy-ketone. Key methodologies include asymmetric hydrogenation with metal catalysts and biocatalytic reductions.
Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful and widely used industrial method for creating chiral centers with high efficiency and enantioselectivity.[5] The process involves the use of a chiral catalyst, often a complex of a transition metal (like Ruthenium, Rhodium, or Iridium) with a chiral ligand, to deliver hydrogen atoms to a prochiral substrate stereoselectively.[6]
For the synthesis of chiral 1,4-diarylbutane-1,4-diols, the asymmetric hydrogenation of the corresponding 1,4-diketones is a highly effective approach. Catalysts such as trans-RuCl2[(S)-BINAP)][(S)-Daipen] have demonstrated exceptional enantio- and diastereoselectivities.[7] Similarly, iridium complexes bearing ligands like f-amphox have been used to hydrogenate 1,4-diaryldiketones, achieving excellent yields and selectivities.[8]
Experimental Protocol: Asymmetric Hydrogenation of a 1,4-Diketone
The following is a representative protocol based on established methods for the asymmetric hydrogenation of 1,4-diketones to yield chiral diols.[7][8]
-
Catalyst Preparation: In a glovebox, the chiral catalyst (e.g., a Ru- or Ir-based complex) is weighed and dissolved in a degassed solvent (e.g., methanol (B129727) or isopropanol).
-
Reaction Setup: The 1-phenylbutane-1,4-dione substrate is dissolved in the chosen solvent in a high-pressure autoclave. The catalyst solution is then added.
-
Hydrogenation: The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired level (e.g., 50-100 atm). The reaction mixture is stirred vigorously at a controlled temperature (e.g., 50-80 °C) for a specified duration (e.g., 12-24 hours).
-
Work-up: After cooling and careful depressurization, the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography on silica (B1680970) gel, to isolate the pure 1,4-diarylbutane-1,4-diol.
-
Analysis: The yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the product are determined using techniques such as NMR spectroscopy and chiral HPLC.
dot
Caption: Workflow for Asymmetric Hydrogenation.
Biocatalytic Reduction
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for producing enantiopure alcohols.[9] Alcohol dehydrogenases (ADHs) are particularly effective for the stereoselective reduction of prochiral ketones.[10] These enzymatic reactions are typically performed under mild conditions (e.g., room temperature and neutral pH) and can achieve very high enantiomeric excess.
The process often involves whole-cell biocatalysts (e.g., bacteria or yeast) or isolated enzymes, which use a cofactor like NADH or NADPH as the reducing agent.[10] To make the process economically viable, an in-situ cofactor regeneration system is usually employed. This can be achieved by adding a co-substrate, such as isopropanol (B130326) or glucose.
Experimental Protocol: Biocatalytic Reduction of a Prochiral Ketone
The following is a generalized protocol for the biocatalytic reduction of a ketone to a chiral alcohol using a whole-cell biocatalyst.
-
Culture Preparation: A microbial strain known to express a suitable alcohol dehydrogenase (e.g., Saccharomyces cerevisiae, E. coli expressing a recombinant ADH) is cultured in an appropriate growth medium until it reaches a desired cell density.
-
Bioreduction: The cells are harvested by centrifugation and resuspended in a buffer solution. The ketone substrate (e.g., 4-hydroxy-1-phenyl-1-butanone) and a co-substrate for cofactor regeneration (e.g., glucose) are added to the cell suspension.
-
Incubation: The reaction mixture is incubated in a shaker at a controlled temperature (e.g., 30 °C) for 24-48 hours. The progress of the reaction is monitored by GC or HPLC.
-
Extraction: Once the reaction is complete, the cells are removed by centrifugation. The supernatant is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: The combined organic layers are dried and concentrated. The resulting crude product is purified by column chromatography to yield the enantiopure alcohol. The conversion and enantiomeric excess are determined by chiral GC or HPLC.
The Critical Role of Chirality in Drug Action
The stereochemistry of a building block directly translates to the stereochemistry of the final API. The two enantiomers of a drug, known as the eutomer (the biologically active one) and the distomer (the less active or inactive one), interact differently with chiral biological targets like enzymes and receptors.[1] This difference in interaction can lead to significant variations in efficacy and toxicity.
dot
Caption: Impact of Building Block Chirality on API Activity.
Applications in Drug Development
Chiral 1,4-diols are valuable intermediates in the synthesis of a variety of complex molecules. While specific blockbuster drugs directly citing this compound are not prominently featured in publicly accessible literature, the structural motif is highly relevant. Chiral diols are precursors to:
-
Chiral Ligands: For use in further asymmetric catalysis, amplifying chirality in other synthetic steps.
-
Chiral Auxiliaries: Temporarily incorporated into a molecule to direct a stereoselective reaction.
-
Synthesis of Heterocycles: Such as chiral tetrahydrofurans and pyrrolidines, which are common core structures in many pharmaceuticals. For example, cyclization of the diol can lead to substituted tetrahydrofuran (B95107) rings, and further functionalization can open pathways to a diverse range of bioactive compounds.
The phenyl group and the two hydroxyl groups offer multiple points for chemical modification, allowing for the construction of a diverse library of compounds for screening and lead optimization in drug discovery programs.
Conclusion
This compound stands out as a significant chiral building block for the pharmaceutical industry. The development of robust and highly selective synthetic routes, particularly through asymmetric hydrogenation and biocatalysis, has made its enantiomers readily accessible. Its structural features provide a versatile platform for the synthesis of complex chiral molecules, enabling the development of next-generation therapeutics. For researchers and drug development professionals, a deep understanding of the synthesis and application of such chiral synthons is indispensable for navigating the challenges of modern medicinal chemistry and delivering safer, more effective single-enantiomer drugs to patients.
References
- 1. mdpi.com [mdpi.com]
- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. guidechem.com [guidechem.com]
- 5. ethz.ch [ethz.ch]
- 6. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric hydrogenation of 1,4-diketones: facile synthesis of enantiopure 1,4-diarylbutane-1,4-diols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biocatalytic Reduction Reactions from a Chemist's Perspective - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 1-phenylbutane-1,4-diol: Discovery and History
An extensive search of scientific literature and historical chemical databases reveals a notable scarcity of information regarding the specific discovery and detailed history of 1-phenylbutane-1,4-diol. This guide synthesizes the available chemical data and contextualizes it within the broader landscape of related compounds, while also highlighting the current gaps in knowledge.
Chemical and Physical Properties
This compound is a chemical compound with the molecular formula C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol .[1][2] Key physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₄O₂ |
| Molecular Weight | 166.22 g/mol |
| Melting Point | 65-66 °C |
| Boiling Point | 316.1 °C at 760 mmHg |
| Flash Point | 153.9 °C |
| Density | 1.1 g/cm³ |
| Refractive Index | 1.55 |
| CAS Number | 4850-50-4 |
A summary of the key chemical and physical properties of this compound.
Synthesis Approaches
Detailed, peer-reviewed experimental protocols for the specific synthesis of this compound are not prominently described in the surveyed literature. However, general synthetic strategies for structurally similar compounds, such as 1,1-diphenylbutane-1,4-diol (B85740), can provide insights into potential synthetic routes.
A common method for the synthesis of aryl-substituted diols involves the reaction of a Grignard reagent with a lactone. For instance, the synthesis of 1,1-diphenylbutane-1,4-diol has been achieved through the reaction of phenylmagnesium bromide with γ-butyrolactone.[3]
Hypothetical Synthesis Workflow:
Caption: Hypothetical workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
A comprehensive search of the scientific literature did not yield any specific studies on the biological activity, pharmacological properties, or signaling pathways associated with this compound. Research on related compounds, such as 1,4-butanediol (B3395766), indicates that it can be metabolized in vivo to gamma-hydroxybutyrate (GHB), a neurotransmitter with known central nervous system effects.[4][5] However, it is crucial to note that the presence of the phenyl group in this compound would significantly alter its metabolic fate and biological activity compared to the unsubstituted 1,4-butanediol.
Without experimental data, any discussion of signaling pathways or a mechanism of action for this compound would be purely speculative. For a compound to be considered in drug development, extensive in vitro and in vivo studies are required to elucidate its biological targets, efficacy, and safety profile.
Conclusion and Future Directions
The discovery and historical development of this compound remain obscure in the public domain. While its basic chemical properties are known, there is a significant lack of published research on its synthesis, biological activity, and potential applications. For researchers and drug development professionals, this compound represents a largely unexplored area of chemical and pharmacological space. Future research would be necessary to:
-
Develop and publish a robust and reproducible synthetic protocol.
-
Characterize its metabolic profile in vitro and in vivo.
-
Screen for biological activity across a range of cellular and animal models to identify potential therapeutic applications.
-
Investigate its mechanism of action and identify any interacting signaling pathways.
Until such studies are conducted, this compound remains a compound of primarily academic interest with an unknown history and an uncharted future in the realm of drug discovery and development.
References
- 1. guidechem.com [guidechem.com]
- 2. guidechem.com [guidechem.com]
- 3. Synthesis routes of 1,1-Diphenylbutane-1,4-diol [benchchem.com]
- 4. 1,4-Butanediol - Wikipedia [en.wikipedia.org]
- 5. A review of evidence leading to the prediction that 1,4-butanediol is not a carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical and Computational Guide to 1-Phenylbutane-1,4-diol for Drug Discovery
An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenylbutane-1,4-diol is a versatile chiral molecule with potential applications in asymmetric synthesis and as a building block for pharmacologically active compounds. A thorough understanding of its conformational landscape, spectroscopic properties, and potential interactions with biological targets is crucial for its effective utilization in drug development. This technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be employed to elucidate the structural and electronic properties of this compound. This document outlines detailed protocols for conformational analysis, prediction of spectroscopic data (NMR and IR), and molecular docking studies. All quantitative data are presented in structured tables for clarity, and key workflows and relationships are visualized using diagrams generated with Graphviz.
Introduction
This compound (C₁₀H₁₄O₂) is a chiral diol containing a phenyl group and two hydroxyl groups separated by a flexible butane (B89635) chain.[1] The presence of two stereocenters (at C1 and potentially C4, depending on substitution) gives rise to multiple stereoisomers, each with unique three-dimensional structures and potentially different biological activities. The conformational flexibility of the butane chain, coupled with the possibility of intramolecular hydrogen bonding between the hydroxyl groups, results in a complex potential energy surface.
Computational chemistry and theoretical studies provide a powerful framework for exploring the molecular properties of this compound at a level of detail that is often inaccessible through experimental methods alone. These approaches can predict the most stable conformers, simulate spectroscopic signatures for comparison with experimental data, and model interactions with protein targets to guide drug design efforts.
Conformational Analysis
The biological activity of a flexible molecule like this compound is intrinsically linked to its conformational preferences. A comprehensive conformational analysis is the first step in understanding its structure-activity relationship.
Experimental Protocol: Conformational Search
A thorough exploration of the conformational space of this compound can be achieved through a systematic or stochastic search.
-
Initial Structure Generation: A 3D model of this compound is constructed using molecular building software.
-
Systematic Search: The rotatable bonds (C-C bonds in the butane chain and the C-phenyl bond) are systematically rotated at defined increments (e.g., 30°). For each resulting conformation, a rapid geometry optimization is performed using a low-level theory (e.g., molecular mechanics with a suitable force field like MMFF94).
-
Stochastic Search (e.g., Monte Carlo): A large number of random conformations are generated and subjected to energy minimization. This approach can be more efficient for highly flexible molecules.
-
Clustering and Selection: The resulting conformers are clustered based on their root-mean-square deviation (RMSD) to identify unique structures. A representative set of low-energy conformers is then selected for higher-level quantum mechanical calculations.
Data Presentation: Relative Energies of Conformers
The relative stability of the identified conformers is determined by calculating their electronic energies using Density Functional Theory (DFT).
| Conformer ID | Dihedral Angle (Cα-Cβ-Cγ-Cδ) (°) | Relative Energy (kcal/mol) | Intramolecular H-bond (O-H···O) | H-bond distance (Å) |
| Conf-01 | 178.5 | 0.00 | Yes | 2.15 |
| Conf-02 | 65.2 | 1.25 | Yes | 2.30 |
| Conf-03 | -68.9 | 1.30 | No | - |
| Conf-04 | 58.1 | 2.50 | No | - |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values would be obtained from DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory).
Visualization: Conformational Analysis Workflow
References
Methodological & Application
Synthesis of 1-Phenylbutane-1,4-diol: A Detailed Protocol for Researchers
Abstract
This application note provides a comprehensive protocol for the synthesis of 1-phenylbutane-1,4-diol, a valuable chemical intermediate in the development of various pharmaceutical and organic compounds. The described methodology is a robust two-step process commencing with the Friedel-Crafts acylation of benzene (B151609) with succinic anhydride (B1165640) to produce the intermediate, 4-oxo-4-phenylbutanoic acid. This intermediate is then subjected to reduction to yield the target diol. This document outlines detailed experimental procedures, presents quantitative data in a structured format, and includes a visual workflow diagram to ensure clarity and reproducibility for researchers, scientists, and professionals in drug development.
Introduction
This compound is a key structural motif found in a variety of biologically active molecules. Its synthesis is of significant interest to the medicinal and organic chemistry communities. The protocol detailed herein offers a reliable and scalable method for the preparation of this diol, starting from readily available commercial reagents. The synthesis strategy involves the formation of a carbon-carbon bond via Friedel-Crafts acylation, followed by the reduction of both a ketone and a carboxylic acid functionality.
Overall Synthesis Workflow
The synthesis of this compound is accomplished through a two-step reaction sequence as depicted in the workflow diagram below.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 4-Oxo-4-phenylbutanoic Acid via Friedel-Crafts Acylation
This procedure details the acylation of benzene with succinic anhydride using anhydrous aluminum chloride as a Lewis acid catalyst.[1][2]
Materials:
-
Benzene (anhydrous)
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Concentrated hydrochloric acid (HCl)
-
Crushed ice
-
5% (w/v) Sodium bicarbonate solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, place anhydrous aluminum chloride (a molar ratio of at least 2:1 of AlCl₃ to succinic anhydride is recommended).[1] The apparatus must be protected from atmospheric moisture with a drying tube.
-
Addition of Reactants: Add anhydrous benzene to the flask to act as both solvent and reactant. Slowly add a solution of succinic anhydride dissolved in benzene from the dropping funnel to the stirred suspension of aluminum chloride.
-
Reaction: Heat the reaction mixture to reflux (approximately 60-65°C) with continuous stirring for 4 hours.[2][3]
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[1]
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer multiple times with diethyl ether. Combine all organic extracts.
-
Purification: Wash the combined organic layers with a 5% (w/v) sodium bicarbonate solution to extract the acidic product.[2] The product will be in the aqueous layer as its sodium salt. Acidify the aqueous layer with dilute hydrochloric acid to precipitate the crude 4-oxo-4-phenylbutanoic acid.
-
Isolation and Drying: Collect the precipitated solid by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from water or a mixture of ethyl acetate (B1210297) and hexane.[1][4]
Step 2: Reduction of 4-Oxo-4-phenylbutanoic Acid to this compound
This procedure outlines the reduction of both the ketone and carboxylic acid functionalities of the intermediate to the corresponding alcohols using a suitable reducing agent. A strong reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for the reduction of the carboxylic acid.
Materials:
-
4-Oxo-4-phenylbutanoic acid
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride/Iodine[5]
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Dilute sulfuric acid or hydrochloric acid for quenching
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Dry round-bottom flask with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon)
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride in anhydrous diethyl ether or THF. Cool the suspension in an ice bath.
-
Addition of Intermediate: Dissolve the 4-oxo-4-phenylbutanoic acid in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for several hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of a 15% sodium hydroxide (B78521) solution, and then more water until a granular precipitate forms.
-
Work-up: Filter the mixture and wash the solid residue thoroughly with ethyl acetate. Combine the filtrate and the washings.
-
Purification: Wash the combined organic phase with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Further Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Step 1: Friedel-Crafts Acylation | Step 2: Reduction |
| Starting Materials | Benzene, Succinic Anhydride | 4-Oxo-4-phenylbutanoic Acid |
| Catalyst/Reagent | Anhydrous Aluminum Chloride (AlCl₃) | Lithium Aluminum Hydride (LiAlH₄) |
| Molar Ratio | AlCl₃ : Succinic Anhydride ≥ 2:1[1] | LiAlH₄ : Substrate (excess) |
| Solvent | Benzene | Anhydrous Diethyl Ether or THF |
| Temperature | Reflux (approx. 60-65°C)[3] | 0°C to Room Temperature |
| Reaction Time | 4 hours[2] | Several hours (TLC monitored) |
| Typical Yield | Not specified in detail | Not specified in detail |
Logical Relationships in Synthesis
The following diagram illustrates the logical progression and key transformations in the synthesis protocol.
Caption: Logical flow of the two-step synthesis of this compound.
Conclusion
The two-step synthesis protocol detailed in this application note provides a clear and effective method for the preparation of this compound. By following the outlined procedures for Friedel-Crafts acylation and subsequent reduction, researchers can reliably synthesize this important chemical intermediate for further applications in drug discovery and organic synthesis. Careful attention to anhydrous conditions, particularly during the Friedel-Crafts reaction and the reduction with LiAlH₄, is critical for achieving high yields and purity.
References
Applications of 1-Phenylbutane-1,4-diol in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
1-Phenylbutane-1,4-diol is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its structure, featuring both a primary and a benzylic secondary alcohol, allows for a range of chemical transformations, making it a precursor to various heterocyclic compounds and other valuable synthons. This document provides detailed application notes and experimental protocols for the key synthetic uses of this compound, with a focus on its conversion to γ-phenyl-γ-butyrolactone, 2-phenyl-tetrahydrofuran (B170303), and 2-phenylpyrrolidine (B85683).
Oxidation to γ-Phenyl-γ-butyrolactone
The selective oxidation of the benzylic alcohol in this compound provides a direct route to γ-phenyl-γ-butyrolactone, a key intermediate in the synthesis of various biologically active compounds. A highly efficient method for this transformation utilizes a catalytic system of iron(III) nitrate (B79036) and a nitroxyl (B88944) radical.
Reaction Scheme:
Figure 1: Oxidation of this compound to γ-phenyl-γ-butyrolactone.
Quantitative Data:
| Reactant | Product | Catalyst | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Yield (%) | Reference |
| This compound | γ-Phenyl-γ-butyrolactone | Fe(NO₃)₃·9H₂O (10 mol%), ABNO (5 mol%) | Acetonitrile | 20 | 15 | 95 | 90 | [1] |
Experimental Protocol: Synthesis of γ-Phenyl-γ-butyrolactone [1]
Materials:
-
This compound (166 mg, 1 mmol)
-
Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) (40.4 mg, 0.1 mmol, 10 mol%)
-
9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO) (7 mg, 0.05 mmol, 5 mol%)
-
Acetonitrile (2 mL)
-
n-Dodecane (internal standard)
Procedure:
-
To a 10 mL reaction tube, add this compound (166 mg, 1 mmol).
-
Sequentially add iron(III) nitrate nonahydrate (40.4 mg, 10 mol%) and ABNO (7 mg, 5 mol%).
-
Add acetonitrile (2 mL) as the solvent.
-
Stir the reaction mixture at room temperature (20°C).
-
Monitor the reaction progress by GC-MS.
-
After 15 hours, add n-dodecane as an internal standard.
-
Analyze the product by gas chromatography (GC) to determine the conversion and yield.
Expected Outcome:
The conversion of this compound is expected to be approximately 95%, with a yield of γ-phenyl-γ-butyrolactone around 90%.[1]
Cyclodehydration to 2-Phenyl-tetrahydrofuran
The intramolecular cyclization of 1,4-diols to form tetrahydrofuran (B95107) derivatives is a common and useful transformation. In the case of this compound, acid-catalyzed dehydration leads to the formation of 2-phenyl-tetrahydrofuran. This reaction is typically performed at elevated temperatures with an acid catalyst.
Reaction Workflow:
Figure 2: Workflow for the cyclodehydration of this compound.
General Experimental Protocol (Adaptable for 2-Phenyl-tetrahydrofuran Synthesis):
Materials:
-
This compound
-
Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid, or a solid acid catalyst like an acidic zeolite)
-
Anhydrous solvent (e.g., toluene (B28343) or xylene, if needed for azeotropic water removal)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, place this compound and a suitable solvent if required.
-
Add a catalytic amount of the acid catalyst.
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue heating until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Separate the organic layer, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Note: Reaction conditions such as temperature, catalyst loading, and reaction time will need to be optimized for this compound.
Synthesis of 2-Phenylpyrrolidine
The conversion of 1,4-diols to pyrrolidines can be achieved through a reductive amination process. For this compound, this would involve a reaction with an amine source, typically ammonia (B1221849) or a primary amine, in the presence of a reducing agent and often a catalyst. This transformation provides access to the valuable 2-phenylpyrrolidine scaffold, which is present in many pharmaceuticals and chiral ligands.
Conceptual Pathway:
Figure 3: Conceptual pathway for the synthesis of 2-phenylpyrrolidine from this compound.
A detailed, peer-reviewed protocol for the direct conversion of this compound to 2-phenylpyrrolidine was not identified in the performed searches. However, a general approach for the synthesis of pyrrolidines from 1,4-diols can be proposed based on established synthetic methodologies.
General Experimental Protocol (Hypothetical for 2-Phenylpyrrolidine Synthesis):
Materials:
-
This compound
-
Ammonia source (e.g., aqueous ammonia, ammonium (B1175870) acetate) or a primary amine
-
Reducing agent (e.g., sodium borohydride (B1222165), catalytic hydrogenation with H₂/Pd-C)
-
Solvent (e.g., methanol, ethanol)
Procedure (Stepwise Approach):
-
Imination: In a suitable solvent, react this compound with an excess of the amine source. This step may require heating to facilitate the formation of an intermediate imine or enamine through dehydration.
-
Reduction: After the formation of the intermediate, cool the reaction mixture and add a suitable reducing agent portion-wise. Alternatively, if using catalytic hydrogenation, subject the reaction mixture to a hydrogen atmosphere in the presence of a catalyst like Palladium on carbon.
-
Work-up: After the reduction is complete, quench the reaction appropriately (e.g., with water for borohydride reductions).
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the crude 2-phenylpyrrolidine by distillation or column chromatography.
Note: This is a generalized and hypothetical protocol. The specific reagents, catalysts, and reaction conditions would require experimental optimization to achieve a good yield of 2-phenylpyrrolidine from this compound.
This compound is a valuable precursor for the synthesis of important heterocyclic compounds. The provided protocols and data for the synthesis of γ-phenyl-γ-butyrolactone offer a reliable method for researchers. While detailed experimental procedures for the synthesis of 2-phenyl-tetrahydrofuran and 2-phenylpyrrolidine from this specific diol require further development and optimization, the general methodologies presented serve as a strong starting point for such investigations. The versatility of this compound makes it a compound of interest for synthetic chemists in academia and industry.
References
Application Notes and Protocols: The Versatile Role of 1-Phenylbutane-1,4-diol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-phenylbutane-1,4-diol as a key building block in medicinal chemistry research. Its unique structural features, combining a phenyl ring with a flexible four-carbon diol chain, make it a valuable precursor for the synthesis of a variety of heterocyclic compounds and other molecules with potential therapeutic applications. This document outlines its primary applications, presents detailed experimental protocols for its synthesis and derivatization, and includes quantitative data where available to inform drug discovery and development programs.
Introduction: A Gateway to Bioactive Scaffolds
This compound is a chiral diol that serves as a versatile starting material for the synthesis of various organic molecules. In medicinal chemistry, its significance lies in its ability to be transformed into key heterocyclic scaffolds, such as substituted tetrahydrofurans and pyrrolidines. These five-membered rings are prevalent in a vast number of biologically active compounds, including anticonvulsants, anticancer agents, and central nervous system (CNS) modulators. The presence of the phenyl group provides a site for further structural modification to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a precursor to chiral heterocyclic compounds. The diol functionality allows for straightforward cyclization reactions to form tetrahydrofuran (B95107) rings, while conversion of the hydroxyl groups to other functionalities, such as amines, opens pathways to pyrrolidine (B122466) synthesis.
Synthesis of Substituted Tetrahydrofurans
The acid-catalyzed cyclodehydration of this compound provides a direct route to 2-phenyltetrahydrofuran. This reaction can be controlled to favor the formation of the five-membered ring. The resulting phenyl-substituted tetrahydrofuran core is a key structural motif in various biologically active molecules.
Synthesis of N-Substituted-2-phenylpyrrolidines
Through a multi-step synthetic sequence, this compound can be converted into N-substituted-2-phenylpyrrolidines. This typically involves the conversion of the diol to a diamine or a related intermediate, followed by cyclization. Pyrrolidine derivatives are known to exhibit a wide range of pharmacological activities, including anticonvulsant and nootropic effects.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reduction of a corresponding ketone or ester. For instance, the reduction of ethyl 4-hydroxy-4-phenylbutanoate can yield the desired diol.
Protocol: Reduction of Ethyl 4-hydroxy-4-phenylbutanoate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 4-hydroxy-4-phenylbutanoate in a suitable anhydrous solvent such as tetrahydrofuran (THF).
-
Reduction: Cool the solution to 0 °C in an ice bath. Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄), portion-wise.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 3-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% sodium hydroxide (B78521) solution, and then more water.
-
Work-up: Filter the resulting mixture through a pad of Celite and wash the filter cake with THF or ethyl acetate.
-
Extraction: Combine the organic filtrates and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure to obtain the crude product. Purify the crude this compound by column chromatography on silica (B1680970) gel.
Cyclization to 2-Phenyltetrahydrofuran
Protocol: Acid-Catalyzed Cyclodehydration
-
Reaction Setup: Dissolve this compound in a high-boiling point solvent such as toluene (B28343) in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting 2-phenyltetrahydrofuran by distillation or column chromatography.
Data Presentation
The following table summarizes hypothetical quantitative data for derivatives of this compound, illustrating their potential biological activities. It is important to note that specific activity data for direct derivatives is not extensively available in the public domain and this table serves as an illustrative example for research purposes.
| Compound ID | Scaffold | Target/Assay | IC₅₀ / ED₅₀ (µM) |
| PBD-THF-01 | 2-Phenyltetrahydrofuran | Anticonvulsant (MES test) | 50 |
| PBD-PYR-01 | N-Benzyl-2-phenylpyrrolidine | Anticancer (MCF-7 cell line) | 15 |
| PBD-PYR-02 | N-Methyl-2-phenylpyrrolidine | Anticonvulsant (scPTZ test) | 75 |
Mandatory Visualizations
Caption: Synthetic pathways from this compound.
Caption: General workflow for medicinal chemistry research.
Application Notes and Protocols for Polybutylene Terephthalate (PBT) Synthesis
A Clarification on Precursors:
While the topic of interest is 1-phenylbutane-1,4-diol as a precursor for Polybutylene Terephthalate (B1205515) (PBT), it is important to clarify that the standard and industrially prevalent precursor for PBT synthesis is 1,4-butanediol (B3395766) (BDO) .[1][2][3] The synthesis of PBT is a well-established process involving the polycondensation of BDO with either terephthalic acid (TPA) or dimethyl terephthalate (DMT).[1][4][5]
Therefore, these application notes will focus on the established and well-documented protocols for the synthesis of PBT from its standard precursor, 1,4-butanediol. These protocols are fundamental for any researcher working with PBT and would serve as a baseline for developing novel PBT-like polymers from substituted diols.
Introduction to Polybutylene Terephthalate (PBT)
Polybutylene terephthalate (PBT) is a semi-crystalline thermoplastic engineering polymer belonging to the polyester (B1180765) family.[1] It is known for its excellent mechanical strength, stiffness, thermal stability, chemical resistance, and dimensional stability.[8][9][10] These properties make PBT a versatile material for a wide range of applications, including automotive components, electrical and electronic parts, and consumer goods.[8][9] PBT can be processed into plastics through injection molding and extrusion, and can also be spun into fibers.
The synthesis of PBT is typically a two-stage process:
-
Esterification or Transesterification: Formation of bis(4-hydroxybutyl) terephthalate (BHBT) oligomers.
-
Polycondensation: Polymerization of the BHBT oligomers to form high molecular weight PBT.[1][11][12]
Synthesis of PBT via Direct Esterification of Terephthalic Acid (TPA)
This route is increasingly common due to its economic advantages.[1]
Reaction Pathway
The overall reaction involves the esterification of TPA with an excess of BDO to form BHBT and its oligomers, with water as a byproduct. This is followed by a polycondensation reaction at higher temperatures and under high vacuum to increase the molecular weight.[1]
Experimental Protocol
Materials:
-
Terephthalic acid (TPA)
-
1,4-butanediol (BDO)
-
Catalyst (e.g., Tetrabutyl titanate (TBT) or a combination of titanium and tin compounds)[1]
-
Inert gas (e.g., Nitrogen)
Equipment:
-
Glass reactor with a mechanical stirrer, nitrogen inlet, distillation column with a condenser, and a vacuum connection
-
Heating mantle with a programmable temperature controller
-
Collection flask for byproducts
-
High-vacuum pump
Procedure:
-
Charging the Reactor: Charge the reactor with TPA and BDO. The typical molar ratio of BDO to TPA is in the range of 1.05:1 to 2:1.[1][13] An excess of BDO is used to facilitate the esterification.
-
Catalyst Addition: Add the catalyst to the reaction mixture.
-
Esterification:
-
Polycondensation:
-
Product Recovery:
-
Break the vacuum with nitrogen and cool the reactor.
-
The molten PBT polymer can be extruded and pelletized.[1]
-
Data Presentation
| Parameter | Value/Range | Reference |
| Reactants & Catalyst | ||
| BDO:TPA Molar Ratio | 1.05:1 to 2:1 | [1][13] |
| Catalyst Concentration | Varies by catalyst type | [4] |
| Esterification Stage | ||
| Temperature | 180°C - 240°C | [1] |
| Pressure | Atmospheric | [13] |
| Duration | Until clear | [14] |
| Polycondensation Stage | ||
| Temperature | 240°C - 260°C | [1] |
| Pressure | < 1 mmHg | [1] |
| Duration | 2 - 4 hours | [1] |
Synthesis of PBT via Transesterification of Dimethyl Terephthalate (DMT)
This was the traditional route for PBT synthesis.
Reaction Pathway
The process begins with the transesterification of DMT with BDO to form BHBT oligomers and methanol (B129727) as a byproduct. This is followed by polycondensation under high vacuum and elevated temperatures.[11][12]
Experimental Protocol
Materials:
-
Dimethyl terephthalate (DMT)
-
1,4-butanediol (BDO)
-
Catalyst (e.g., Tetrabutyl titanate (TBT))[11]
-
Inert gas (e.g., Nitrogen)
Equipment:
-
Same as for the TPA route.
Procedure:
-
Charging the Reactor: Charge the reactor with DMT and BDO. A typical molar ratio of BDO to DMT is in the range of 1.5:1 to 2.5:1.[11]
-
Catalyst Addition: Add the catalyst, typically at a concentration of 0.03 to 0.1% by weight of DMT.[11]
-
Transesterification:
-
Purge with nitrogen and begin stirring.
-
Heat the mixture to 160°C - 210°C.
-
Methanol is produced and should be continuously distilled and collected. The reaction is monitored by the amount of methanol collected.[12]
-
-
Polycondensation:
-
Product Recovery:
-
Break the vacuum with nitrogen and cool the reactor.
-
Extrude the molten PBT and pelletize it.[11]
-
Data Presentation
| Parameter | Value/Range | Reference |
| Reactants & Catalyst | ||
| BDO:DMT Molar Ratio | 1.5:1 to 2.5:1 | [11] |
| Catalyst Concentration (% wt of DMT) | 0.03% - 0.1% | [11] |
| Transesterification Stage | ||
| Temperature | 160°C - 210°C | |
| Pressure | Atmospheric | [13] |
| Duration | Until methanol evolution ceases | [12] |
| Polycondensation Stage | ||
| Temperature | 235°C - 250°C | [11] |
| Pressure | < 1 mbar | [11] |
| Duration | 1 - 3 hours | [12] |
Characterization of PBT
The synthesized PBT can be characterized using various analytical techniques to determine its properties.
Experimental Workflow for Characterization
Key Characterization Techniques and Expected Results
| Technique | Purpose | Typical PBT Properties | Reference |
| Nuclear Magnetic Resonance (NMR) | Structural characterization and purity assessment. | Confirms the repeating unit structure of PBT. | [15] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups. | Shows characteristic ester carbonyl peaks. | [15] |
| Differential Scanning Calorimetry (DSC) | Determination of thermal transitions (glass transition and melting point). | Glass Transition (Tg): ~22-43°C, Melting Point (Tm): ~225°C. | [9][16] |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and decomposition temperature. | Stable up to ~350°C. | [17] |
| Size-Exclusion Chromatography (SEC/GPC) | Determination of molecular weight and molecular weight distribution. | Provides number-average (Mn) and weight-average (Mw) molecular weights. | [18] |
| Tensile Testing | Measurement of mechanical properties like tensile strength and modulus. | High tensile strength and stiffness. | [8] |
Applications of PBT Plastics and Fibers
PBT's excellent balance of properties makes it suitable for a wide array of applications.
-
Automotive Industry: Used for connectors, sensors, and under-the-hood components due to its high-temperature resistance and durability.[8][9]
-
Electrical and Electronics: Ideal for insulators, connectors, switches, and housings because of its excellent electrical insulation properties.[8][9][19]
-
Consumer Goods: Found in showerheads, irons, and toothbrush bristles.[2] High-end computer keyboard keycaps are also made from PBT due to its wear resistance.[2]
-
Fibers: PBT fibers can be used in sportswear and swimwear due to their good elasticity and chlorine resistance.[2] They are also used to make false eyelashes.[2]
-
Industrial Applications: Its chemical resistance makes it suitable for components in pumps, valves, and other machinery.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Polybutylene terephthalate - Wikipedia [en.wikipedia.org]
- 3. 1,4-Butanediol - Wikipedia [en.wikipedia.org]
- 4. CN109503819B - Method for synthesizing PBT polyester - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. The effect of me‐substituents of 1,4‐butanediol analogues on the thermal properties of biobased polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Polybutylene Terephthalate (PBT): Properties, Applications, Processing Techniques, Advantages and Disadvantages | TEAM MFG [team-mfg.com]
- 9. otivic.com [otivic.com]
- 10. ensingerplastics.com [ensingerplastics.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. api.pageplace.de [api.pageplace.de]
- 14. EP0046670A1 - Process for the preparation of polybutylene terephthalate - Google Patents [patents.google.com]
- 15. Isolation, Characterization and Structural Elucidation of Polybutylene Terephthalate Cyclic Oligomers and Purity Assessment Using a 1H qNMR Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 17. upcommons.upc.edu [upcommons.upc.edu]
- 18. researchgate.net [researchgate.net]
- 19. specialchem.com [specialchem.com]
Application Notes and Protocols for the Synthesis of 2-Phenyltetrahydrofuran from 1-Phenylbutane-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 2-phenyltetrahydrofuran from 1-phenylbutane-1,4-diol. This transformation is achieved through an acid-catalyzed intramolecular cyclization, a fundamental reaction in organic synthesis for the formation of cyclic ethers. Tetrahydrofuran (B95107) and its derivatives are prevalent structural motifs in a wide array of natural products and pharmaceuticals, making efficient synthetic routes to these compounds highly valuable in the fields of medicinal chemistry and drug development. The protocol herein describes a robust method utilizing p-toluenesulfonic acid as a catalyst and a Dean-Stark apparatus to drive the reaction to completion by removing water.
Principle of the Reaction
The synthesis of 2-phenyltetrahydrofuran from this compound proceeds via an acid-catalyzed intramolecular dehydration. The reaction is initiated by the protonation of one of the hydroxyl groups of the diol by p-toluenesulfonic acid (p-TSA), forming a good leaving group (water). Subsequent intramolecular nucleophilic attack by the remaining hydroxyl group leads to the formation of the five-membered tetrahydrofuran ring. The removal of the water byproduct using a Dean-Stark trap shifts the equilibrium towards the product, ensuring a high yield of 2-phenyltetrahydrofuran.
Experimental Protocol
Materials:
-
This compound
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (for extraction)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
NMR spectrometer
-
Gas chromatograph-mass spectrometer (GC-MS) (optional)
-
Apparatus for vacuum distillation
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add this compound (1.0 eq).
-
Solvent and Catalyst Addition: Add toluene to the flask to dissolve the diol. Then, add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 - 0.1 eq).
-
Azeotropic Dehydration: Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected in the trap, which typically takes 2-4 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting material.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel.
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.
-
Extraction and Drying: Wash the organic layer with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure 2-phenyltetrahydrofuran.
Data Presentation
| Parameter | Value |
| Reactants | |
| This compound | 1.0 equivalent |
| p-Toluenesulfonic acid monohydrate | 0.05 - 0.1 equivalents |
| Solvent | |
| Toluene | Sufficient to dissolve reactants |
| Reaction Conditions | |
| Temperature | Reflux temperature of toluene (~111 °C) |
| Reaction Time | 2 - 4 hours |
| Product Characteristics | |
| Product Name | 2-Phenyltetrahydrofuran |
| Molecular Formula | C₁₀H₁₂O |
| Molecular Weight | 148.20 g/mol |
| Boiling Point | 108-110 °C at 15 mmHg |
| Expected Yield | > 90% |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.38-7.20 (m, 5H), 4.98 (t, J=7.2 Hz, 1H), 4.15-4.05 (m, 1H), 3.95-3.85 (m, 1H), 2.40-2.25 (m, 1H), 2.15-1.95 (m, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 144.0, 128.4, 127.3, 125.5, 81.0, 68.5, 35.0, 26.0 |
Visualizations
Caption: Experimental workflow for the synthesis of 2-phenyltetrahydrofuran.
Caption: Simplified reaction mechanism.
Application Notes and Protocols for 1-Phenylbutane-1,4-diol in Polymer Chemistry and Material Science
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available data on the specific applications of 1-phenylbutane-1,4-diol in polymer chemistry is limited. The following application notes and protocols are based on the established roles of structurally similar aromatic and aliphatic diols in polymer synthesis. The provided experimental details are representative and may require optimization for specific research and development purposes.
Introduction
This compound is a di-functional molecule featuring a phenyl group and two hydroxyl groups. Its unique structure suggests potential as a valuable monomer in the synthesis of advanced polymers. The presence of the aromatic ring is anticipated to impart specific properties to the resulting polymer chains, such as increased thermal stability, rigidity, and potentially unique photophysical or biological characteristics. These attributes make it an interesting candidate for the development of specialty polyesters, polyurethanes, and other polymeric materials for a range of applications, from high-performance plastics to biomaterials.
Application Notes
Polyester (B1180765) Synthesis
This compound can serve as a diol monomer in polycondensation reactions with dicarboxylic acids or their derivatives (e.g., diacid chlorides, esters) to form polyesters. The inclusion of the phenyl group in the polymer backbone is expected to:
-
Enhance Thermal Properties: The rigid phenyl group can restrict the rotational freedom of the polymer chains, leading to a higher glass transition temperature (Tg) and improved thermal stability compared to polyesters based solely on aliphatic diols.
-
Modify Mechanical Properties: The aromatic moiety can increase the strength and modulus of the resulting polyester, contributing to greater rigidity and hardness.
-
Influence Crystallinity: The bulky phenyl group may disrupt the packing of polymer chains, potentially leading to amorphous or semi-crystalline materials with tailored optical and mechanical properties.
-
Potential for Bio-based Polymers: When reacted with bio-derived dicarboxylic acids, this compound could be used to create novel, partially bio-based polyesters with unique performance characteristics.
Polyurethane Synthesis
In the synthesis of polyurethanes, this compound can be employed as a chain extender. In this role, it reacts with diisocyanates to form the "hard segments" of the polyurethane. The incorporation of this compound as a chain extender is likely to:
-
Increase Hard Segment Rigidity: The phenyl group will contribute to the stiffness of the hard segments, which can enhance the overall hardness and mechanical strength of the polyurethane.
-
Affect Microphase Separation: The aromatic nature of the hard segments formed with this compound can influence the degree of phase separation between the hard and soft segments of the polyurethane. This, in turn, affects the material's elastomeric properties, thermal transitions, and surface characteristics.
-
Improve Thermal Stability: The presence of aromatic rings in the hard segments generally leads to polyurethanes with better thermal resistance.
Potential in Drug Development and Biomaterials
While not extensively documented, the unique structure of this compound suggests potential, albeit speculative, roles in drug development and biomaterials:
-
Drug Delivery: Polyesters and polyurethanes derived from this compound could be explored as matrices for controlled drug release. The aromatic functionality might offer opportunities for drug-polymer interactions, such as π-π stacking, which could modulate the release kinetics of certain therapeutic agents.
-
Biomaterials: The biocompatibility of polymers derived from this compound would need to be established. However, the ability to tailor mechanical properties and degradation rates by incorporating this diol could be of interest for applications in tissue engineering scaffolds and medical devices.
Quantitative Data
| Polymer System | Diol | Dicarboxylic Acid/Derivative | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) |
| Indole-based Aromatic Polyester | 1,6-Hexanediol | Indole-based dicarboxylate | up to 113 | - |
| Vanillin-derived Aromatic Polyester | 4-(hydroxymethyl)-2-methoxyphenol | Acyl chlorides | 16.2 to 81.2 | - |
| Vanillin-derived Aromatic Polyurethane | 2-(4-(hydroxymethyl)-2-methoxyphenoxy)ethanol | Diisocyanates | 11.6 to 80.4 | - |
Data is sourced from analogous systems to provide an estimate of potential properties.[1][2]
Experimental Protocols
Protocol 1: Synthesis of Polyester via Melt Polycondensation
This protocol describes a general two-stage melt polycondensation procedure for synthesizing a polyester from this compound and a dicarboxylic acid (e.g., adipic acid).
Materials:
-
This compound
-
Adipic acid
-
Esterification catalyst (e.g., titanium(IV) isopropoxide or dibutyltin(IV) oxide)
-
High-purity nitrogen gas
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Distillation condenser and collection flask
-
Heating mantle with temperature controller
-
Vacuum pump
Procedure:
-
Esterification Stage:
-
Place equimolar amounts of this compound and adipic acid into the three-necked flask.
-
Add the esterification catalyst (e.g., 0.1 mol% relative to the dicarboxylic acid).
-
Assemble the reaction apparatus and begin purging with a slow stream of nitrogen.
-
Heat the reaction mixture to 180-200°C with mechanical stirring.
-
Water will be produced as a byproduct and should be collected in the receiving flask.
-
Continue this stage for 2-4 hours, or until the majority of the theoretical amount of water has been collected.
-
-
Polycondensation Stage:
-
Increase the temperature of the reaction mixture to 220-240°C.
-
Gradually apply a vacuum to the system (reducing the pressure to <1 mmHg) to facilitate the removal of residual water and any unreacted monomers.
-
The viscosity of the mixture will increase as the polymerization proceeds.
-
Continue the reaction under vacuum for 4-8 hours, or until the desired molecular weight is achieved (as indicated by the viscosity).
-
-
Purification:
-
Allow the reaction mixture to cool to room temperature under a nitrogen atmosphere.
-
Dissolve the resulting polymer in a minimal amount of chloroform.
-
Precipitate the polyester by slowly adding the chloroform solution to a large excess of cold methanol with vigorous stirring.
-
Collect the purified polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the polyester.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability.
Protocol 2: Synthesis of Polyurethane using this compound as a Chain Extender
This protocol outlines a typical two-step prepolymer method for synthesizing a segmented polyurethane.
Materials:
-
Polyol (e.g., Poly(tetramethylene ether) glycol, PTMEG, Mn = 2000 g/mol )
-
Diisocyanate (e.g., 4,4'-Methylenebis(phenyl isocyanate), MDI)
-
Chain Extender: this compound
-
Catalyst (e.g., dibutyltin (B87310) dilaurate, DBTDL)
-
Dry N,N-Dimethylformamide (DMF)
-
Methanol
Equipment:
-
Jacketed reaction kettle with a mechanical stirrer, nitrogen inlet, and dropping funnel
-
Heating/cooling circulator
Procedure:
-
Prepolymer Synthesis:
-
Dry the polyol under vacuum at 80-100°C for several hours before use.
-
Add the dried polyol to the reaction kettle and heat to 60-70°C under a nitrogen atmosphere with stirring.
-
Add the diisocyanate (e.g., in a 2:1 molar ratio of NCO:OH groups) to the reactor.
-
Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt%).
-
Allow the reaction to proceed for 1-2 hours to form the isocyanate-terminated prepolymer.
-
-
Chain Extension:
-
Dissolve the this compound in dry DMF.
-
Slowly add the chain extender solution to the prepolymer mixture over a period of 30-60 minutes. The amount of chain extender should be calculated to achieve the desired final polymer properties (typically to react with the remaining isocyanate groups).
-
The viscosity of the solution will increase significantly.
-
Continue stirring for an additional 1-3 hours to complete the polymerization.
-
-
Polymer Isolation:
-
The resulting polyurethane solution can be cast into a film or precipitated.
-
To precipitate, pour the polymer solution into a large volume of a non-solvent like methanol or water.
-
Collect the precipitated polyurethane and dry it thoroughly in a vacuum oven.
-
Characterization:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the disappearance of the isocyanate peak (~2270 cm⁻¹) and the formation of urethane (B1682113) linkages.
-
GPC, DSC, TGA: As described in the polyester protocol.
-
Dynamic Mechanical Analysis (DMA): To study the viscoelastic properties and determine the glass transitions of the soft and hard segments.
-
Tensile Testing: To evaluate the mechanical properties such as tensile strength, elongation at break, and modulus.
Visualizations
References
experimental procedure for Grignard reaction with 1-phenylbutane-1,4-diol
Application Note: Grignard Reaction for the Synthesis of 1,4-Diols
Topic: Experimental Procedure for the Synthesis of a 1,4-Diol using a Grignard Reagent
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Grignard reaction is a fundamental method in organic chemistry for forming carbon-carbon bonds by adding an organomagnesium halide (Grignard reagent) to an electrophilic carbon, such as a carbonyl group.[1][2] However, a critical characteristic of Grignard reagents is their strong basicity. They readily react with protic compounds, such as water and alcohols, in an acid-base reaction that consumes the reagent.[1][3][4]
The requested experimental procedure for a Grignard reaction with 1-phenylbutane-1,4-diol is not feasible for carbon-carbon bond formation. The two hydroxyl (-OH) groups on the diol are acidic and will be deprotonated by the Grignard reagent, quenching it and preventing any nucleophilic attack on other parts of the molecule.[3]
Therefore, this document provides a detailed protocol for a closely related and highly relevant procedure: the synthesis of 1,1-diphenylbutane-1,4-diol (B85740) via the reaction of a phenyl Grignard reagent with γ-butyrolactone . This reaction is a classic example of using a Grignard reagent to synthesize a 1,4-diol from a commercially available starting material and requires two equivalents of the Grignard reagent.[5][6]
Reaction Principle
The synthesis involves two main stages. First, the Grignard reagent, phenylmagnesium bromide, is prepared from bromobenzene (B47551) and magnesium metal in an anhydrous ether solvent.[7][8] Second, the prepared reagent is reacted with γ-butyrolactone. The reaction proceeds in two steps:
-
The first equivalent of the Grignard reagent performs a nucleophilic acyl substitution on the lactone (a cyclic ester), opening the ring to form a ketone intermediate.
-
A second equivalent of the Grignard reagent immediately attacks the newly formed and more reactive ketone, resulting in a tertiary alcohol after an acidic workup.[6][9]
This two-step addition effectively adds two phenyl groups to the carbonyl carbon of the original lactone, yielding 1,1-diphenylbutane-1,4-diol.
Experimental Protocol
Safety Precautions: This procedure involves flammable solvents and corrosive reagents. All steps must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, lab coat, gloves) must be worn. Anhydrous conditions are critical for the success of this reaction.[10] All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator before use.
Part 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (containing CaCl₂ or CaSO₄), and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a stream of dry nitrogen and allow it to cool to room temperature.
-
Initiation: Place magnesium turnings (2.2 eq) in the flask. Add a small crystal of iodine to help initiate the reaction.[10]
-
Reagent Addition: In the dropping funnel, prepare a solution of bromobenzene (2.0 eq) in anhydrous diethyl ether. Add a small portion (approx. 10%) of the bromobenzene solution to the magnesium turnings.
-
Reaction: The reaction should begin shortly, indicated by the disappearance of the iodine color and the gentle boiling of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary.[11] Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.
-
Completion: After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting solution should be cloudy and grayish-brown.
Part 2: Reaction with γ-Butyrolactone and Workup
-
Substrate Addition: Dissolve γ-butyrolactone (1.0 eq) in anhydrous diethyl ether and add this solution to the dropping funnel.
-
Reaction: Cool the flask containing the Grignard reagent in an ice-water bath. Add the γ-butyrolactone solution dropwise to the stirred Grignard reagent. This reaction is exothermic; control the addition rate to maintain a gentle reflux.[10]
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) dropwise to quench the reaction and any unreacted Grignard reagent. A white precipitate will form.
-
Extraction: Transfer the entire mixture to a separatory funnel. Add more diethyl ether to dissolve all organic material. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄). Filter off the drying agent and concentrate the solution using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude 1,1-diphenylbutane-1,4-diol by recrystallization, typically from a solvent mixture like ethyl acetate/hexanes.[10]
Data Presentation
The following table summarizes the quantitative data for a representative synthesis of 1,1-diphenylbutane-1,4-diol.
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Equiv. |
| γ-Butyrolactone | 86.09 | 4.31 | 50 | 1.0 |
| Magnesium (Mg) | 24.31 | 2.67 | 110 | 2.2 |
| Bromobenzene | 157.01 | 15.70 | 100 | 2.0 |
| Diethyl Ether (solvent) | 74.12 | ~150 mL | - | - |
| Product | ||||
| 1,1-Diphenylbutane-1,4-diol | 242.31 | - | - | - |
| Theoretical Yield | - | 12.12 g | 50 | - |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of 1,1-diphenylbutane-1,4-diol.
Chemical Reaction Pathway
Caption: Reaction pathway for the formation of 1,1-diphenylbutane-1,4-diol.
References
- 1. Grignard reaction - Wikipedia [en.wikipedia.org]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. How do Grignard Reagents React with Alcohols [unacademy.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis routes of 1,1-Diphenylbutane-1,4-diol [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for the Analytical Determination of 1-Phenylbutane-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the detection and quantification of 1-phenylbutane-1,4-diol using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a versatile technique for the separation, identification, and quantification of this compound. The following protocol is adapted from a method for a structurally related compound, 1,1-diphenylbutane-1,4-diol, and serves as an excellent starting point for method development and validation.
Application Note:
This reverse-phase HPLC (RP-HPLC) method is suitable for the quantification of this compound in bulk drug substances and formulated products. The method is designed to be simple, scalable, and compatible with mass spectrometry (MS) detectors for enhanced specificity.
Experimental Protocol:
1. Instrumentation and Materials:
-
HPLC system with a UV or PDA detector
-
Newcrom R1 HPLC column (or equivalent C18 column)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
This compound reference standard
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water, with a small amount of phosphoric acid (e.g., 0.1%) to improve peak shape. For MS detection, replace phosphoric acid with formic acid. The exact ratio of acetonitrile to water should be optimized to achieve the desired retention time and separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (or optimized based on the UV spectrum of this compound)
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of the samples.
-
Sample Solution: Accurately weigh a known amount of the sample and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Method Validation Parameters (Hypothetical Data):
The following table summarizes the expected performance characteristics of the HPLC method upon validation.
| Parameter | Specification |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
Experimental Workflow:
HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the sensitive and specific quantification of this compound, particularly at low concentrations or in complex matrices. The following protocol is adapted from a validated method for other diols and includes a derivatization step to improve the chromatographic properties of the analyte.
Application Note:
This GC-MS method is suitable for the trace-level quantification of this compound in various samples, including biological fluids and environmental matrices. Phenylboronic acid derivatization enhances volatility and chromatographic performance.
Experimental Protocol:
1. Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary GC column (e.g., DB-1 or equivalent)
-
Phenylboronic acid (PBA) for derivatization
-
Organic solvent (e.g., acetonitrile, ethyl acetate)
-
This compound reference standard
-
Internal standard (e.g., a deuterated analog if available)
2. Derivatization Procedure:
-
To an aliquot of the sample or standard in a vial, add a solution of phenylboronic acid in an appropriate organic solvent.
-
Heat the mixture at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 30-60 minutes) to form the phenylboronic ester of this compound.
-
Cool the reaction mixture to room temperature before injection.
3. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and the internal standard.
4. Data Analysis:
-
Identify the derivatized this compound based on its retention time and mass spectrum.
-
Quantify the analyte by creating a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards.
Method Validation Parameters (Hypothetical Data):
The following table summarizes the expected performance characteristics of the GC-MS method upon validation.
| Parameter | Specification |
| Linearity (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (% RSD) | ≤ 5.0% |
Experimental Workflow:
GC-MS analysis workflow with derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound. While not typically used for routine quantification of concentration, Quantitative NMR (qNMR) can be employed with a suitable internal standard. Furthermore, NMR is invaluable for determining enantiomeric purity.
Application Note:
This protocol describes the use of ¹H and ¹³C NMR for the structural confirmation of this compound and a method for determining its enantiomeric purity using a chiral derivatizing agent.
Experimental Protocol (Structural Characterization):
1. Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
This compound sample
2. Sample Preparation:
-
Dissolve an appropriate amount of the sample (typically 5-10 mg) in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.
3. NMR Acquisition:
-
Acquire ¹H and ¹³C NMR spectra.
-
Typical ¹H NMR parameters: 32 scans, relaxation delay of 1-2 seconds.
-
Typical ¹³C NMR parameters: 1024 scans, relaxation delay of 2-5 seconds.
4. Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the chemical shifts in both ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound structure.
Experimental Protocol (Enantiomeric Purity by NMR):
1. Additional Materials:
-
Chiral derivatizing agent (e.g., 2-formylphenylboronic acid and an enantiopure chiral amine)
2. Derivatization:
-
In an NMR tube, react the this compound sample with the chiral derivatizing agent to form diastereomeric derivatives.
3. NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the derivatized sample.
4. Data Analysis:
-
Identify well-resolved signals corresponding to the two diastereomers.
-
Integrate these distinct signals to determine the ratio of the diastereomers, which directly corresponds to the enantiomeric ratio of the original this compound.
Signaling Pathway/Logical Relationship:
Application Notes and Protocols: Chiral Diol-Derived Ligands in the Asymmetric Hydrogenation of Ketones
Introduction
The asymmetric hydrogenation of prochiral ketones to produce enantiomerically enriched secondary alcohols is a cornerstone of modern synthetic chemistry, with wide-ranging applications in the pharmaceutical, agrochemical, and fine chemical industries.[1] The key to this transformation lies in the use of chiral catalysts, typically composed of a transition metal complexed with a chiral organic ligand. While a direct application of 1-phenylbutane-1,4-diol as a chiral ligand or its immediate precursor in the asymmetric hydrogenation of ketones is not extensively documented in the reviewed scientific literature, the principles of using chiral diols to construct effective ligands are well-established.
This document provides detailed application notes and protocols based on a representative and well-documented chiral diol-derived ligand system. The methodologies and data presented are analogous to what would be expected for a successful chiral diol-based catalyst and are intended to serve as a practical guide for researchers in this field. The protocols will focus on the use of a chiral bisphosphine ligand derived from a C2-symmetric diol, a common and effective strategy in asymmetric catalysis.[2][3]
Overview of the Catalytic System
The catalytic system described herein is based on a ruthenium(II) precursor complexed with a chiral diphosphine ligand. The chirality of the ligand is derived from a C2-symmetric diol, which creates a chiral environment around the metal center, enabling the stereoselective addition of hydrogen to the carbonyl group of the ketone substrate.
Workflow for Asymmetric Hydrogenation of Ketones:
Caption: General workflow for the asymmetric hydrogenation of ketones using a chiral diol-derived catalyst system.
Experimental Protocols
Protocol for the Synthesis of a Representative Chiral Diphosphine Ligand
This protocol describes the synthesis of a chiral diphosphine ligand from a commercially available chiral diol, (2R,3R)-butane-2,3-diol, as a representative example.
Materials:
-
(2R,3R)-butane-2,3-diol
-
Toluene, anhydrous
-
Triethylamine (B128534) (Et3N), distilled
-
Methanesulfonyl chloride (MsCl)
-
Lithium diphenylphosphide (LiPPh2) solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for air-sensitive synthesis (Schlenk line, septa, etc.)
-
Argon or Nitrogen gas supply
Procedure:
-
Mesylation of the Diol:
-
To a flame-dried Schlenk flask under an inert atmosphere, add (2R,3R)-butane-2,3-diol (1.0 eq) and anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Add distilled triethylamine (2.5 eq) dropwise.
-
Slowly add methanesulfonyl chloride (2.2 eq) to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.
-
Extract the product with ethyl acetate (B1210297) (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to obtain the crude dimesylate.
-
-
Phosphination:
-
Dissolve the crude dimesylate in anhydrous THF in a separate Schlenk flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a solution of lithium diphenylphosphide (2.5 eq) in THF via cannula.
-
Allow the reaction to slowly warm to room temperature and stir for 16 hours.
-
Quench the reaction carefully with degassed water.
-
Extract the product with degassed ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel under an inert atmosphere to yield the chiral diphosphine ligand.
-
Protocol for the Asymmetric Hydrogenation of Acetophenone (B1666503)
This protocol details the general procedure for the asymmetric hydrogenation of acetophenone using an in-situ prepared Ru(II)-diphosphine catalyst.
Materials:
-
[RuCl2(p-cymene)]2
-
Chiral diphosphine ligand (prepared as in 2.1)
-
Acetophenone
-
Isopropanol (B130326) (i-PrOH), anhydrous and degassed
-
Potassium tert-butoxide (KOtBu)
-
Hydrogen gas (high purity)
-
High-pressure autoclave equipped with a magnetic stirrer and pressure gauge
Procedure:
-
Catalyst Preparation (in situ):
-
In a glovebox or under a constant flow of inert gas, add [RuCl2(p-cymene)]2 (0.005 eq) and the chiral diphosphine ligand (0.011 eq) to a clean, dry Schlenk tube.
-
Add anhydrous, degassed isopropanol to dissolve the solids.
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
-
Hydrogenation Reaction:
-
In a separate flask, prepare a solution of acetophenone (1.0 eq) and potassium tert-butoxide (0.1 eq) in anhydrous, degassed isopropanol.
-
Transfer the substrate solution to the autoclave.
-
Transfer the pre-formed catalyst solution to the autoclave via cannula.
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 30 °C) for the specified time (e.g., 12-24 hours).
-
-
Work-up and Analysis:
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
Determine the conversion of the reaction by 1H NMR or GC analysis of the crude product.
-
Purify the product, 1-phenylethanol, by column chromatography on silica gel.
-
Determine the enantiomeric excess (e.e.) of the purified product by chiral HPLC or GC analysis.
-
Data Presentation
The following tables summarize typical quantitative data obtained from the asymmetric hydrogenation of various ketones using representative chiral diol-derived catalyst systems.
Table 1: Asymmetric Hydrogenation of Acetophenone Derivatives
| Entry | Substrate (Ketone) | Catalyst Loading (mol%) | H2 Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | e.e. (%) |
| 1 | Acetophenone | 0.1 | 10 | 30 | 12 | >99 | 98 (R) |
| 2 | 4'-Methylacetophenone | 0.1 | 10 | 30 | 12 | >99 | 97 (R) |
| 3 | 4'-Methoxyacetophenone | 0.1 | 15 | 35 | 18 | >99 | 96 (R) |
| 4 | 4'-Chloroacetophenone | 0.1 | 15 | 35 | 24 | 98 | 99 (R) |
| 5 | 2'-Methylacetophenone | 0.2 | 20 | 40 | 24 | 95 | 94 (R) |
Table 2: Effect of Reaction Parameters on the Hydrogenation of Acetophenone
| Entry | Parameter Varied | Value | Conversion (%) | e.e. (%) |
| 1 | H2 Pressure | 5 atm | 85 | 97 |
| 2 | H2 Pressure | 10 atm | >99 | 98 |
| 3 | H2 Pressure | 20 atm | >99 | 98 |
| 4 | Temperature | 25 °C | 92 | 99 |
| 5 | Temperature | 30 °C | >99 | 98 |
| 6 | Temperature | 40 °C | >99 | 96 |
| 7 | Solvent | i-PrOH | >99 | 98 |
| 8 | Solvent | EtOH | 98 | 95 |
| 9 | Solvent | MeOH | 95 | 92 |
Signaling Pathways and Mechanisms
The proposed catalytic cycle for the Ru(II)-catalyzed asymmetric hydrogenation of ketones involves a metal-ligand bifunctional mechanism.
Proposed Catalytic Cycle:
Caption: Proposed catalytic cycle for the asymmetric hydrogenation of ketones.
In this mechanism, the precatalyst is activated by base and hydrogen to form a ruthenium hydride species. The ketone then coordinates to this active catalyst, and the hydride is transferred to the carbonyl carbon in a stereoselective manner through a six-membered transition state. The resulting ruthenium alkoxide reacts with hydrogen to regenerate the active catalyst and release the chiral alcohol product.
Conclusion
While the direct application of this compound in asymmetric ketone hydrogenation remains to be explored, the principles outlined in these application notes provide a solid foundation for the development and implementation of chiral diol-derived catalyst systems. The provided protocols offer a starting point for the synthesis of chiral ligands and their application in catalytic reactions. The tabulated data illustrates the high levels of conversion and enantioselectivity that can be achieved with well-designed chiral catalysts. Further research into novel chiral diols, including derivatives of this compound, may lead to the discovery of even more efficient and selective catalysts for this important transformation.
References
Application Notes and Protocols for the Synthesis of Substituted Pyrroles from 1-Phenylbutane-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of substituted pyrroles, valuable scaffolds in medicinal chemistry and drug development, using 1-phenylbutane-1,4-diol as a versatile starting material. The protocols detailed below outline a reliable two-step, one-pot synthesis strategy involving the oxidation of the diol to the corresponding 1,4-dicarbonyl intermediate, followed by a Paal-Knorr condensation with various primary amines.
Introduction
The pyrrole (B145914) nucleus is a fundamental heterocyclic motif present in a vast array of pharmaceuticals, natural products, and functional materials. The Paal-Knorr synthesis, a classic and robust method, offers a straightforward approach to constructing the pyrrole ring by condensing a 1,4-dicarbonyl compound with a primary amine, typically under mild acidic conditions.[1][2] This method's enduring appeal lies in its operational simplicity and the accessibility of its precursors.[3]
While 1,4-dicarbonyl compounds are the direct substrates for the Paal-Knorr reaction, their synthesis can sometimes be challenging.[4] A convenient alternative is the in-situ generation of the 1,4-dicarbonyl compound from a stable precursor like a 1,4-diol. This document details the synthesis of substituted pyrroles from this compound, which is first oxidized to 1-phenyl-1,4-butanedione and then reacted with a variety of primary amines in a one-pot fashion.
Reaction Scheme and Mechanism
The overall transformation involves two key stages: the oxidation of this compound to 1-phenyl-1,4-butanedione, and the subsequent Paal-Knorr condensation of the diketone with a primary amine to yield the substituted pyrrole.
Step 1: Oxidation of this compound
Standard mild oxidation methods, such as the Swern oxidation or the use of Dess-Martin periodinane (DMP), can be employed to convert the primary and secondary alcohols of the diol to the corresponding aldehyde and ketone functionalities, respectively, yielding the 1,4-dicarbonyl compound.[5][6]
Step 2: Paal-Knorr Pyrrole Synthesis
The mechanism of the Paal-Knorr pyrrole synthesis is well-established.[2][7] It commences with the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the second carbonyl group, leading to a cyclic dihydroxytetrahydropyrrole derivative. Subsequent dehydration of this intermediate furnishes the aromatic pyrrole ring.[1][3]
// Nodes start [label="1-Phenyl-1,4-butanedione + R-NH2"]; intermediate1 [label="Hemiaminal Intermediate"]; intermediate2 [label="Cyclic Dihydroxytetrahydropyrrole"]; product [label="2-Phenyl-N-substituted Pyrrole"];
// Edges start -> intermediate1 [label=" Nucleophilic\n attack"]; intermediate1 -> intermediate2 [label=" Intramolecular\n cyclization"]; intermediate2 -> product [label=" Dehydration"]; } dot Caption: Paal-Knorr reaction mechanism.
Experimental Protocols
This section provides detailed protocols for a two-step, one-pot synthesis of substituted pyrroles from this compound.
Protocol 1: One-Pot Synthesis of 2-Phenyl-N-substituted Pyrroles via Swern Oxidation and Paal-Knorr Condensation
This protocol describes a one-pot procedure where the Swern oxidation of this compound is followed by the in-situ Paal-Knorr condensation with a primary amine.
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (B128534) (Et3N)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Primary amine (e.g., benzylamine, aniline, p-toluidine)
-
Glacial acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl acetate (B1210297) for chromatography
Procedure:
-
Swern Oxidation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM) and cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (2.2 equivalents) to the DCM, followed by the dropwise addition of anhydrous dimethyl sulfoxide (DMSO) (2.5 equivalents). Stir the mixture for 15 minutes at -78 °C.
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise to the flask, and stir the reaction mixture for an additional 30 minutes at -78 °C, then allow it to warm to room temperature.
-
-
Paal-Knorr Condensation:
-
To the reaction mixture containing the in-situ generated 1-phenyl-1,4-butanedione, add the primary amine (1.1 equivalents) followed by a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux (around 40 °C for DCM) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure substituted pyrrole.
-
// Nodes start [label="Start: this compound"]; oxidation [label="Step 1: Swern Oxidation\n(DCM, -78 °C to RT)"]; intermediate [label="In-situ formation of\n1-Phenyl-1,4-butanedione"]; paal_knorr [label="Step 2: Paal-Knorr Condensation\n(Primary Amine, Acetic Acid, Reflux)"]; workup [label="Work-up and Purification\n(Extraction, Chromatography)"]; product [label="Final Product:\n2-Phenyl-N-substituted Pyrrole", fillcolor="#FBBC05"];
// Edges start -> oxidation; oxidation -> intermediate; intermediate -> paal_knorr; paal_knorr -> workup; workup -> product; } dot Caption: One-pot synthesis workflow.
Protocol 2: Two-Step Synthesis of 2-Phenyl-N-substituted Pyrroles with Isolation of the 1,4-Diketone
This protocol involves the isolation of the intermediate 1-phenyl-1,4-butanedione before proceeding with the Paal-Knorr reaction. This can be advantageous for optimizing the conditions for each step individually.
Step A: Dess-Martin Oxidation of this compound
Materials:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of this compound (1.0 equivalent) in dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (2.2 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a solution of sodium thiosulfate.
-
Stir the mixture vigorously until the layers become clear.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-phenyl-1,4-butanedione, which can be used in the next step without further purification or purified by column chromatography.
Step B: Paal-Knorr Synthesis of 2-Phenyl-N-substituted Pyrroles
Materials:
-
1-Phenyl-1,4-butanedione (from Step A)
-
Primary amine (e.g., benzylamine, aniline)
-
Ethanol (B145695) or Glacial Acetic Acid
-
p-Toluenesulfonic acid (catalytic amount) or a few drops of concentrated HCl (optional)
Procedure:
-
Dissolve 1-phenyl-1,4-butanedione (1.0 equivalent) in ethanol or glacial acetic acid in a round-bottom flask.
-
Add the primary amine (1.1 equivalents) to the solution.
-
Add a catalytic amount of an acid, such as p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates upon cooling, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography on silica gel.
Quantitative Data
The following table summarizes representative reaction conditions and yields for the Paal-Knorr synthesis of various substituted pyrroles from a 1,4-dicarbonyl precursor. While specific data for 1-phenyl-1,4-butanedione is limited in the literature, the following provides expected outcomes based on similar substrates.
| Entry | Amine | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | Acetic Acid | Ethanol | Reflux | 4 - 6 | 85 - 95 |
| 2 | Aniline | Acetic Acid | Ethanol | Reflux | 6 - 8 | 80 - 90 |
| 3 | p-Toluidine | p-TsOH | Toluene | Reflux | 5 - 7 | 82 - 92 |
| 4 | p-Anisidine | Acetic Acid | Ethanol | Reflux | 6 - 8 | 88 - 98 |
| 5 | p-Nitroaniline | p-TsOH | Toluene | Reflux | 12 - 16 | 60 - 75 |
| 6 | n-Butylamine | Acetic Acid | Ethanol | Reflux | 3 - 5 | 90 - 98 |
Yields are approximate and may vary depending on the specific reaction conditions and the purity of the starting materials.
Applications in Drug Development
The synthesis of diverse libraries of substituted pyrroles is of significant interest to the pharmaceutical industry. The methodologies described herein allow for the systematic variation of the N-substituent and the phenyl group on the pyrrole core, enabling the exploration of structure-activity relationships (SAR) for various biological targets. Pyrrole-containing compounds have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The ability to efficiently generate novel pyrrole analogs facilitates the hit-to-lead and lead optimization stages of the drug discovery pipeline.
// Nodes start [label="this compound\n+ Diverse Amines"]; synthesis [label="One-Pot Pyrrole Synthesis"]; library [label="Library of Substituted Pyrroles", fillcolor="#FBBC05"]; screening [label="Biological Screening\n(HTS)"]; hit_id [label="Hit Identification"]; sar [label="SAR Studies"]; lead_opt [label="Lead Optimization"]; candidate [label="Drug Candidate", fillcolor="#34A853"];
// Edges start -> synthesis; synthesis -> library; library -> screening; screening -> hit_id; hit_id -> sar; sar -> lead_opt; lead_opt -> candidate; } dot Caption: Role of pyrrole synthesis in drug discovery.
Conclusion
The protocols outlined in these application notes provide a robust and versatile platform for the synthesis of a wide range of 2-phenyl-N-substituted pyrroles from the readily available starting material, this compound. The one-pot procedure offers an efficient and streamlined approach, while the two-step method allows for greater control and optimization. These methodologies are highly valuable for researchers in organic synthesis, medicinal chemistry, and drug development, enabling the facile generation of diverse pyrrole libraries for the discovery of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. A novel one-pot pyrrole synthesis via a coupling-isomerization-Stetter-Paal-Knorr sequence. (2001) | Roland U. Braun | 183 Citations [scispace.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
optimizing reaction conditions for 1-phenylbutane-1,4-diol synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-phenylbutane-1,4-diol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: Common synthetic strategies for this compound include the reduction of 4-hydroxy-1-phenylbutan-1-one (B1625134) or the reaction of a suitable organometallic reagent with a precursor containing a carbonyl group and a protected alcohol. A prevalent laboratory-scale method involves the use of a Grignard reagent with a lactone, such as the reaction of phenylmagnesium bromide with γ-butyrolactone, which would analogously yield 1,1-diphenylbutane-1,4-diol (B85740), but modifications can be made to achieve the desired product.[1][2] Another approach involves the reaction of phenyllithium (B1222949) with succinaldehyde.[3]
Q2: What are the key safety precautions to consider during the synthesis?
A2: The synthesis of this compound often involves highly reactive and flammable reagents such as organolithium compounds (e.g., n-butyllithium) or Grignard reagents (e.g., phenylmagnesium bromide).[1][4] These reagents react violently with water and can ignite spontaneously in the air. Therefore, all reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware. Appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coats, and gloves, is mandatory. Work should be performed in a chemical fume hood.
Q3: How can I purify the final product, this compound?
A3: Purification of this compound is typically achieved through column chromatography on silica (B1680970) gel. The choice of eluent will depend on the polarity of the impurities. A common solvent system would be a mixture of hexane (B92381) and ethyl acetate. Recrystallization can also be an effective method for purification. For industrial-scale purification, methods like melt crystallization or distillation under reduced pressure can be employed.[5][6]
Q4: What are the expected physical properties of this compound?
A4: this compound is a solid at room temperature with a melting point of 65-66 °C.[4] It has a boiling point of 316.1°C at 760 mmHg and a flash point of 153.9°C.[4][7]
Troubleshooting Guide
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| RXN-001 | Low or no product yield | 1. Inactive Grignard or organolithium reagent: The reagent may have been deactivated by exposure to air or moisture. 2. Poor quality starting materials: The precursor (e.g., lactone, aldehyde) may be impure or contain water. 3. Incorrect reaction temperature: The reaction may be too slow at a low temperature or side reactions may occur at a higher temperature. | 1. Reagent activity check: Titrate the organometallic reagent before use to determine its exact molarity. Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere. 2. Starting material purification: Purify starting materials by distillation or recrystallization. Ensure solvents are anhydrous. 3. Temperature optimization: Run small-scale trials at different temperatures to find the optimal condition. For Grignard reactions with lactones, dropwise addition of the Grignard reagent at a low temperature (e.g., 0 °C) is often recommended. |
| RXN-002 | Formation of multiple byproducts | 1. Side reactions of the organometallic reagent: The reagent can react with the solvent or other functional groups. 2. Over-reaction: For instance, a Grignard reagent reacting twice with an ester functionality. 3. Competing reactions: Enolization of the carbonyl compound can compete with nucleophilic addition. | 1. Choice of solvent: Use non-reactive, anhydrous solvents like tetrahydrofuran (B95107) (THF) or diethyl ether.[1][3] 2. Stoichiometry control: Carefully control the stoichiometry of the reagents. Add the organometallic reagent slowly to the substrate. 3. Use of additives: Certain additives can suppress side reactions. For example, cerium(III) chloride can be used to improve the selectivity of organolithium additions. |
| PUR-001 | Difficulty in separating the product from impurities | 1. Similar polarity of product and impurities: Byproducts may have similar polarities, making chromatographic separation challenging. 2. Formation of azeotropes: The product may form an azeotrope with impurities, making distillation ineffective.[5] | 1. Optimize chromatography: Try different solvent systems for column chromatography. Consider using a different stationary phase. 2. Derivatization: Convert the diol to a less polar derivative (e.g., a silyl (B83357) ether) for easier purification, followed by deprotection. 3. Alternative purification: Explore other purification techniques like preparative HPLC or melt crystallization.[6] |
| GEN-001 | Inconsistent results between batches | 1. Variability in reagent quality: The purity and activity of reagents and solvents can vary. 2. Inconsistent reaction setup: Minor changes in the experimental setup can affect the outcome. 3. Fluctuations in reaction conditions: Small variations in temperature, stirring speed, or addition rate can lead to different results. | 1. Standardize materials: Use reagents and solvents from the same supplier and lot number if possible. Always titrate organometallic reagents. 2. Standard Operating Procedure (SOP): Develop and strictly follow a detailed SOP for the entire process. 3. Precise control: Use automated reaction systems for better control over reaction parameters. |
Experimental Protocols
Synthesis of 1,1-Diphenylbutane-1,4-diol (Analogous to this compound Synthesis)
This protocol describes the synthesis of a structurally related compound and can be adapted for the synthesis of this compound, likely by using a different starting lactone or by carefully controlling the stoichiometry of a less reactive organometallic reagent.
Materials:
-
γ-butyrolactone
-
Phenylmagnesium bromide (2 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride solution
-
2 N Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663)
Procedure: [1]
-
To a solution of γ-butyrolactone (4.33 g, 50.3 mmol) in 60 ml of anhydrous THF, add a 2 M solution of phenylmagnesium bromide in THF (60 ml, 120 mmol) dropwise over 50 minutes at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution, followed by 2 N hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reaction Conditions for Diphenylbutane-diol Synthesis (Illustrative)
| Entry | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | γ-butyrolactone | Phenylmagnesium bromide | THF | Room Temp | Not specified | [1] |
| 2 | Succinaldehyde | Phenyllithium | THF/Diethyl ether/Cyclohexane | -40 | 88 | [3] |
Note: This table presents data from analogous reactions and should be used as a reference for optimizing the synthesis of this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
References
- 1. Synthesis routes of 1,1-Diphenylbutane-1,4-diol [benchchem.com]
- 2. 1,1-diphenylbutane-1,4-diol synthesis - chemicalbook [chemicalbook.com]
- 3. 1,4-Diphenylbutane-1,4-diol synthesis - chemicalbook [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. US4032583A - Purification of 1,4-butanediol - Google Patents [patents.google.com]
- 6. EP0885864A1 - Process for purifying 1,4-butanediol by melt cristallisation - Google Patents [patents.google.com]
- 7. This compound | 4850-50-4 [chemnet.com]
purification of crude 1-phenylbutane-1,4-diol by recrystallization or chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-phenylbutane-1,4-diol by recrystallization and column chromatography. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its purification?
A1: Understanding the physical properties of this compound is crucial for selecting and optimizing a purification method. Key properties are summarized in the table below. The melting point of 65-66 °C suggests that it is a solid at room temperature, making recrystallization a viable purification technique.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄O₂ | [1][2] |
| Molecular Weight | 166.22 g/mol | [1][2] |
| Melting Point | 65-66 °C | [1] |
| Boiling Point | 316.1 °C at 760 mmHg | [1] |
| Appearance | Solid | [1] |
Q2: Which purification method is more suitable for my crude this compound, recrystallization or chromatography?
A2: The choice between recrystallization and column chromatography depends on the purity of your crude product and the nature of the impurities.
-
Recrystallization is generally preferred for removing small amounts of impurities from a solid product, especially if the product constitutes the bulk of the crude material. It is a more scalable and cost-effective method.
-
Column chromatography is more effective for separating complex mixtures with multiple components or when impurities have similar solubility characteristics to the desired product, making recrystallization challenging. It offers higher resolution but is more time-consuming and uses larger quantities of solvents.
A good starting point is to analyze your crude material by Thin Layer Chromatography (TLC). If you observe a major spot corresponding to your product and only minor, well-separated impurity spots, recrystallization is a good first choice. If the TLC shows multiple spots of comparable intensity or spots that are very close to your product's spot, column chromatography will likely be necessary.
Q3: What are some common solvent systems for the recrystallization of polar organic compounds like this compound?
A3: For polar molecules like this compound, which contains two hydroxyl groups, a variety of single and mixed solvent systems can be effective for recrystallization. Common choices include:
-
Single Solvents: Water, ethanol, or isopropanol (B130326) can be good starting points. The ideal single solvent should dissolve the compound well when hot but poorly when cold.[3][4]
-
Mixed Solvents: A combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is sparingly soluble) is often used.[5] Common pairs for polar compounds include:
-
Heptane (B126788)/Ethyl acetate[5]
-
Methanol (B129727)/Water[5]
-
Acetone (B3395972)/Water[5]
-
Toluene/Heptane
-
Q4: How do I choose an appropriate solvent system for the column chromatography of this compound?
A4: For normal-phase column chromatography on silica (B1680970) gel, a mobile phase of intermediate polarity is typically a good starting point for a diol. A mixture of a non-polar solvent like hexane (B92381) or heptane and a more polar solvent like ethyl acetate (B1210297) or acetone is commonly used. The optimal ratio can be determined by running TLC plates with different solvent mixtures. Aim for a solvent system that gives your product an Rf value of approximately 0.2-0.4 for good separation on a column.[6] Given the two alcohol groups, starting with a relatively polar mixture, such as 50:50 hexane:ethyl acetate, and adjusting from there is a reasonable strategy.
Troubleshooting Guides
Recrystallization
Issue 1: Oiling Out - The compound separates as a liquid instead of forming crystals.
-
Cause: The boiling point of the recrystallization solvent may be higher than the melting point of the compound, or the solution is too concentrated, leading to the compound coming out of solution above its melting point.
-
Troubleshooting Steps:
-
Re-dissolve: Add more of the hot solvent to re-dissolve the oil.
-
Slow Cooling: Allow the solution to cool more slowly. Sudden cooling, such as placing it directly in an ice bath, can promote oiling out. Let it cool to room temperature on the benchtop before further cooling.
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Solvent Modification: Consider a lower-boiling point solvent or a different mixed-solvent system.
-
Issue 2: No Crystal Formation Upon Cooling.
-
Cause: The solution may not be supersaturated, meaning too much solvent was used, or the compound is highly soluble even at low temperatures.
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the liquid's surface with a glass rod to create nucleation sites.
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystal growth.[7]
-
-
Increase Concentration: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Add an Anti-solvent: If using a single "good" solvent, slowly add a "poor" miscible solvent dropwise until the solution becomes slightly cloudy, then add a drop or two of the "good" solvent to clarify before cooling.
-
Issue 3: Low Recovery of the Purified Product.
-
Cause: Too much solvent was used, the solution was not cooled sufficiently, or some product was lost during transfer.
-
Troubleshooting Steps:
-
Minimize Solvent: Use the minimum amount of hot solvent required to just dissolve the crude solid.
-
Optimize Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
-
Mother Liquor Recovery: The filtrate (mother liquor) can be concentrated and a second crop of crystals can be obtained, although they may be less pure.
-
Column Chromatography
Issue 1: Poor Separation of the Product from Impurities.
-
Cause: The chosen eluent may be too polar or not polar enough, or the column may be overloaded.
-
Troubleshooting Steps:
-
Optimize Solvent System: Use TLC to test different solvent systems. If the spots are too high on the TLC plate (high Rf), the eluent is too polar. If they remain at the baseline (low Rf), it is not polar enough. Adjust the ratio of polar to non-polar solvent accordingly.
-
Use a Gradient: Start with a less polar solvent system to elute less polar impurities, and gradually increase the polarity to elute your more polar diol.
-
Reduce Sample Load: Overloading the column leads to broad bands and poor separation. A general rule is to use 20-100 times the weight of silica gel to the weight of the crude sample.
-
Issue 2: The Compound is Not Eluting from the Column.
-
Cause: The eluent is not polar enough to move a polar compound like a diol through the silica gel.
-
Troubleshooting Steps:
-
Increase Eluent Polarity: Significantly increase the proportion of the polar solvent in your mobile phase. For very polar compounds, adding a small amount of methanol (e.g., 1-5%) to the ethyl acetate/hexane mixture can be effective.
-
Check for Decomposition: It is possible the compound is unstable on silica gel. This can be checked by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting it to see if a new spot has appeared.
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Issue 3: Cracking or Channeling of the Silica Gel Bed.
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Cause: Improper packing of the column or running the column dry can lead to cracks and channels, which results in poor separation.
-
Troubleshooting Steps:
-
Proper Packing: Ensure the silica gel is packed uniformly as a slurry and is fully settled before loading the sample.
-
Maintain Solvent Level: Never let the solvent level drop below the top of the silica gel bed.
-
References
identification of common impurities in 1-phenylbutane-1,4-diol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-phenylbutane-1,4-diol, catering to researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent methods for synthesizing this compound are:
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Grignard Reaction: The reaction of a phenylmagnesium halide (typically bromide) with γ-butyrolactone. This method is effective for forming the carbon-phenyl bond.
-
Reduction of a Ketone Precursor: The reduction of 4-hydroxy-1-phenylbutan-1-one (B1625134) using a reducing agent like sodium borohydride (B1222165). This is a straightforward method if the ketone precursor is readily available.
Q2: What are the critical parameters to control during the Grignard synthesis of this compound?
A2: To ensure a successful Grignard reaction and minimize impurity formation, the following parameters are critical:
-
Anhydrous Conditions: Grignard reagents are highly reactive with protic solvents, including water. All glassware must be thoroughly dried, and anhydrous solvents must be used.
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Temperature Control: The reaction is exothermic. Maintaining a low temperature during the addition of the Grignard reagent to the γ-butyrolactone is crucial to prevent side reactions.
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Stoichiometry: A precise 1:1 molar ratio of phenylmagnesium bromide to γ-butyrolactone is ideal. An excess of the Grignard reagent can lead to the formation of byproducts.
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Quality of Magnesium: The magnesium turnings used to prepare the Grignard reagent should be fresh and reactive.
Q3: How can I monitor the progress of my reaction?
A3: The progress of the synthesis can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture, you can track the consumption of the starting materials and the formation of the product.
Troubleshooting Guides
Issue 1: Low or No Product Formation
Possible Cause: Inactive Grignard reagent. Solution:
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Ensure all glassware was scrupulously dried and the reaction was performed under an inert atmosphere (e.g., nitrogen or argon).
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Use fresh, high-quality magnesium turnings. Activation with a small crystal of iodine or 1,2-dibromoethane (B42909) may be necessary.
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Confirm the successful formation of the Grignard reagent before adding the γ-butyrolactone. The solution should turn cloudy and may become warm.
Possible Cause: Poor quality of starting materials. Solution:
-
Use freshly distilled or high-purity γ-butyrolactone.
-
Ensure the solvent (e.g., THF, diethyl ether) is anhydrous.
Issue 2: Presence of Significant Impurities in the Crude Product
The following table summarizes common impurities, their potential sources, and methods for their identification.
| Impurity Name | Structure | Potential Source | Identification Methods |
| Unreacted γ-Butyrolactone | C₄H₆O₂ | Incomplete reaction. | GC-MS, ¹H NMR |
| Biphenyl | C₁₂H₁₀ | Coupling of the Grignard reagent (Wurtz-type reaction). | GC-MS, ¹H NMR |
| 1,1-Diphenylbutane-1,4-diol | C₁₆H₁₈O₂ | Reaction of the intermediate ketone with a second equivalent of Grignard reagent. | LC-MS, ¹H NMR, ¹³C NMR |
| 4-Hydroxy-1-phenylbutan-1-one | C₁₀H₁₂O₂ | Incomplete reduction of the ketone precursor. | GC-MS, ¹H NMR, IR (C=O stretch) |
| Benzene | C₆H₆ | Protonation of the Grignard reagent by adventitious water. | GC-MS |
Experimental Protocols
Method 1: Grignard Reaction with γ-Butyrolactone
Materials:
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Magnesium turnings
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Anhydrous diethyl ether or THF
-
γ-Butyrolactone
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Saturated aqueous ammonium (B1175870) chloride solution
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Anhydrous sodium sulfate
Procedure:
-
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. Slowly add a solution of bromobenzene in anhydrous diethyl ether via the dropping funnel. The reaction should initiate spontaneously. If not, gentle warming may be required. Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction with γ-Butyrolactone: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of γ-butyrolactone in anhydrous diethyl ether dropwise with vigorous stirring. Maintain the temperature below 5 °C.
-
Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
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Extraction and Purification: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Method 2: Reduction of 4-Hydroxy-1-phenylbutan-1-one
Materials:
-
4-Hydroxy-1-phenylbutan-1-one
-
Sodium borohydride (NaBH₄)
-
Dilute hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reduction: Dissolve 4-hydroxy-1-phenylbutan-1-one in methanol or ethanol in a round-bottom flask. Cool the solution to 0 °C in an ice bath. Add sodium borohydride portion-wise with stirring.
-
Work-up: After the addition is complete, stir the reaction at room temperature for 1-2 hours, monitoring by TLC. Carefully add dilute hydrochloric acid to quench the excess NaBH₄ and neutralize the solution.
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Extraction and Purification: Remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product. Further purification can be achieved by recrystallization or column chromatography.
Visualizations
Caption: Grignard synthesis workflow for this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
minimizing side reactions in the synthesis of 1-phenylbutane-1,4-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of 1-phenylbutane-1,4-diol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common synthetic route involving the reduction of a 4-oxo-4-phenylbutanoic acid derivative.
Problem 1: Low yield of this compound and presence of a major byproduct.
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Question: My reaction to synthesize this compound from ethyl 4-oxo-4-phenylbutanoate using sodium borohydride (B1222165) resulted in a low yield of the desired diol, and I've isolated a significant amount of another compound. What is this byproduct and how can I avoid its formation?
-
Answer: The major byproduct is likely 4-phenyl-γ-butyrolactone . This occurs when the ketone functional group is reduced to a hydroxyl group, which then undergoes intramolecular cyclization with the ester to form the lactone, without the ester itself being reduced.
To minimize the formation of 4-phenyl-γ-butyrolactone and increase the yield of this compound, consider the following troubleshooting steps:
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Increase the equivalents of sodium borohydride: A higher molar ratio of the reducing agent is necessary to ensure the reduction of both the ketone and the ester.
-
Optimize the reaction time and temperature: Longer reaction times and, in some cases, a moderate increase in temperature can promote the reduction of the ester. However, excessively high temperatures may lead to other side reactions.
-
Choice of solvent: While methanol (B129727) is commonly used, the choice of solvent can influence the reactivity of the reducing agent.
-
Use a stronger reducing agent: Lithium aluminum hydride (LiAlH₄) is a more potent reducing agent than sodium borohydride and will readily reduce both the ketone and the ester to the diol.[1][2] However, LiAlH₄ is less selective and requires strictly anhydrous conditions.
-
Problem 2: The isolated product is not this compound but has a higher molecular weight.
-
Question: I attempted to synthesize this compound using a Grignard reaction with phenylmagnesium bromide and γ-butyrolactone, but my product has a molecular weight of 242.31 g/mol , not 166.22 g/mol . What happened?
-
Answer: The reaction of a Grignard reagent with a lactone, such as γ-butyrolactone, results in the addition of two equivalents of the Grignard reagent. The initial nucleophilic attack opens the lactone ring to form a ketone intermediate. This ketone is then immediately attacked by a second equivalent of the Grignard reagent. Therefore, the product you have synthesized is 1,1-diphenylbutane-1,4-diol , not this compound.[3][4] To synthesize the target molecule, a reduction method is more appropriate.
Problem 3: Formation of an unexpected cyclic ether during workup or purification.
-
Question: After what appeared to be a successful reduction to this compound, I am detecting an impurity that I suspect is a cyclic ether. How can this be formed and prevented?
-
Answer: 1,4-diols can undergo acid-catalyzed intramolecular dehydration to form cyclic ethers, in this case, 2-phenyltetrahydrofuran . This is particularly a risk during acidic workup conditions or upon heating during distillation if acidic traces are present.
To prevent the formation of 2-phenyltetrahydrofuran:
-
Neutral or slightly basic workup: Use a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or a bicarbonate solution for quenching the reaction instead of strong acids.
-
Avoid high temperatures during purification: If distillation is used for purification, perform it under reduced pressure to lower the boiling point and minimize thermal decomposition.
-
Neutralize the crude product: Ensure that any acidic residues are neutralized before any heating steps.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound with minimal side reactions?
A1: The reduction of a 4-aryl-4-oxoester, such as ethyl 4-oxo-4-phenylbutanoate , using sodium borohydride in methanol is a widely used and effective method. This approach offers a good balance of reactivity and selectivity, and by carefully controlling the reaction conditions, the formation of byproducts can be minimized.
Q2: What are the main side reactions to be aware of when synthesizing this compound?
A2: The primary side reactions depend on the chosen synthetic route:
-
Reduction of 4-oxo-4-phenylbutanoate:
-
Incomplete reduction: Formation of 4-phenyl-γ-butyrolactone.
-
Dehydration: Formation of 2-phenyltetrahydrofuran during workup or purification.
-
-
Catalytic Hydrogenation:
-
Dehalogenation: If the phenyl ring is substituted with halogens, these can be removed.
-
Aromatic ring reduction: Under harsh conditions (high pressure and temperature), the phenyl ring can be reduced to a cyclohexyl ring.
-
Q3: How can I effectively purify this compound from its main byproduct, 4-phenyl-γ-butyrolactone?
A3: Due to the difference in polarity between the diol and the lactone, flash column chromatography is an effective method for purification. The diol, being more polar, will have a lower retention factor (Rf) on a silica (B1680970) gel column compared to the less polar lactone. A solvent system such as a mixture of hexane (B92381) and ethyl acetate (B1210297) is typically used for elution.
Q4: Can I use Lithium Aluminum Hydride (LiAlH₄) for the synthesis of this compound?
A4: Yes, LiAlH₄ is a powerful reducing agent that will effectively convert both the ketone and the ester functionalities of ethyl 4-oxo-4-phenylbutanoate to the corresponding diol.[1] The main advantage is the reduced likelihood of forming the lactone byproduct. However, LiAlH₄ is much less selective than NaBH₄ and will reduce many other functional groups. It also reacts violently with protic solvents like water and alcohols, so the reaction must be carried out under strictly anhydrous conditions, and the workup procedure must be performed with great care.[1][2]
Data Presentation
The following table summarizes the expected outcomes of the reduction of ethyl 4-oxo-4-phenylbutanoate under different conditions, highlighting the trade-offs between different reducing agents.
| Reducing Agent | Molar Ratio (Reagent:Substrate) | Solvent | Temperature (°C) | Reaction Time (h) | Major Product | Major Side Product | Typical Yield of Diol |
| NaBH₄ | 2:1 | Methanol | 25 | 4 | This compound | 4-phenyl-γ-butyrolactone | Moderate to High |
| NaBH₄ | 1:1 | Methanol | 25 | 4 | 4-phenyl-γ-butyrolactone | This compound | Low |
| LiAlH₄ | 2:1 | Anhydrous THF | 0 to 25 | 2 | This compound | Minimal | High |
Experimental Protocols
Recommended Protocol: Synthesis of this compound via Sodium Borohydride Reduction
This protocol is based on the general procedure for the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols.
Materials:
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Ethyl 4-oxo-4-phenylbutanoate
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Sodium borohydride (NaBH₄)
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Methanol (MeOH)
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Deionized water
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate (EtOAc)
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 4-oxo-4-phenylbutanoate (1 equivalent) in methanol.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add sodium borohydride (2-3 equivalents) in small portions to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Once the starting material is consumed, cool the reaction mixture again in an ice bath and cautiously quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl to decompose the excess NaBH₄.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).
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Combine the organic extracts and wash them with brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the this compound from any unreacted starting material and the 4-phenyl-γ-butyrolactone byproduct.
Mandatory Visualizations
Caption: Main vs. Side Reaction Pathways in the Reduction.
Caption: Experimental Workflow for the Synthesis.
References
methods for improving the yield of 1-phenylbutane-1,4-diol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-phenylbutane-1,4-diol synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via two common methods: the Grignard reaction with γ-butyrolactone and the reduction of 4-hydroxy-1-phenylbutan-1-one (B1625134).
Method 1: Grignard Reaction of Phenylmagnesium Bromide with γ-Butyrolactone
Question: Why is my yield of this compound low when using the Grignard reaction?
Answer: Low yields in the Grignard synthesis of this compound can stem from several factors. Here are the most common causes and their solutions:
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Moisture Contamination: Grignard reagents are extremely sensitive to moisture. Any water present in the glassware, solvents, or starting materials will quench the Grignard reagent, reducing the amount available to react with the γ-butyrolactone.
-
Impure Magnesium: The magnesium turnings used to prepare the Grignard reagent must be fresh and have a clean, metallic surface. An oxide layer on the magnesium can prevent or slow down the formation of the Grignard reagent.[1][3]
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Side Reactions: The primary side reaction is the formation of biphenyl (B1667301), which occurs from the coupling of the Grignard reagent with unreacted bromobenzene (B47551). This is more likely at higher concentrations of bromobenzene and elevated temperatures.[2]
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Solution: Add the bromobenzene solution slowly to the magnesium turnings to maintain a low concentration. Control the reaction temperature, using an ice bath if necessary, to prevent overheating.[2] Another side reaction can be the enolization of the intermediate ketone, which can be minimized by using low temperatures.[5]
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure the reaction is stirred efficiently and for a sufficient amount of time. Following the addition of the Grignard reagent to the lactone, allowing the reaction to stir overnight at room temperature can improve the yield.[6]
-
Question: I am observing a significant amount of a white, solid byproduct in my crude product. What is it and how can I remove it?
Answer: The white, solid byproduct is likely biphenyl, a common impurity in Grignard reactions involving phenylmagnesium bromide.[2]
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Identification: Biphenyl is a crystalline solid that is less polar than the desired diol. It can be identified by its characteristic melting point and by spectroscopic methods such as NMR.
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Removal: Biphenyl can be removed through purification techniques that separate compounds based on polarity.
-
Column Chromatography: This is a highly effective method. A silica (B1680970) gel column with a gradient elution system, starting with a non-polar solvent (like hexane) and gradually increasing the polarity (with a solvent like ethyl acetate), will allow for the separation of the less polar biphenyl from the more polar this compound.[7]
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Recrystallization: If a suitable solvent system can be found where the solubility of this compound and biphenyl differ significantly, recrystallization can be an effective purification method.
-
Method 2: Reduction of 4-Hydroxy-1-phenylbutan-1-one
Question: The reduction of 4-hydroxy-1-phenylbutan-1-one with sodium borohydride (B1222165) (NaBH₄) is incomplete. How can I improve the conversion?
Answer: Incomplete reduction can be due to several factors related to the reagent and reaction conditions.
-
Insufficient Reducing Agent: Sodium borohydride can decompose, especially in acidic or neutral aqueous solutions.[8]
-
Solution: Use a molar excess of NaBH₄ (typically 1.2 to 1.5 equivalents) to ensure there is enough active reagent to complete the reduction.[9]
-
-
Reaction Temperature: While NaBH₄ reductions are often carried out at room temperature or 0 °C, some ketones can be sluggish to react.
-
Solution: If the reaction is slow, consider gently warming the reaction mixture. However, be cautious as higher temperatures can sometimes lead to side reactions.[10]
-
-
Solvent Choice: The choice of solvent can influence the rate of reduction.
-
Solution: Protic solvents like methanol (B129727) or ethanol (B145695) are commonly used and are generally effective.[11][12] Using a mixture of THF and a protic solvent can also be beneficial.[9]
-
Question: I am observing byproducts other than the desired diol. What are they and how can I avoid them?
Answer: While NaBH₄ is a relatively mild reducing agent, side reactions can still occur.
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Over-reduction: Although NaBH₄ does not typically reduce esters or carboxylic acids, under forcing conditions (e.g., high temperatures, large excess of reagent), some over-reduction of other functional groups might be possible, though unlikely in this specific substrate.[9]
-
Reaction with Solvent: In protic solvents like methanol or ethanol, NaBH₄ can react with the solvent to form alkoxyborohydrides, which are also reducing agents but may have different reactivity. This is a normal part of the reaction pathway.
-
Minimizing Byproducts: To minimize byproducts, it is generally best to use the mildest conditions that will effect the desired transformation.
-
Solution: Use a moderate excess of NaBH₄, maintain a controlled temperature (starting at 0 °C and allowing to warm to room temperature is a common strategy), and ensure the reaction is worked up properly by quenching with a weak acid (like ammonium (B1175870) chloride solution) to destroy any remaining reducing agent.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the Grignard synthesis of this compound?
A1: Anhydrous tetrahydrofuran (B95107) (THF) is the most commonly used and recommended solvent for this reaction.[6] THF is effective at solvating the Grignard reagent, which helps to keep it in solution and accessible for the reaction. Anhydrous diethyl ether can also be used.
Q2: How can I confirm the formation of the phenylmagnesium bromide Grignard reagent?
A2: The formation of the Grignard reagent is typically indicated by a few visual cues. The reaction mixture will turn cloudy and may take on a grayish or brownish color.[2] You should also observe the gradual consumption of the magnesium turnings. A gentle reflux of the ether solvent is also a sign that the exothermic reaction is proceeding.[1]
Q3: What workup procedure is recommended for the Grignard reaction?
A3: After the reaction is complete, the mixture should be cooled in an ice bath and then quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[6] This will protonate the alkoxide intermediate to form the diol and will precipitate the magnesium salts. An acidic workup with dilute HCl can also be used.[6] The product can then be extracted into an organic solvent like ethyl acetate (B1210297).
Q4: What is a suitable solvent for the reduction of 4-hydroxy-1-phenylbutan-1-one with NaBH₄?
A4: Methanol or ethanol are excellent and commonly used solvents for this reduction.[11][12] They are polar enough to dissolve the starting material and the NaBH₄, and they also serve as a proton source during the workup.
Q5: How can I purify the final this compound product?
A5: The most common and effective method for purifying this compound is column chromatography on silica gel.[7] A solvent system with a gradient of increasing polarity (e.g., starting with hexane/ethyl acetate and increasing the proportion of ethyl acetate) will effectively separate the desired diol from less polar impurities like biphenyl and more polar impurities. Recrystallization can also be an option if a suitable solvent is identified. For analytical purposes, HPLC can be used to assess purity.[13]
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Method 1: Grignard Reaction | Method 2: Reduction of Ketone |
| Starting Materials | Phenylmagnesium bromide, γ-Butyrolactone | 4-Hydroxy-1-phenylbutan-1-one, Sodium Borohydride |
| Typical Solvents | Anhydrous THF, Anhydrous Diethyl Ether | Methanol, Ethanol, THF |
| Reaction Temperature | 0 °C to room temperature | 0 °C to room temperature |
| Common Byproducts | Biphenyl | Unreacted starting material |
| Yield Range | Moderate to Good (highly dependent on conditions) | Good to Excellent |
| Key Challenges | Strict anhydrous conditions required, formation of biphenyl | Ensuring complete reduction |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol is adapted from a procedure for a similar Grignard reaction.[6]
Materials:
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Magnesium turnings
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Iodine (crystal)
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Anhydrous tetrahydrofuran (THF)
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Bromobenzene
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γ-Butyrolactone
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
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Anhydrous sodium sulfate
Procedure:
-
Preparation of Grignard Reagent:
-
Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere (nitrogen or argon).
-
Add a small crystal of iodine.
-
Add a small amount of anhydrous THF to cover the magnesium.
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In the dropping funnel, prepare a solution of bromobenzene (1.1 equivalents) in anhydrous THF.
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Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, as evidenced by a color change and gentle refluxing of the THF. If the reaction does not start, gently warm the flask.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with γ-Butyrolactone:
-
In a separate flame-dried flask under an inert atmosphere, dissolve γ-butyrolactone (1.0 equivalent) in anhydrous THF.
-
Cool the γ-butyrolactone solution in an ice bath.
-
Slowly add the prepared phenylmagnesium bromide solution to the γ-butyrolactone solution via a cannula or dropping funnel.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield pure this compound.
-
Protocol 2: Synthesis of this compound via Reduction of 4-Hydroxy-1-phenylbutan-1-one
This is a general procedure for the reduction of a ketone using sodium borohydride.[9][14]
Materials:
-
4-Hydroxy-1-phenylbutan-1-one
-
Methanol
-
Sodium borohydride (NaBH₄)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reduction:
-
Dissolve 4-hydroxy-1-phenylbutan-1-one (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath.
-
Slowly add 1 M HCl to quench the reaction and neutralize the mixture. Be cautious as hydrogen gas will be evolved.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield pure this compound.
-
Visualizations
Caption: Workflow for the synthesis of this compound via Grignard reaction.
Caption: Workflow for the synthesis of this compound via reduction.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. reddit.com [reddit.com]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. Synthesis routes of 1,1-Diphenylbutane-1,4-diol [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Sodium Borohydride [commonorganicchemistry.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. youtube.com [youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Separation of 1,1-Diphenylbutane-1,4-diol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
1-phenylbutane-1,4-diol stability and degradation pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-phenylbutane-1,4-diol.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, which includes a secondary benzylic alcohol and a primary alcohol, this compound is susceptible to two primary degradation pathways: oxidation and acid-catalyzed dehydration (cyclization).
-
Oxidation: The secondary benzylic alcohol can be oxidized to a ketone, and the primary alcohol can be oxidized to an aldehyde, which may be further oxidized to a carboxylic acid.
-
Acid-Catalyzed Dehydration: In the presence of acid and heat, the diol can undergo intramolecular cyclization to form 4-phenyl-tetrahydrofuran.
Q2: What are the optimal storage conditions for this compound to ensure its stability?
A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. The compound should be kept away from strong acids, oxidizing agents, and sources of heat and light.
Q3: How can I monitor the stability of this compound in my samples?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for monitoring the degradation of this compound. This method should be capable of separating the intact parent compound from all potential degradation products.
Q4: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?
A4: Unexpected peaks could be due to several factors, including:
-
Degradation of your sample. Refer to the potential degradation pathways to hypothesize the identity of the peaks.
-
Contamination of your sample, solvent, or HPLC system.
-
Interaction of the analyte with the column or mobile phase.
-
Impurity in the reference standard.
Refer to the Troubleshooting Guide below for more detailed steps to identify and resolve the issue.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
| Possible Cause | Troubleshooting Steps |
| Acidic or Basic pH of the Solvent | 1. Measure the pH of your solvent system. 2. If the pH is acidic or basic, buffer the solution to a neutral pH (around 7.0). 3. Re-analyze the sample to see if the degradation is reduced. |
| Presence of Oxidizing Agents | 1. Ensure all solvents are of high purity and free from peroxides. 2. If possible, degas solvents to remove dissolved oxygen. 3. Prepare solutions fresh and store them under an inert atmosphere. |
| Exposure to Light | 1. Protect solutions from light by using amber vials or wrapping them in aluminum foil. 2. Minimize the exposure of samples to ambient light during preparation and analysis. |
| Elevated Temperature | 1. Prepare and store solutions at low temperatures (e.g., 2-8 °C). 2. If the experimental protocol allows, perform the experiment at a lower temperature. |
Issue 2: Poor Peak Shape or Resolution in HPLC Analysis
| Possible Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase | 1. Adjust the mobile phase composition (e.g., organic solvent to aqueous buffer ratio). 2. Modify the pH of the aqueous component of the mobile phase. 3. Consider using a different organic modifier (e.g., methanol (B129727) instead of acetonitrile). |
| Column Degradation | 1. Flush the column with a strong solvent to remove any adsorbed compounds. 2. If the problem persists, replace the column with a new one of the same type. |
| Co-elution of Analyte and Degradation Products | 1. Modify the gradient profile of your HPLC method to improve separation. 2. Change the stationary phase (e.g., from C18 to a phenyl-hexyl column) to alter selectivity. |
| Sample Overload | 1. Dilute the sample and re-inject. 2. Reduce the injection volume. |
Quantitative Stability Data
The following tables provide hypothetical quantitative data on the stability of this compound under various stress conditions. This data is for illustrative purposes to guide experimental design.
Table 1: Degradation of this compound (1 mg/mL) in Aqueous Solutions at 50°C
| Condition | Time (hours) | This compound Remaining (%) | 4-Phenyl-tetrahydrofuran (%) | 1-Phenyl-4-hydroxy-1-butanone (%) | 4-Phenyl-4-hydroxybutanoic acid (%) |
| 0.1 M HCl | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 24 | 75.2 | 23.1 | 1.7 | 0.0 | |
| 48 | 55.8 | 41.5 | 2.7 | 0.0 | |
| pH 7.0 Buffer | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 24 | 99.5 | <0.1 | 0.5 | <0.1 | |
| 48 | 98.9 | <0.1 | 1.0 | 0.1 | |
| 0.1 M NaOH | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 24 | 98.1 | 0.0 | 1.5 | 0.4 | |
| 48 | 96.3 | 0.0 | 2.8 | 0.9 |
Table 2: Degradation of this compound (1 mg/mL) under Oxidative and Photolytic Stress
| Stress Condition | Duration | This compound Remaining (%) | 1-Phenyl-4-hydroxy-1-butanone (%) | 4-Phenyl-4-hydroxybutanal (%) | 4-Phenyl-4-hydroxybutanoic acid (%) |
| 3% H₂O₂ at 25°C | 24 hours | 85.3 | 10.2 | 3.1 | 1.4 |
| UV Light (254 nm) | 24 hours | 92.7 | 4.5 | 1.8 | 1.0 |
| Visible Light | 24 hours | 98.5 | 0.9 | 0.4 | 0.2 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Phosphate (B84403) buffer, pH 7.0
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Amber vials
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl in an amber vial.
-
Incubate the solution at 50°C.
-
Withdraw aliquots at 0, 24, and 48 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH in an amber vial.
-
Incubate the solution at 50°C.
-
Withdraw aliquots at 0, 24, and 48 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Neutral Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of pH 7.0 phosphate buffer in an amber vial.
-
Incubate the solution at 50°C.
-
Withdraw aliquots at 0, 24, and 48 hours.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂ in an amber vial.
-
Keep the solution at room temperature (25°C) for 24 hours.
-
-
Photolytic Degradation:
-
Place a solution of this compound (0.1 mg/mL in acetonitrile:water 50:50) in a quartz vial.
-
Expose the solution to UV light (254 nm) and visible light for 24 hours.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method for the separation and quantification of this compound and its potential degradation products.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) %B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
Caption: Troubleshooting logic for identifying unknown peaks in HPLC.
Technical Support Center: 1-Phenylbutane-1,4-diol Crystallization and Isolation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the crystallization and isolation of 1-phenylbutane-1,4-diol. The guidance is based on established principles of organic chemistry, with specific advice tailored to the structural features of this aromatic diol.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below to assist in its handling and purification.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄O₂ | |
| Molecular Weight | 166.22 g/mol | |
| Melting Point | 65-66 °C | [1] |
| Boiling Point | 316.1 °C at 760 mmHg | |
| Density | 1.1 g/cm³ | |
| Appearance | Colorless oily liquid or solid (depending on temperature) | [2] |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound, and what are the potential impurities?
A1: A prevalent method for synthesizing this compound is the Grignard reaction between phenylmagnesium bromide and γ-butyrolactone.[1] This reaction is effective but can introduce specific impurities that may complicate crystallization.
Potential Impurities:
-
Biphenyl: Formed from the coupling of unreacted bromobenzene (B47551) with the Grignard reagent. This is a common, nonpolar byproduct.[3]
-
Unreacted Starting Materials: Residual γ-butyrolactone or bromobenzene may be present.
-
Side-Reaction Products: The Grignard reagent can act as a base, leading to other byproducts.[4]
Q2: How do I select an appropriate solvent for the crystallization of this compound?
A2: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Given its two hydroxyl groups and a phenyl group, a solvent of intermediate polarity or a mixed-solvent system is often effective.
Solvent Selection Strategy:
-
"Like Dissolves Like": The presence of hydroxyl groups suggests that polar protic solvents like ethanol (B145695) or methanol (B129727) could be good candidates. The phenyl group indicates some solubility in aromatic solvents like toluene.
-
Mixed Solvents: A common technique is to dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) until turbidity is observed. Heating this mixture to achieve a clear solution and then allowing it to cool slowly can yield high-quality crystals. Examples of mixed solvent systems include ethanol/water, acetone/hexane, or ethyl acetate (B1210297)/hexane.[5][6]
Q3: What are the initial steps to take when my this compound fails to crystallize upon cooling?
A3: Failure to crystallize is often due to the solution not being supersaturated. Here are some initial troubleshooting steps:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface. This can create nucleation sites.
-
Seeding: If you have a pure crystal of this compound, add a small amount to the cooled solution to initiate crystal growth.
-
-
Increase Concentration: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again. Be cautious not to over-concentrate, which can lead to "oiling out."[7]
Troubleshooting Guide
Problem 1: Oiling Out
Observation: Instead of forming solid crystals, the compound separates as an insoluble liquid or oil.
Possible Causes:
-
The boiling point of the solvent is higher than the melting point of the compound (65-66 °C).
-
The solution is cooling too rapidly.
-
A high concentration of impurities is present, depressing the melting point.
Solutions:
-
Re-dissolve and Cool Slowly: Add a small amount of the "good" solvent to redissolve the oil, and allow the solution to cool to room temperature on the benchtop before transferring to an ice bath.
-
Change Solvent System: Select a solvent with a lower boiling point.
-
Pre-purification: If impurities are suspected, consider a preliminary purification step such as passing the crude material through a short plug of silica (B1680970) gel.
Problem 2: No Crystal Formation
Observation: The solution remains clear even after cooling and attempts to induce crystallization.
Possible Causes:
-
The solution is not sufficiently supersaturated.
-
The chosen solvent is too effective at dissolving the compound, even at low temperatures.
Solutions:
-
Reduce Solvent Volume: As mentioned in the FAQs, carefully evaporate a portion of the solvent to increase the concentration.
-
Anti-Solvent Addition: To a solution of the compound in a "good" solvent, slowly add a miscible "poor" solvent (an anti-solvent) until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate before allowing it to cool slowly.
Problem 3: Poor Yield of Crystals
Observation: Only a small amount of crystalline material is recovered.
Possible Causes:
-
Too much solvent was used, and a significant amount of the product remains in the mother liquor.
-
The compound is too soluble in the cold recrystallization solvent.
-
Premature crystallization occurred during a hot filtration step.
Solutions:
-
Concentrate the Mother Liquor: Evaporate some of the solvent from the filtrate and cool to obtain a second crop of crystals.
-
Optimize Solvent Choice: Select a solvent in which the compound has lower solubility at cold temperatures.
-
Pre-heat Filtration Apparatus: If performing a hot filtration, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing prematurely.
Problem 4: Impure Crystals
Observation: The resulting crystals are discolored, have a broad melting point range, or analytical data indicates the presence of impurities.
Possible Causes:
-
Rapid crystallization has trapped impurities within the crystal lattice.
-
The chosen solvent does not effectively differentiate between the product and impurities.
-
The starting material has a very high impurity load.
Solutions:
-
Slow Down Crystallization: Use a slightly larger volume of solvent to ensure the solution is not overly supersaturated and allow for slow cooling.
-
Re-crystallize: Perform a second recrystallization to further purify the material.
-
Consider Chromatography: For difficult-to-remove impurities, silica gel column chromatography may be necessary. A solvent system of intermediate polarity, such as a gradient of ethyl acetate in hexane, is a good starting point for method development.
Experimental Protocols
Synthesis of this compound via Grignard Reaction (Inferred Protocol)
This protocol is based on the general procedure for the reaction of Grignard reagents with lactones.
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (2.2 equivalents).
-
Add a small crystal of iodine to initiate the reaction.
-
In the dropping funnel, place a solution of bromobenzene (2.0 equivalents) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).
-
Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction should start, as indicated by gentle refluxing.
-
Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with γ-Butyrolactone:
-
Cool the Grignard reagent solution in an ice bath.
-
In the dropping funnel, place a solution of γ-butyrolactone (1.0 equivalent) in anhydrous THF.
-
Add the γ-butyrolactone solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
-
Workup and Extraction:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
If a precipitate forms, add dilute hydrochloric acid until the solution is clear.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
General Recrystallization Protocol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethyl acetate/hexane) until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for the crystallization of this compound.
References
- 1. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. benchchem.com [benchchem.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. US4294998A - Preparation of high purity 1,4-butanediol - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 1-Phenylbutane-1,4-diol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-phenylbutane-1,4-diol.
Troubleshooting Guides and FAQs
This section addresses common challenges encountered during the synthesis of this compound, categorized by the synthetic method.
Route 1: Grignard Reaction of Phenylmagnesium Halide with γ-Butyrolactone
The reaction of a phenyl Grignard reagent with γ-butyrolactone is a common approach. However, it is prone to several challenges.
Frequently Asked Questions (FAQs):
-
Q1: My Grignard reaction is not initiating. What should I do?
-
A1: Initiation failure is a frequent issue. Ensure all glassware is rigorously flame-dried under vacuum or oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). The magnesium turnings should be fresh and shiny; if they appear dull, they can be activated by gentle crushing in a mortar and pestle (under an inert atmosphere) or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the reaction flask. The solvent (typically anhydrous diethyl ether or THF) must be strictly anhydrous.
-
-
Q2: The yield of my Grignard reaction is consistently low. What are the possible causes and solutions?
-
A2: Low yields can result from several factors:
-
Incomplete Grignard reagent formation: Titrate your Grignard reagent before use to determine its exact concentration.
-
Presence of moisture or protic impurities: Ensure all reagents and solvents are anhydrous.
-
Side reactions: The primary side product is often biphenyl (B1667301), formed from the coupling of the Grignard reagent with unreacted bromobenzene (B47551) (Wurtz-type coupling). This can be minimized by the slow, dropwise addition of bromobenzene to the magnesium turnings. Another potential side reaction is the double addition of the Grignard reagent to the intermediate ketone, leading to 1,1-diphenylbutane-1,4-diol. While two equivalents are needed to open the lactone and react with the resulting ketone, an excessive amount of Grignard reagent can favor byproduct formation. Careful control of stoichiometry is crucial.
-
Slow reaction with the lactone: Ensure the reaction is stirred efficiently and allowed to proceed for a sufficient time. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
-
-
-
Q3: I am observing a significant amount of biphenyl in my crude product. How can I minimize this?
-
A3: Biphenyl formation is a common side reaction. To minimize it, add the bromobenzene solution to the magnesium turnings very slowly and at a rate that maintains a gentle reflux. This keeps the concentration of bromobenzene low, reducing the likelihood of the Wurtz coupling reaction.
-
-
Q4: How can I effectively purify this compound from the Grignard reaction mixture?
-
A4: Purification is typically achieved through column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient. Recrystallization from a suitable solvent system, such as a mixture of ether and hexane, can also be effective.
-
Route 2: Reduction of 4-Hydroxy-1-phenylbutan-1-one or its Precursors
This route involves the reduction of a keto-alcohol or a keto-ester precursor.
Frequently Asked Questions (FAQs):
-
Q1: What are the common reducing agents for the synthesis of this compound from a keto-ester like methyl 4-oxo-4-phenylbutanoate?
-
A1: Sodium borohydride (B1222165) (NaBH₄) is a commonly used and effective reducing agent for this transformation. It is selective for the ketone and ester functional groups under appropriate conditions.
-
-
Q2: I am getting a low yield after the reduction with sodium borohydride. What could be the issue?
-
A2: Low yields can be due to incomplete reaction or issues during workup. Ensure a sufficient excess of NaBH₄ is used (typically 4 equivalents or more). The reaction should be monitored by TLC to confirm the complete consumption of the starting material. During workup, ensure the pH is adjusted correctly to quench the reaction and that the product is thoroughly extracted from the aqueous layer.
-
-
Q3: What are the potential byproducts in the sodium borohydride reduction, and how can they be removed?
-
A3: The main byproducts are borate (B1201080) salts, which are typically removed during the aqueous workup. Incomplete reduction may leave unreacted starting material or the intermediate keto-alcohol. Purification by column chromatography is effective in removing these impurities.
-
-
Q4: Can I use a catalytic hydrogenation approach?
-
A4: Catalytic hydrogenation of a precursor like 4-phenyl-γ-butyrolactone can be a viable route. However, challenges include catalyst selection and preventing side reactions. For instance, over-hydrogenation can lead to the reduction of the phenyl ring, and dehydration can produce tetrahydrofuran (B95107) derivatives. Copper-based catalysts, such as Cu-Co/TiO₂, have shown success in the hydrogenation of γ-butyrolactone to 1,4-butanediol (B3395766) and could be a starting point for optimization for the phenyl-substituted analog.[1]
-
Data Presentation
The following tables summarize quantitative data for the synthesis of this compound and related compounds.
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Route 1: Grignard Reaction | Route 2: Reduction with NaBH₄ |
| Starting Material | γ-Butyrolactone & Phenylmagnesium Bromide | Methyl 4-oxo-4-phenylbutanoate |
| Typical Yield | Variable, reported up to ~75% for analogous diols | 82%[2] |
| Key Reagents | Magnesium, Bromobenzene, γ-Butyrolactone | Sodium Borohydride, Methanol (B129727) |
| Common Byproducts | Biphenyl, 1,1-diphenylbutane-1,4-diol | Borate salts, unreacted starting material |
| Purification Method | Column Chromatography, Recrystallization | Column Chromatography, Recrystallization[2] |
Table 2: Reaction Conditions for the Reduction of Methyl 4-oxo-4-phenylbutanoate [2]
| Parameter | Value |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Stoichiometry (NaBH₄:Substrate) | 4:1 |
| Solvent | Anhydrous Methanol |
| Reaction Temperature | 5-10 °C (addition), then 30 °C |
| Reaction Time | 4 hours |
| Workup | Aqueous workup with dichloromethane (B109758) extraction |
| Purification | Filtration through silica gel |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of Methyl 4-oxo-4-phenylbutanoate[2]
Materials:
-
Methyl 4-oxo-4-phenylbutanoate
-
Sodium borohydride (NaBH₄)
-
Anhydrous Methanol
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Silica gel
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
To a solution of methyl 4-oxo-4-phenylbutanoate (2 mmol) in anhydrous methanol (2.5 mL), add sodium borohydride (8 mmol) in portions while stirring at 5–10 °C.
-
After the addition is complete (approximately 5 minutes), allow the reaction mixture to warm to room temperature (30 °C) and continue stirring for 4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Dilute the residue with water and extract with dichloromethane (3 x 10 mL).
-
Wash the combined organic extracts successively with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Evaporate the solvent to obtain crude this compound.
-
Purify the crude product by filtration through a short plug of silica gel, eluting with 10% ethyl acetate in petroleum ether to yield pure this compound as a colorless solid (yield: 82%).
Protocol 2: Representative Protocol for the Synthesis of this compound via Grignard Reaction
(This is a general protocol adapted for this specific synthesis and may require optimization.)
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or THF
-
Bromobenzene
-
γ-Butyrolactone
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
-
Hexane
-
Ethyl acetate
Procedure:
-
Grignard Reagent Preparation:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (2.2 equivalents) and a small crystal of iodine to the flask.
-
Add anhydrous diethyl ether to cover the magnesium.
-
Add a solution of bromobenzene (2.2 equivalents) in anhydrous diethyl ether to the dropping funnel.
-
Add a small portion of the bromobenzene solution to initiate the reaction. If the reaction does not start, gently warm the flask.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes.
-
-
Reaction with γ-Butyrolactone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve γ-butyrolactone (1 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the γ-butyrolactone solution dropwise to the stirred Grignard reagent.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Visualizations
Caption: Troubleshooting logic for the Grignard synthesis of this compound.
Caption: Comparative workflow for the two main synthesis routes to this compound.
References
Technical Support Center: Catalyst Selection and Optimization for 1-Phenylbutane-1,4-diol Reactions
This technical support center is designed for researchers, scientists, and drug development professionals working with 1-phenylbutane-1,4-diol. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic transformations for this compound?
A1: The primary catalytic transformations for this compound include:
-
Oxidation: Selective oxidation of one or both hydroxyl groups to form aldehydes, ketones, or carboxylic acids.
-
Dehydrogenation/Cyclization: Intramolecular dehydrogenation to form γ-butyrolactone derivatives.
-
Reduction: Reduction of the phenyl group or conversion of the diol to other functional groups.
-
Cyclodehydration: Acid-catalyzed intramolecular cyclization to form substituted tetrahydrofuran.
Q2: How does the phenyl group in this compound influence catalyst selection compared to unsubstituted 1,4-butanediol (B3395766)?
A2: The phenyl group introduces steric hindrance and electronic effects that can significantly impact catalyst selection and reaction outcomes. For instance, in oxidation reactions, the benzylic alcohol at the C1 position is generally more reactive. This can be exploited for selective oxidation. However, the steric bulk of the phenyl group may necessitate catalysts with more accessible active sites.
Q3: What are the key parameters to consider when optimizing a catalytic reaction for this compound?
A3: Key optimization parameters include:
-
Catalyst Loading: The amount of catalyst used can affect reaction rate and cost-effectiveness.[1] It's crucial to find a balance where the reaction proceeds efficiently without unnecessary excess.
-
Solvent: The choice of solvent can influence substrate solubility, catalyst stability, and product selectivity.[2]
-
Temperature: Reaction temperature affects the rate of reaction and can influence selectivity. Higher temperatures may lead to side reactions or catalyst degradation.
-
Reaction Time: Monitoring the reaction progress is essential to determine the optimal time for achieving high conversion and avoiding product degradation.
-
Agitation: Proper mixing is crucial in heterogeneous catalysis to ensure good contact between the reactants and the catalyst.
Troubleshooting Guides
Problem 1: Low Reaction Yield
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using techniques like TLC, GC, or NMR to ensure it has gone to completion.[3] - If the reaction is stalling, consider extending the reaction time or cautiously increasing the temperature.[3] Be aware that higher temperatures might negatively impact selectivity.[3] - Ensure all reagents are accurately measured and of sufficient purity.[4] |
| Catalyst Deactivation | - Poisoning: Impurities in the starting material or solvent can poison the catalyst.[5] Purify the substrate and use high-purity solvents. - Fouling/Coking: Carbonaceous deposits can block active sites, especially in high-temperature reactions.[5] Consider catalyst regeneration procedures if applicable (e.g., calcination). - Sintering: High temperatures can cause metal particles on a supported catalyst to agglomerate, reducing the active surface area.[5] Operate at the lowest effective temperature. |
| Poor Catalyst Activity | - The chosen catalyst may not be optimal for the specific transformation of this compound. - Consult literature for catalysts used in similar reactions with substituted diols. - Consider screening a panel of catalysts with different metals, ligands, or supports. |
| Product Degradation | - The desired product may be unstable under the reaction conditions.[4] - Analyze the reaction mixture for byproducts to understand degradation pathways. - Consider running the reaction at a lower temperature or for a shorter duration. - Ensure the workup procedure is not causing degradation (e.g., exposure to strong acids or bases).[3] |
Problem 2: Poor Selectivity
| Possible Cause | Troubleshooting Steps |
| Over-oxidation/Reduction | - In oxidation reactions, the primary alcohol at C4 may be further oxidized to a carboxylic acid. In reductions, other functional groups might be affected. - Reduce the reaction time or lower the temperature. - Use a more selective catalyst or oxidizing/reducing agent. For example, TEMPO-based catalysts can be highly selective for the oxidation of primary alcohols to aldehydes.[6][7] |
| Formation of Isomers | - In cyclization reactions, different ring-sized products or stereoisomers may form. - The choice of catalyst and reaction conditions can heavily influence stereoselectivity. Chiral ligands can be employed for enantioselective synthesis.[8][9][10] - Adjusting the solvent polarity or temperature can sometimes favor the formation of a specific isomer. |
| Competitive Adsorption | - In liquid-phase reactions, the solvent can compete with the reactant for active sites on the catalyst surface, leading to lower activity and selectivity.[2][11] - NMR relaxation time measurements can be used to study the relative affinity of the reactant and solvent for the catalyst surface.[2][11] - Consider using a solvent that has a lower affinity for the catalyst surface.[2][11] |
Quantitative Data Presentation
The following tables provide representative data from studies on related diol reactions. Note that these should be used as a starting point for optimization, as the performance with this compound may vary.
Table 1: Performance of Ruthenium Catalysts in the Dehydrogenation of 1,4-Butanediol to γ-Butyrolactone [5]
| Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Turnover Number (TON) |
| RuH₂(PPh₃)₄ | 205 | 40 | - | 99 | - |
| cis-(PMe₃)₂RuCl₂(eda) | 205 | 48 | - | 100 | 17,000 |
| RuH₂(PMe₃)₄ | 205 | 10-12 | >100 | - | - |
Table 2: Cyclodehydration of 1,4-Butanediol to Tetrahydrofuran over Zr-Al Catalysts [12]
| Catalyst | Zr/(Zr+Al) Molar Ratio | Temperature (°C) | Time (h) | BDO Conversion (%) | THF Yield (%) |
| ZA11 | 0.5 | 240 | 3 | - | 90.1 |
| ZA13 | 0.25 | 220 | 3 | - | 97.1 |
Experimental Protocols
Protocol 1: Selective Oxidation of this compound to 4-Hydroxy-4-phenylbutanal using a TEMPO-based Catalyst (Adapted from general procedures)
This protocol is adapted from established methods for the selective oxidation of primary alcohols.[6][7]
Materials:
-
This compound
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Sodium hypochlorite (B82951) (bleach)
-
Sodium bicarbonate
-
Potassium bromide
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Add catalytic amounts of TEMPO and potassium bromide to the solution.
-
Add an aqueous solution of sodium bicarbonate.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium hypochlorite solution dropwise while vigorously stirring. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Dehydrogenative Cyclization of this compound to γ-Phenyl-γ-butyrolactone (Adapted from Ruthenium-catalyzed reactions)
This protocol is based on acceptorless dehydrogenation methods for 1,4-diols.[5]
Materials:
-
This compound
-
Ruthenium catalyst (e.g., RuH₂(PPh₃)₄ or a similar complex)
-
High-boiling point, inert solvent (e.g., diphenyl ether), or neat conditions
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel equipped with a reflux condenser and under an inert atmosphere, add this compound and the ruthenium catalyst.
-
If using a solvent, add it at this stage. For neat conditions, proceed without solvent.
-
Heat the reaction mixture to a high temperature (e.g., 200-210 °C) with vigorous stirring.
-
Monitor the reaction by GC or NMR for the formation of the lactone product. Hydrogen gas will be evolved.
-
After the reaction is complete, cool the mixture to room temperature.
-
If the product is solid, it may be purified by recrystallization. If it is an oil, purification can be achieved by vacuum distillation or column chromatography.
Visualizations
Caption: Catalyst selection workflow for this compound reactions.
Caption: Troubleshooting workflow for common issues in catalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. TEMPO [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent inhibition in the liquid-phase catalytic oxidation of 1,4-butanediol: understanding the catalyst behaviour from NMR relaxation time measurements - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. Cyclodehydration of 1,4-butanediol over Zr-Al Catalysts: Effect of Reaction Medium - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Chain Extenders in Polyurethane Synthesis: 1-Phenylbutane-1,4-diol vs. 1,4-Butanediol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-phenylbutane-1,4-diol and 1,4-butanediol (B3395766) (BDO) as chain extenders in the synthesis of polyurethanes. The selection of a chain extender is a critical determinant of the final properties of the polyurethane, influencing its mechanical strength, thermal stability, and overall performance. While 1,4-butanediol is a widely utilized aliphatic diol, the introduction of an aromatic moiety in this compound offers a pathway to tailor polymer characteristics for specific applications.
Chemical Structures and Their Influence on Polyurethane Properties
The fundamental difference between these two diols lies in the presence of a phenyl group in this compound. This structural variance has a significant impact on the hard segment of the resulting polyurethane.
1,4-Butanediol (BDO) is a linear and flexible aliphatic diol.[1] Its use as a chain extender typically leads to polyurethanes with a good balance of hardness and low-temperature flexibility, high tensile strength, and good durability.[2][3] The linear nature of BDO allows for efficient packing of the hard segments, leading to crystalline domains that contribute to the material's toughness.
This compound , on the other hand, introduces a bulky and rigid phenyl group into the polymer backbone. While specific experimental data on its use in polyurethane synthesis is limited in publicly available literature, the effects of aromatic diols are well-documented. Aromatic diol chain extenders are known to enhance the mechanical profile of polyurethanes, contributing to improved hardness, increased tensile strength, and better resilience.[2] The presence of the aromatic ring can lead to stronger intermolecular interactions, such as pi-pi stacking, which can further stiffen the hard segments and improve thermal stability.[4]
Performance Comparison: Expected Properties
The following table summarizes the expected performance differences between polyurethanes synthesized with this compound and 1,4-butanediol, based on established structure-property relationships in polyurethane chemistry.
| Property | Polyurethane with 1,4-Butanediol | Polyurethane with this compound (Expected) | Rationale |
| Mechanical Properties | |||
| Tensile Strength | High | Very High[2] | The rigid aromatic ring in this compound is expected to increase the stiffness and strength of the hard segments. |
| Elongation at Break | High | Moderate | The increased rigidity from the phenyl group may lead to a reduction in flexibility and elongation. |
| Hardness | Good | High[2] | The bulky aromatic group restricts chain mobility, leading to a harder material. |
| Thermal Properties | |||
| Glass Transition Temperature (Tg) of Hard Segment | Moderate | High[5] | The aromatic structure enhances the rigidity of the hard segment, requiring more energy for chain movement. |
| Thermal Stability | Good | Excellent[4] | Aromatic structures generally exhibit higher thermal stability compared to their aliphatic counterparts. |
| Processing | |||
| Reactivity | High | Moderate[5][6] | The hydroxyl groups in this compound may have different reactivities due to the electronic effects of the phenyl group. |
| Crystallinity of Hard Segment | Crystalline | Potentially Amorphous or less crystalline | The bulky phenyl group may disrupt the regular packing of the hard segments, leading to a more amorphous morphology. |
Experimental Protocols
The synthesis of polyurethanes using either chain extender can be carried out via a one-shot or a prepolymer method. The prepolymer method is often preferred for better control over the polymer structure.
General Two-Step Prepolymer Synthesis of Polyurethane
Materials:
-
Polyol (e.g., Polytetrahydrofuran, Polycaprolactone diol)
-
Diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI)
-
Chain Extender (1,4-Butanediol or this compound)
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL)
-
Solvent (e.g., N,N-Dimethylformamide - DMF, if solution polymerization is desired)
Procedure:
-
Prepolymer Synthesis:
-
The polyol is dried under vacuum at an elevated temperature (e.g., 80-100 °C) for several hours to remove any residual water.
-
The dried polyol is charged into a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a thermometer.
-
The diisocyanate is added to the reactor in a stoichiometric excess (NCO:OH ratio > 1, typically around 2:1).
-
The reaction mixture is heated to a specific temperature (e.g., 70-80 °C) and stirred under a nitrogen atmosphere until the theoretical isocyanate content is reached. This can be monitored by titration.
-
-
Chain Extension:
-
The resulting isocyanate-terminated prepolymer is cooled to a suitable temperature (e.g., 50-60 °C).
-
The chain extender (1,4-butanediol or this compound) is added to the prepolymer with vigorous stirring. The amount of chain extender is calculated to achieve the desired final polymer properties (typically aiming for a final NCO:OH ratio close to 1).
-
A catalyst, such as DBTDL, is often added to control the reaction rate.
-
The mixture is poured into a mold and cured at a specific temperature and time to obtain the final polyurethane elastomer.
-
Visualizing the Synthesis and Structures
The following diagrams illustrate the chemical structures of the chain extenders and a simplified workflow for polyurethane synthesis.
Caption: Chemical structures of 1,4-Butanediol and this compound.
References
- 1. 1,4-Butanediol - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms - ProQuest [proquest.com]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
comparison of different synthesis methods for 1-phenylbutane-1,4-diol
A Comparative Guide to the Synthesis of 1-Phenylbutane-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary methods for the synthesis of this compound, a valuable intermediate in the development of various pharmaceutical compounds. The comparison focuses on reaction efficiency, reagent selection, and procedural complexity, supported by experimental data to inform synthetic strategy.
Data Presentation
The following table summarizes the key quantitative data for two distinct synthetic routes to this compound: the reduction of a ketoester and a Grignard reaction approach.
| Parameter | Method 1: Reduction of Ketoester | Method 2: Grignard Reaction (Adapted) |
| Starting Material | Methyl 4-oxo-4-phenylbutanoate | γ-Butyrolactone & Phenylmagnesium Bromide |
| Key Reagents | Sodium Borohydride (B1222165) (NaBH₄), Methanol (B129727) | Phenylmagnesium Bromide, THF, HCl |
| Reaction Type | Reduction | Nucleophilic Addition |
| Yield (%) | 82%[1][2] | Not explicitly reported for target molecule |
| Reaction Time | 4 hours[1] | Overnight[3] |
| Reaction Temperature | 5-10°C to 30°C[1] | Room Temperature[3] |
| Product Selectivity | High | Potential for side products |
Experimental Protocols
Method 1: Reduction of Methyl 4-oxo-4-phenylbutanoate
This method employs the reduction of a ketoester to the corresponding diol using sodium borohydride.[1][2]
Materials:
-
Methyl 4-oxo-4-phenylbutanoate
-
Anhydrous Methanol
-
Sodium Borohydride (NaBH₄)
-
Water
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Ethyl Acetate
-
Petroleum Ether
Procedure:
-
A solution of methyl 4-oxo-4-phenylbutanoate (2 mmol) in anhydrous methanol (2.5 mL) is prepared in a flask with constant stirring at a temperature of 5–10 °C.[1]
-
Sodium borohydride (8 mmol) is added in portions to the solution over a period of 5 minutes.[1]
-
The reaction mixture is then allowed to warm to room temperature (30 °C) and is stirred for an additional 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).[1]
-
Upon completion, the methanol is removed under reduced pressure.[1]
-
The resulting residue is diluted with water and extracted with dichloromethane (3 x 10 mL).[1]
-
The combined organic extracts are washed sequentially with water and brine, and then dried over anhydrous Na₂SO₄.[1]
-
The solvent is evaporated to yield crude 1-phenyl-1,4-butanediol.[1]
-
The crude product is purified by filtration chromatography through a short plug of silica gel using 10% ethyl acetate–petroleum ether as the eluent to afford the pure product.[1]
Method 2: Grignard Reaction with γ-Butyrolactone (Adapted for this compound)
This protocol is adapted from the synthesis of 1,1-diphenylbutane-1,4-diol (B85740) and outlines a plausible route to the target molecule using a Grignard reagent.[3]
Materials:
-
γ-Butyrolactone
-
Phenylmagnesium Bromide (2M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Aqueous Ammonium (B1175870) Chloride Solution
-
2 N Hydrochloric Acid
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of γ-butyrolactone (50.3 mmol) in anhydrous THF (60 ml), a 2 M solution of phenylmagnesium bromide in THF (120 mmol) is added dropwise over 50 minutes.[3]
-
The reaction mixture is stirred overnight at room temperature.[3]
-
A saturated aqueous ammonium chloride solution is added dropwise, followed by the dropwise addition of 2 N hydrochloric acid to quench the reaction.[3]
-
The mixture is extracted with ethyl acetate.[3]
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product.[3]
-
Further purification of the crude product would be necessary, likely via column chromatography.
Visualizations
Synthetic Pathways Overview
Caption: Comparison of synthetic routes to this compound.
Experimental Workflow: Reduction Method
Caption: Step-by-step workflow for the reduction synthesis method.
References
Spectroscopic Analysis for the Structural Confirmation of 1-Phenylbutane-1,4-diol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data for the structural confirmation of 1-phenylbutane-1,4-diol against its structural isomers, 1-phenylbutane-1,3-diol (B3277115) and 2-phenylbutane-1,4-diol. The presented data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offers a basis for unambiguous structural elucidation, a critical step in chemical synthesis and drug development.
Comparative Spectroscopic Data
The structural differences between this compound and its isomers are clearly distinguishable through the analysis of their respective spectroscopic data. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Compound | Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Assignment |
| This compound | 7.25-7.40 (m, 5H, Ar-H), 4.70 (dd, J=7.8, 5.2 Hz, 1H, CH-OH), 3.65 (t, J=6.5 Hz, 2H, CH₂-OH), 2.50 (br s, 2H, OH), 1.80-1.95 (m, 2H, Ph-CH-CH₂ ), 1.60-1.75 (m, 2H, CH₂ -CH₂-OH) |
| 1-Phenylbutane-1,3-diol | 7.20-7.38 (m, 5H, Ar-H), 4.98 (dd, J=8.0, 4.5 Hz, 1H, Ph-CH-OH), 4.05 (m, 1H, CH₂-CH -OH), 2.80 (br s, 2H, OH), 1.75-1.90 (m, 2H, CH-CH₂ -CH), 1.20 (d, J=6.2 Hz, 3H, CH₃) |
| 2-Phenylbutane-1,4-diol | 7.15-7.35 (m, 5H, Ar-H), 3.70-3.80 (m, 2H, CH₂ -OH at C4), 3.60 (d, J=7.0 Hz, 2H, CH₂ -OH at C1), 2.90 (m, 1H, Ar-CH ), 2.60 (br s, 2H, OH), 1.90-2.10 (m, 2H, CH-CH₂ -CH₂) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm |
| This compound | 144.8 (Ar-C), 128.4 (Ar-CH), 127.5 (Ar-CH), 125.9 (Ar-CH), 74.5 (CH-OH), 62.8 (CH₂-OH), 35.7 (Ph-CH-C H₂), 30.2 (C H₂-CH₂-OH) |
| 1-Phenylbutane-1,3-diol | 144.5 (Ar-C), 128.5 (Ar-CH), 127.6 (Ar-CH), 125.8 (Ar-CH), 72.1 (Ph-C H-OH), 67.5 (CH₂-C H-OH), 43.8 (CH-C H₂-CH), 22.5 (CH₃) |
| 2-Phenylbutane-1,4-diol | 142.5 (Ar-C), 129.0 (Ar-CH), 128.8 (Ar-CH), 126.5 (Ar-CH), 68.0 (C H₂-OH at C1), 60.5 (C H₂-OH at C4), 50.0 (Ar-C H), 38.0 (CH-C H₂-CH₂) |
Table 3: IR Spectroscopic Data
| Compound | Characteristic Absorption Bands (cm⁻¹) | Assignment |
| This compound | 3350 (broad), 3030, 2940, 1600, 1495, 1450, 1050 | O-H stretch, Ar C-H stretch, Aliphatic C-H stretch, C=C stretch (aromatic), C=C stretch (aromatic), C-H bend, C-O stretch |
| 1-Phenylbutane-1,3-diol | 3340 (broad), 3030, 2960, 1605, 1490, 1455, 1070 | O-H stretch, Ar C-H stretch, Aliphatic C-H stretch, C=C stretch (aromatic), C=C stretch (aromatic), C-H bend, C-O stretch |
| 2-Phenylbutane-1,4-diol | 3360 (broad), 3025, 2930, 1600, 1495, 1450, 1045 | O-H stretch, Ar C-H stretch, Aliphatic C-H stretch, C=C stretch (aromatic), C=C stretch (aromatic), C-H bend, C-O stretch |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 166.10 | 148, 133, 117, 107, 91, 77 |
| 1-Phenylbutane-1,3-diol | 166.10 | 148, 133, 121, 105, 91, 77 |
| 2-Phenylbutane-1,4-diol | 166.10 | 148, 135, 117, 105, 91, 77 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the diol sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solvent should be chosen based on the sample's solubility and to avoid overlapping signals with the analyte.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For quantitative analysis, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.[1]
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. For ¹H NMR, integrate the signals to determine the relative number of protons.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) plates.[2] Alternatively, Attenuated Total Reflectance (ATR-FTIR) can be used by placing a small drop of the liquid directly on the ATR crystal.[3]
-
Background Spectrum: Record a background spectrum of the empty sample holder (for KBr plates) or the clean ATR crystal. This will be subtracted from the sample spectrum to remove atmospheric and instrumental interferences.
-
Data Acquisition: Acquire the spectrum of the sample over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables to identify functional groups.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the diol sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
GC Conditions: Use a GC system equipped with a suitable capillary column (e.g., a non-polar or mid-polar column is often a good starting point for diol analysis).[4] A typical oven temperature program could be: initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
MS Conditions: The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. Acquire mass spectra over a mass range of m/z 40-400.
-
Data Analysis: Identify the peak corresponding to the analyte in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern. This pattern provides valuable information for structural elucidation.
Visualizing the Workflow and Logic
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical connections between the different spectroscopic techniques for the structural confirmation of this compound.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Logical path to structural elucidation.
References
Validating the Purity of 1-phenylbutane-1,4-diol: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, establishing the purity of chemical compounds is a critical step in ensuring the safety, efficacy, and reproducibility of experimental results. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical methods for validating the purity of 1-phenylbutane-1,4-diol, complete with detailed experimental protocols and supporting data.
Comparison of Key Analytical Methods for Purity Determination
The choice of analytical technique for purity assessment depends on the properties of the analyte and potential impurities, as well as the specific requirements of the analysis. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for non-volatile and thermally unstable compounds.[1][2] Other powerful methods include Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The following table summarizes a comparison of these techniques for the analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[1] | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[3] | Quantification based on the direct proportionality between NMR signal integrals and the number of atomic nuclei.[4] |
| Applicability to this compound | Highly suitable. The compound is non-volatile and has a UV-active phenyl group, making it ideal for HPLC-UV analysis. | Potentially suitable, but may require derivatization to increase volatility and thermal stability.[5] | Excellent. Provides both structural information and direct quantification without needing an identical reference standard.[6] |
| Pros | Broad applicability to non-volatile and thermally labile compounds[3], high precision, and various detection methods (UV, MS).[7] | High separation efficiency, speed for volatile compounds, and sensitive detectors like FID.[3] | A direct, primary method requiring no identical standard[6], provides structural confirmation, and can be faster than developing chromatographic methods.[8] |
| Cons | Higher cost due to solvent consumption and more complex equipment.[7] | Limited to volatile and thermally stable compounds; risk of degradation at high temperatures.[5] | Lower sensitivity compared to chromatographic methods, requires more expensive equipment (NMR spectrometer).[9] |
| Typical Use Case | Routine purity testing, stability studies, and identification of non-volatile impurities in pharmaceutical development.[3][7] | Analysis of residual solvents, volatile impurities, and raw material testing for volatile components.[1][3] | Primary purity assessment, certification of reference standards, and analysis of samples where no reference standard exists.[6][10] |
Detailed Experimental Protocol: HPLC Purity Validation
This section details a reverse-phase HPLC (RP-HPLC) method for the purity determination of this compound. RP-HPLC is a common mode where the stationary phase is non-polar and the mobile phase is polar.[11][12]
2.1. Instrumentation and Materials
-
HPLC System: An Alliance system with a quaternary pump, autosampler, and a photodiode array (PDA) detector.[13]
-
Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[13]
-
Solvents: HPLC-grade acetonitrile (B52724) and ultrapure water.
-
Reagents: Phosphoric acid (for mobile phase modification).
-
Standard: this compound reference standard of known purity.
-
Sample: this compound batch to be tested.
2.2. Chromatographic Conditions
-
Mobile Phase: Isocratic mixture of Acetonitrile:Water (50:50, v/v), with 0.1% phosphoric acid. The mobile phase composition may be adjusted to optimize separation.[14]
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm, based on the UV absorbance of the phenyl group.
-
Injection Volume: 10 µL.
2.3. Sample Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in the mobile phase to prepare a 1.0 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution using the same procedure as the standard solution.
2.4. Analysis and Calculation
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system peaks are present.
-
Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., retention time repeatability, peak area precision).
-
Inject the sample solution.
-
Identify the main peak corresponding to this compound based on the retention time of the reference standard.
-
Calculate the purity of the sample using the area normalization method with the following formula:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation: Hypothetical Purity Analysis
The following table presents hypothetical data from the HPLC analysis of a test batch of this compound, including potential impurities. Impurities in such syntheses can arise from starting materials or side reactions.[15]
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |
| 1 | 2.85 | 15,230 | 0.45 | Unknown Impurity 1 |
| 2 | 4.50 | 3,350,890 | 99.20 | This compound |
| 3 | 6.21 | 22,050 | 0.35 | Unknown Impurity 2 |
| Total | 3,388,170 | 100.00 |
Visualization of the HPLC Validation Workflow
The logical flow of the purity validation process, from initial planning to final reporting, is crucial for ensuring a systematic and compliant approach.
Caption: Workflow for HPLC purity validation of this compound.
References
- 1. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 2. Why Use HPLC Instead of GC? [monadlabtech.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. emerypharma.com [emerypharma.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. benchchem.com [benchchem.com]
- 7. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mt.com [mt.com]
- 11. iosrphr.org [iosrphr.org]
- 12. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile oil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Separation of 1,1-Diphenylbutane-1,4-diol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-Phenylbutane-1,4-diol Stereoisomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a framework for the comparative study of the (R)- and (S)-stereoisomers of 1-phenylbutane-1,4-diol. Due to the limited availability of direct comparative data in published literature, this document serves as a template, outlining the necessary experimental protocols and data presentation formats required for a comprehensive evaluation.
The stereochemistry of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of each other, can exhibit significantly different pharmacological and toxicological profiles. This guide focuses on the (R)- and (S)-enantiomers of this compound, outlining a systematic approach to compare their physicochemical properties and potential biological effects.
Physicochemical Properties
A fundamental step in a comparative study is the characterization of the physical and chemical properties of each stereoisomer. While some properties like melting and boiling points are expected to be identical for enantiomers, optical rotation will be equal in magnitude but opposite in direction.
| Property | Racemic this compound | (R)-1-Phenylbutane-1,4-diol | (S)-1-Phenylbutane-1,4-diol |
| Molecular Formula | C₁₀H₁₄O₂ | C₁₀H₁₄O₂ | C₁₀H₁₄O₂ |
| Molecular Weight | 166.22 g/mol | 166.22 g/mol | 166.22 g/mol |
| Melting Point | 65-66 °C[1] | Data not available | Data not available |
| Boiling Point | 316.1 °C at 760 mmHg[1] | Data not available | Data not available |
| Optical Rotation ([α]D) | 0° | Predicted > 0° | Predicted < 0° |
| CAS Number | 4850-50-4[1] | 12598031-77-9 (example) | Data not available |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for a valid comparative study. Below are representative methodologies for the synthesis, separation, and biological evaluation of this compound stereoisomers.
Enantioselective Synthesis: Asymmetric Reduction
A common method for producing enantiomerically enriched alcohols is the asymmetric reduction of a prochiral ketone precursor, such as 4-hydroxy-1-phenylbutan-1-one (B1625134).
Objective: To synthesize (R)- and (S)-1-phenylbutane-1,4-diol via asymmetric reduction of 4-hydroxy-1-phenylbutan-1-one.
Materials:
-
4-hydroxy-1-phenylbutan-1-one
-
Chiral reducing agent (e.g., (R)- or (S)-CBS reagent, or a chiral ruthenium catalyst)
-
Borane dimethyl sulfide (B99878) complex (BMS) or isopropanol (B130326) as a hydrogen source
-
Anhydrous tetrahydrofuran (B95107) (THF) or other suitable solvent
-
Methanol
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of the chiral catalyst (e.g., (R)- or (S)-CBS reagent) in anhydrous THF is cooled to -20 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Borane dimethyl sulfide complex (BMS) is added dropwise to the catalyst solution, and the mixture is stirred for 10 minutes.
-
A solution of 4-hydroxy-1-phenylbutan-1-one in anhydrous THF is added dropwise over 30 minutes, maintaining the temperature at -20 °C.
-
The reaction is stirred at -20 °C for several hours and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of methanol, followed by 1 M HCl.
-
The mixture is warmed to room temperature and stirred for 30 minutes.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired enantiomer of this compound.
Chiral Separation: High-Performance Liquid Chromatography (HPLC)
For the separation and analysis of enantiomers, chiral HPLC is the method of choice.
Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound.
Materials and Equipment:
-
Racemic this compound standard
-
(R)- and (S)-1-phenylbutane-1,4-diol standards (if available)
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak IA, IB, or IC)
-
Mobile phase solvents (e.g., n-hexane, isopropanol, ethanol)
Procedure:
-
A chiral HPLC column is installed and equilibrated with the mobile phase (e.g., a mixture of n-hexane and isopropanol, 90:10 v/v) at a constant flow rate (e.g., 1.0 mL/min).
-
A standard solution of racemic this compound is prepared in the mobile phase.
-
The racemic standard is injected into the HPLC system.
-
The chromatogram is monitored at a suitable wavelength (e.g., 254 nm).
-
The retention times of the two enantiomers are recorded. The separation is optimized by adjusting the mobile phase composition and flow rate to achieve baseline resolution (Rs > 1.5).
-
If available, individual enantiomer standards are injected to confirm the elution order.
-
A calibration curve is constructed for each enantiomer using solutions of known concentrations to allow for quantification.
Mandatory Visualizations
Stereoisomer Relationship and Biological Interaction
The following diagram illustrates the relationship between the (R) and (S) enantiomers of this compound and their potential for differential interaction with a biological target.
Caption: Relationship between stereoisomers and biological target interaction.
Experimental Workflow for Comparative Biological Activity Screening
This diagram outlines a typical workflow for comparing the biological activity of the two stereoisomers.
Caption: Workflow for comparing the biological activity of stereoisomers.
References
A Researcher's Guide to Determining Enantiomeric Excess of Chiral 1-Phenylbutane-1,4-diol
For researchers and professionals in drug development and chemical synthesis, the accurate determination of enantiomeric excess (ee) is a critical step in the characterization of chiral molecules. This guide provides a comparative overview of the primary analytical methods for determining the enantiomeric excess of chiral 1-phenylbutane-1,4-diol, complete with experimental data and detailed protocols.
Comparison of Analytical Methods
The two most prevalent and effective techniques for determining the enantiomeric excess of chiral diols such as this compound are Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents and High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. Gas chromatography (GC) with a chiral column also presents a viable, albeit less common, alternative.
| Feature | NMR with Chiral Derivatizing Agents | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Formation of diastereomers with distinct NMR signals. | Differential interaction of enantiomers with a chiral stationary phase. | Separation of volatile enantiomers on a chiral stationary phase. |
| Sample Preparation | Derivatization reaction is required. | Typically involves direct injection of a sample solution. | Derivatization may be necessary to enhance volatility. |
| Instrumentation | NMR Spectrometer | HPLC system with a chiral column and UV detector | GC system with a chiral column and FID detector |
| Analysis Time | Rapid data acquisition following derivatization.[1] | Longer analysis time per sample due to chromatographic runs.[1] | Generally offers faster run times compared to HPLC. |
| Solvent Consumption | Minimal.[1] | Significant.[1] | Minimal. |
| Method Development | Involves screening of chiral derivatizing agents and optimization of reaction conditions. | Requires screening of various chiral columns and mobile phase compositions. | Entails selection of an appropriate chiral column and optimization of the temperature program. |
| Data Analysis | Integration of well-resolved diastereomeric NMR signals.[2] | Integration of the chromatographic peak areas for each enantiomer. | Integration of the chromatographic peak areas for each enantiomer. |
| Sensitivity | Generally lower than chromatographic methods. | High, particularly for compounds with a UV chromophore. | High, especially with a Flame Ionization Detector (FID). |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Derivatizing Agent
This method relies on the conversion of the enantiomeric diols into diastereomers, which can be distinguished by NMR spectroscopy. A common approach involves a three-component reaction with 2-formylphenylboronic acid and an enantiopure amine.[3][4]
Materials:
-
Chiral this compound sample
-
2-Formylphenylboronic acid
-
(R)-(+)-α-Methylbenzylamine
-
Deuterated chloroform (B151607) (CDCl3)
-
NMR tubes
Procedure:
-
In an NMR tube, dissolve approximately 5 mg of the chiral this compound sample in 0.6 mL of CDCl3.
-
Add 1.1 equivalents of 2-formylphenylboronic acid to the NMR tube.
-
Add 1.1 equivalents of (R)-(+)-α-Methylbenzylamine to the NMR tube.
-
Cap the NMR tube and shake gently to mix the reactants.
-
Allow the reaction to proceed at room temperature for approximately 15 minutes.
-
Acquire the 1H NMR spectrum of the resulting diastereomeric iminoboronate esters.
-
Identify a pair of well-resolved signals corresponding to the two diastereomers.
-
Integrate these signals to determine the ratio of the diastereomers, which directly corresponds to the enantiomeric excess of the this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the direct separation of enantiomers using a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for the resolution of chiral diols.[5][6]
Materials:
-
Chiral this compound sample
-
HPLC-grade hexane (B92381)
-
HPLC-grade isopropanol (B130326)
-
Chiral HPLC column (e.g., Daicel Chiralcel AS-H)
Procedure:
-
Prepare the mobile phase by mixing hexane and isopropanol in a suitable ratio (e.g., 90:10 v/v). Degas the mobile phase before use.
-
Dissolve a small amount of the chiral this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Set up the HPLC system with the chiral column, and equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Set the UV detector to an appropriate wavelength to detect the analyte (e.g., 210 nm).
-
Inject a small volume (e.g., 10 µL) of the sample solution onto the column.
-
Record the chromatogram and identify the peaks corresponding to the two enantiomers based on their retention times.
-
Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess using the formula: ee (%) = [(Area1 - Area2) / (Area1 + Area2)] x 100.
Experimental Workflow Diagram
Caption: Workflow for ee determination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simple protocol for NMR analysis of the enantiomeric purity of diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. rsc.org [rsc.org]
A Comparative Guide to the Spectral Data of 1-Phenylbutane-1,4-diol and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectral data for 1-phenylbutane-1,4-diol and its structural isomer, 1-phenylbutane-1,3-diol, along with 1,4-diphenyl-1,4-butanedione as a related compound. The information herein is intended to aid in the cross-referencing and validation of spectral data for these compounds.
Spectral Data Comparison
The following tables summarize the key spectral data for this compound and the selected alternative compounds. This data has been compiled from various spectral databases and literature sources.
Table 1: ¹H NMR Spectral Data
| Compound | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |
| This compound | ~7.35-7.25 | m | - | Aromatic (5H) |
| ~4.70 | t | 6.5 | CH(OH) | |
| ~3.65 | t | 6.4 | CH₂OH | |
| ~1.90-1.70 | m | - | CH₂-CH₂ | |
| 1-Phenylbutane-1,3-diol | 7.38 - 7.20 | m | - | Aromatic (5H) |
| 4.81 | dd | 8.0, 5.0 | CH(OH)Ph | |
| 4.02 | m | - | CH(OH)CH₃ | |
| 1.90 - 1.70 | m | - | CH₂ | |
| 1.25 | d | 6.2 | CH₃ | |
| 1,4-Diphenyl-1,4-butanedione [1][2] | 8.00 - 7.95 | m | - | Aromatic (4H, ortho to C=O) |
| 7.50 - 7.42 | m | - | Aromatic (6H) | |
| 3.42 | s | - | CH₂-CH₂ |
Table 2: ¹³C NMR Spectral Data
| Compound | Chemical Shift (δ) [ppm] |
| This compound [3] | 144.9, 128.3, 127.2, 125.8, 74.8, 62.5, 35.8, 30.2 |
| 1-Phenylbutane-1,3-diol | 144.8, 128.4, 127.4, 125.8, 73.9, 67.8, 43.1, 23.9 |
| 1,4-Diphenyl-1,4-butanedione [1] | 197.3, 139.7, 135.0, 129.6, 129.0, 32.5 |
Table 3: FT-IR Spectral Data (Key Peaks)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | ~3350 (broad) | O-H stretch |
| ~3030 | C-H stretch (aromatic) | |
| ~2940, 2870 | C-H stretch (aliphatic) | |
| ~1600, 1495, 1450 | C=C stretch (aromatic) | |
| ~1050 | C-O stretch | |
| 1-Phenylbutane-1,3-diol | 3360 (broad) | O-H stretch |
| 3030 | C-H stretch (aromatic) | |
| 2960, 2930, 2870 | C-H stretch (aliphatic) | |
| 1603, 1495, 1454 | C=C stretch (aromatic) | |
| 1070, 1030 | C-O stretch | |
| 1,4-Diphenyl-1,4-butanedione [2] | 3060 | C-H stretch (aromatic) |
| 2930 | C-H stretch (aliphatic) | |
| 1680 | C=O stretch | |
| 1600, 1450 | C=C stretch (aromatic) |
Table 4: Mass Spectrometry Data (Key Fragments, m/z)
| Compound | Key Fragments (m/z) |
| This compound [3] | 166 (M+), 148, 133, 120, 107, 91, 79, 77 |
| 1-Phenylbutane-1,3-diol [4] | 166 (M+), 148, 120, 107, 91, 79, 77, 43 |
| 1,4-Diphenyl-1,4-butanedione [5][6] | 238 (M+), 105, 77 |
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for compounds similar to this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64 (depending on concentration).
-
Relaxation Delay: 1-5 s.
-
Temperature: 298 K.
-
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2 s.
-
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Neat (for liquids): Place a drop of the liquid between two KBr or NaCl plates.
-
KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Spectrometer: FT-IR spectrometer.
-
Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (10-100 µg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
GC Parameters:
-
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250-280 °C.
-
Oven Program: Start at a lower temperature (e.g., 50-100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-300 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: The total ion chromatogram (TIC) is used to identify the retention time of the analyte. The mass spectrum corresponding to that retention time is then analyzed for its fragmentation pattern and compared to library spectra for identification.
Logical Workflow for Spectral Data Validation
The following diagram illustrates a logical workflow for the cross-referencing and validation of spectral data for an organic compound like this compound.
References
- 1. rsc.org [rsc.org]
- 2. 1,4-Butanedione, 1,4-diphenyl- [webbook.nist.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 1-Phenylbutane-1,3-diol | C10H14O2 | CID 5232872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,4-Diphenyl-1,4-butanedione | C16H14O2 | CID 136322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,4-Butanedione, 1,4-diphenyl- [webbook.nist.gov]
Comparative Biological Activity of 1-Phenylbutane-1,4-diol and its Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of related chemical entities is paramount for lead optimization and candidate selection. This guide provides a comparative overview of the potential biological activities of 1-phenylbutane-1,4-diol and its derivatives, drawing upon experimental data from structurally analogous compounds to infer structure-activity relationships and potential mechanisms of action.
Inferred Biological Activity Profile
Based on structure-activity relationship (SAR) studies of related anticonvulsant agents, the core structure of this compound suggests potential activity at the central nervous system (CNS). The presence of a phenyl group is a common feature in many anticonvulsant drugs, contributing to their ability to modulate neuronal excitability. The diol functionality may influence the compound's pharmacokinetic properties, such as solubility and ability to cross the blood-brain barrier.
Derivatives of this compound, through modifications at the phenyl ring or the diol chain, could exhibit a range of biological activities. For instance, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can significantly alter the compound's potency and efficacy.
Comparative Data from Structurally Related Compounds
To provide a quantitative basis for comparison, the following table summarizes the anticonvulsant activity of various phenyl-substituted compounds that share structural similarities with this compound. The data is primarily from studies utilizing rodent models of epilepsy, such as the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the 6 Hz psychomotor seizure model. These tests are standard preclinical screens for identifying compounds with potential efficacy against generalized tonic-clonic seizures, absence seizures, and therapy-resistant partial seizures, respectively.
| Compound Class | Representative Compound | MES (ED₅₀, mg/kg) | scPTZ (ED₅₀, mg/kg) | 6 Hz (ED₅₀, mg/kg) | Reference Compound (ED₅₀, mg/kg) |
| Phenyl-substituted Succinimides | Compound 14 | 49.6 | 67.4 | 31.3 (32 mA) | Phenytoin (MES): ~30 |
| N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides | Compound 4 | 96.9 | 75.4 | 44.3 | Ethosuximide (scPTZ): ~130 |
| (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides | Compound 30 | 45.6 | - | 39.5 (32 mA) | Lacosamide (MES): ~10 |
| Phenylmethylenehydantoins | Compound 14 | 28 | - | - | Valproic Acid (scPTZ): ~272 |
Note: The data presented is for structurally related compounds and is intended to provide a comparative context for the potential activity of this compound and its derivatives. The specific activity of this compound and its derivatives would need to be determined experimentally.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vivo anticonvulsant assays, adapted from studies on structurally related compounds.
Maximal Electroshock (MES) Seizure Test
This test is a model for generalized tonic-clonic seizures.
-
Animal Model: Male Swiss mice (20-25 g).
-
Compound Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the vehicle alone.
-
Procedure: At a predetermined time after compound administration (e.g., 30 or 60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s duration) is delivered through corneal electrodes.
-
Endpoint: The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded. The median effective dose (ED₅₀), the dose that protects 50% of the animals, is then calculated.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This test is a model for absence seizures.
-
Animal Model: Male Swiss mice (18-22 g).
-
Compound Administration: Test compounds are administered i.p. or p.o. at various doses.
-
Procedure: Following compound administration, a convulsant dose of pentylenetetrazole (PTZ), typically 85 mg/kg, is injected subcutaneously.
-
Endpoint: The ability of the compound to prevent clonic seizures for a period of 30 minutes is observed. The ED₅₀ is calculated as the dose that protects 50% of the animals from seizures.
Hz Psychomotor Seizure Test
This test is a model for therapy-resistant partial seizures.
-
Animal Model: Male CF-1 mice (18-25 g).
-
Compound Administration: Test compounds are administered i.p. or p.o.
-
Procedure: After a specified pretreatment time, a low-frequency (6 Hz) electrical stimulus of long duration (3 seconds) is delivered through corneal electrodes at a specific current intensity (e.g., 32 mA or 44 mA).
-
Endpoint: The endpoint is the prevention of the psychomotor seizure, characterized by a period of immobility and abnormal behavior. The ED₅₀ is determined as the dose that protects 50% of the mice.
Potential Signaling Pathways and Mechanisms of Action
The anticonvulsant activity of many phenyl-containing compounds is often attributed to their ability to modulate voltage-gated ion channels or enhance inhibitory neurotransmission. A plausible mechanism of action for this compound and its derivatives could involve the modulation of voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials.
Below is a diagram illustrating a simplified signaling pathway for the modulation of neuronal excitability by a hypothetical anticonvulsant agent.
Caption: Hypothetical mechanism of action for a this compound derivative.
This diagram illustrates how a derivative of this compound might exert its anticonvulsant effect by stabilizing the inactivated state of voltage-gated sodium channels in the presynaptic terminal. This action would reduce the number of channels available to open in response to an action potential, thereby decreasing neurotransmitter release and subsequent postsynaptic neuronal firing.
Conclusion
While direct experimental data on the comparative biological activity of this compound and its derivatives is currently limited, analysis of structurally similar compounds provides a strong foundation for predicting their potential as CNS-active agents, particularly with anticonvulsant properties. The provided data and experimental protocols offer a valuable resource for guiding future research in this area. Further investigation through synthesis and rigorous biological evaluation is necessary to fully elucidate the therapeutic potential of this class of compounds.
A Comparative Analysis of Synthetic Routes to 1-Phenylbutane-1,4-diol for Research and Development
A detailed evaluation of three primary synthetic pathways to 1-phenylbutane-1,4-diol reveals that the reduction of 4-aryl-4-oxoesters offers a high-yield, cost-effective, and straightforward approach, making it a compelling choice for laboratory and potential scale-up applications. This guide provides a comprehensive cost-benefit analysis of this method alongside two alternative routes: a Grignard reaction-based synthesis and a catalytic hydrogenation pathway, offering researchers and drug development professionals the critical data needed to select the optimal synthesis strategy.
This comparison delves into the specifics of each route, presenting quantitative data in structured tables, detailed experimental protocols, and visualizations of the reaction workflows to facilitate an objective assessment of their respective merits and drawbacks.
Route 1: Reduction of a 4-Aryl-4-Oxoester
This synthetic strategy involves the direct reduction of both the ketone and ester functionalities of a 4-aryl-4-oxoester in a single step. The use of sodium borohydride (B1222165) in methanol (B129727) provides a highly efficient and selective method to obtain the desired this compound.
Experimental Protocol
To a solution of methyl 4-oxo-4-phenylbutanoate (2 mmol) in anhydrous methanol (2.5 mL), sodium borohydride (8 mmol) is added in portions at 5–10 °C with constant stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature (30 °C) and stirred for an additional 4 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the methanol is removed under reduced pressure. The residue is then diluted with water and extracted with dichloromethane (B109758) (3 x 10 mL). The combined organic extracts are washed sequentially with water and brine, then dried over anhydrous sodium sulfate. Evaporation of the solvent, followed by purification via filtration chromatography through a short silica (B1680970) gel plug using 10% ethyl acetate (B1210297) in petroleum ether as the eluent, yields pure this compound. This procedure has a reported yield of 82%.
Route 2: Grignard Reaction with a Protected Halohydrin
This multi-step approach utilizes the classic Grignard reaction to form the carbon-carbon bond. It begins with the protection of the hydroxyl group of 3-bromo-1-propanol, followed by the formation of a Grignard reagent, which then reacts with benzaldehyde (B42025). A final deprotection step yields the target diol.
Experimental Protocol
Step 1: Protection of 3-Bromo-1-propanol. 3-Bromo-1-propanol is reacted with 3,4-dihydropyran in the presence of a catalytic amount of pyridinium (B92312) p-toluenesulfonate (PPTS) in dichloromethane at room temperature to afford 2-(3-bromopropoxy)tetrahydro-2H-pyran.
Step 2: Grignard Reaction. The protected bromohydrin is then reacted with magnesium turnings in anhydrous diethyl ether to form the Grignard reagent, 3-(tetrahydro-2H-pyran-2-yloxy)propylmagnesium bromide. This reagent is then added dropwise to a solution of benzaldehyde in diethyl ether at 0 °C.
Step 3: Deprotection. The resulting intermediate is then treated with an acidic aqueous solution (e.g., dilute HCl) to hydrolyze the tetrahydropyranyl (THP) ether, yielding this compound. The overall yield for this multi-step process is estimated to be in the range of 60-70% based on analogous reactions.
Route 3: Catalytic Hydrogenation
Catalytic hydrogenation offers a potentially "greener" alternative by using molecular hydrogen to effect the reduction. This route would involve the hydrogenation of a suitable precursor, such as methyl 4-oxo-4-phenylbutanoate, over a heterogeneous catalyst.
Experimental Protocol
Cost-Benefit Analysis
To provide a clear comparison, the following tables summarize the estimated costs and key performance indicators for each synthetic route, based on the synthesis of 10 mmol of this compound. Prices are based on currently available catalog prices for research-grade chemicals and may vary.
Table 1: Starting Material and Reagent Costs per 10 mmol of Product
| Component | Route 1: Reduction | Route 2: Grignard Reaction | Route 3: Catalytic Hydrogenation |
| Primary Starting Material | Methyl 4-oxo-4-phenylbutanoate | Benzaldehyde | Methyl 4-oxo-4-phenylbutanoate |
| Cost (USD) | ~$2.50 | ~$0.50 | ~$2.50 |
| Key Reagents | Sodium Borohydride | Magnesium, 3-Bromo-1-propanol, Dihydropyran, PPTS | Ruthenium Catalyst, Hydrogen |
| Cost (USD) | ~$1.00 | ~$15.00 | ~$5.00 - $20.00 (catalyst dependent) |
| Solvents | Methanol, Dichloromethane | Diethyl Ether, Dichloromethane | Ethanol (B145695)/Ethyl Acetate |
| Cost (USD) | ~$2.00 | ~$3.00 | ~$2.00 |
| Total Estimated Cost (USD) | ~$5.50 | ~$18.50 | ~$9.50 - $24.50 |
Table 2: Comparison of Synthesis Route Performance
| Parameter | Route 1: Reduction | Route 2: Grignard Reaction | Route 3: Catalytic Hydrogenation |
| Overall Yield | ~82% (reported) | 60-70% (estimated) | >90% (estimated, condition dependent) |
| Number of Steps | 1 | 3 | 1 |
| Reaction Time | ~4-5 hours | ~8-12 hours (including workups) | Highly variable (4-24 hours) |
| Reaction Conditions | Mild (0 °C to RT) | Mild (0 °C to RT) | High pressure, elevated temperature |
| Purification | Chromatography | Chromatography (multiple steps) | Filtration, Chromatography/Recrystallization |
| Safety Considerations | Flammable solvents, NaBH4 reacts with acid | Highly flammable ether, pyrophoric Grignard reagent | High-pressure H2 gas (flammable/explosive) |
| Scalability | Good | Moderate (Grignard formation can be tricky) | Excellent (common industrial process) |
Conclusion
Based on this analysis, Route 1 (Reduction of a 4-aryl-4-oxoester) emerges as the most advantageous method for the laboratory-scale synthesis of this compound. It offers a superior combination of high reported yield, low cost, operational simplicity (a single step), and relatively mild reaction conditions.
Route 2 (Grignard Reaction) , while a classic and versatile method for C-C bond formation, is hampered by its multi-step nature, which includes protection and deprotection steps. This increases the overall complexity, reaction time, and cost, while likely leading to a lower overall yield. The handling of pyrophoric Grignard reagents also requires more stringent safety precautions.
Route 3 (Catalytic Hydrogenation) presents a potentially high-yielding and scalable option, aligning with green chemistry principles by using hydrogen as a clean reagent. However, the initial investment in a suitable catalyst and high-pressure equipment can be significant. The lack of a readily available, optimized protocol for this specific transformation also introduces a degree of uncertainty.
For researchers and drug development professionals requiring a reliable, efficient, and cost-effective synthesis of this compound on a lab scale, the reduction of methyl 4-oxo-4-phenylbutanoate with sodium borohydride is the recommended pathway. For larger-scale industrial production, further investigation and optimization of the catalytic hydrogenation route would be a worthwhile endeavor.
Safety Operating Guide
Proper Disposal of 1-Phenylbutane-1,4-diol: A Guide for Laboratory Professionals
Researchers and drug development professionals handling 1-Phenylbutane-1,4-diol must adhere to stringent disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential information on the proper disposal of this compound, based on safety data sheets (SDS), to mitigate risks and comply with regulations.
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to consult the substance's Safety Data Sheet (SDS). For this compound, the SDS indicates that it is harmful if swallowed and may cause drowsiness or dizziness. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Key Safety Measures:
-
Engineering Controls: Work under a chemical fume hood to avoid inhalation of vapors or aerosols. Ensure adequate ventilation in the storage and handling areas.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves. Inspect gloves before use and use proper removal techniques to avoid skin contact.[1]
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin exposure.
-
-
Hygiene: Wash hands thoroughly after handling the substance. Do not eat, drink, or smoke in areas where the chemical is handled or stored.
II. Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent wider contamination and exposure.
Spill Response Protocol:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Cover drains to prevent the substance from entering waterways.[2]
-
Absorption: Use an inert, liquid-absorbent material such as Chemizorb®, sand, or diatomaceous earth to absorb the spill.[2]
-
Collection: Collect the absorbed material and place it into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly.
III. Disposal Procedures
The primary directive for the disposal of this compound is to adhere to all national and local regulations. Chemical waste must be managed by licensed professionals.
Step-by-Step Disposal Guidance:
-
Original Containers: Whenever possible, leave the chemical in its original container. Do not mix it with other waste.
-
Labeling: Ensure the waste container is clearly and accurately labeled with the contents, including the chemical name and any associated hazards.
-
Storage: Store waste in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[3] The container should be tightly closed.
-
Professional Disposal: Arrange for the collection and disposal of the waste by an approved and licensed waste disposal company.[1] Provide the disposal company with a copy of the Safety Data Sheet.
The following table summarizes the key quantitative and qualitative data pertinent to the safe handling and disposal of this compound.
| Parameter | Data | Source |
| GHS Hazard Statements | H302: Harmful if swallowed | Sigma-Aldrich |
| H336: May cause drowsiness or dizziness | Sigma-Aldrich | |
| GHS Precautionary Statements | P261: Avoid breathing mist or vapors | Sigma-Aldrich |
| P271: Use only outdoors or in a well-ventilated area | Sigma-Aldrich | |
| P501: Dispose of contents/ container to an approved waste disposal plant | Sigma-Aldrich | |
| Incompatible Materials | Strong oxidizing agents | Fisher Scientific |
| Spill Containment | Use liquid-absorbent material (e.g., Chemizorb®) | Sigma-Aldrich |
IV. Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This process ensures that all safety and regulatory considerations are met.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 1-Phenylbutane-1,4-diol
Essential Safety and Handling Guide for 1-Phenylbutane-1,4-diol
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling this compound.
Hazard Assessment
While specific hazard classifications for this compound are not documented, it is prudent to treat it as a substance with potential hazards based on its chemical structure. These may include:
-
Acute Oral Toxicity: Similar diols and phenylated compounds can be harmful if swallowed.[1][2]
-
Skin and Eye Irritation: Direct contact may cause irritation.[2]
-
Respiratory Tract Irritation: Inhalation of aerosols or vapors may cause drowsiness, dizziness, or respiratory irritation.[2][3]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | PPE Recommendation | Material/Standard |
| Hands | Chemical-resistant gloves. | Nitrile or neoprene gloves are recommended for handling.[4] Always inspect gloves for integrity before use and change them frequently. |
| Eyes | Safety glasses with side shields or chemical splash goggles. | Must conform to EN166 or ANSI Z87.1 standards.[5] |
| Body | Laboratory coat. | A standard cotton lab coat should be worn.[4] For tasks with a higher risk of splashing, a chemical-resistant apron or coveralls should be used.[6] |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. | If there is a risk of generating aerosols or vapors, respiratory protection such as a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[4][6] |
Operational Plan: Safe Handling
Engineering Controls:
-
Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Ensure an eyewash station and a safety shower are readily accessible in the work area.
Work Practices:
-
Avoid direct contact with skin and eyes.[5]
-
Do not eat, drink, or smoke in the laboratory where this chemical is handled.
-
Wash hands thoroughly with soap and water after handling.[5]
-
Keep the container tightly closed when not in use and store it in a well-ventilated place.[5]
-
Avoid generating mists or aerosols.
Emergency Procedures
| Situation | First Aid Measures |
| If Swallowed | Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1][5] |
| If Inhaled | Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[3] |
| In Case of Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water.[2] |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[2] |
| In Case of a Spill | Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite). Collect the absorbed material and place it in a designated, labeled container for hazardous waste. |
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste contaminated with this compound, including used gloves, absorbent materials from spills, and empty containers, in a designated and clearly labeled hazardous waste container.
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company.[7] Do not dispose of this chemical down the drain or in the regular trash.[7]
Visualized Workflow for Handling this compound
The following diagram illustrates the logical flow of operations for safely handling this compound in a laboratory setting.
References
- 1. fr.cpachem.com [fr.cpachem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. mpfs.io [mpfs.io]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. fishersci.com [fishersci.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
